physicochemical properties of 2,2,6,6-Tetramethylcyclohexanone
An In-depth Technical Guide on the Physicochemical Properties of 2,2,6,6-Tetramethylcyclohexanone Introduction 2,2,6,6-Tetramethylcyclohexanone, with the CAS number 1195-93-3, is a cyclic ketone characterized by a cycloh...
Author: BenchChem Technical Support Team. Date: December 2025
An In-depth Technical Guide on the Physicochemical Properties of 2,2,6,6-Tetramethylcyclohexanone
Introduction
2,2,6,6-Tetramethylcyclohexanone, with the CAS number 1195-93-3, is a cyclic ketone characterized by a cyclohexane (B81311) ring substituted with four methyl groups at the C2 and C6 positions and a carbonyl group at C1.[1][2][3] This unique sterically hindered structure influences its chemical reactivity and physical properties, making it a subject of interest in organic synthesis and material science. This guide provides a comprehensive overview of its core physicochemical properties, detailed experimental protocols for their determination, and logical workflows for analytical characterization, tailored for researchers, scientists, and professionals in drug development.
Core Physicochemical Properties
The fundamental physical and chemical characteristics of 2,2,6,6-Tetramethylcyclohexanone are summarized below. These properties are crucial for its handling, application in reactions, and for analytical identification.
Spectroscopic analysis is fundamental to confirming the structure and purity of 2,2,6,6-Tetramethylcyclohexanone.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the different carbon environments within the molecule. Data for this compound is available in spectral databases.[2][7]
Mass Spectrometry (MS): Electron ionization mass spectrometry data is available, which can be used to determine the molecular weight and fragmentation pattern, aiding in structural elucidation.[2][3]
Infrared (IR) Spectroscopy: The IR spectrum is characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, a key feature for identifying ketones.[2][3]
Experimental Protocols
The following sections detail standardized methodologies for determining the key physicochemical properties of organic compounds like 2,2,6,6-Tetramethylcyclohexanone.
Determination of Melting Point
The melting point is a critical indicator of a substance's purity. For a compound with a low melting point like 2,2,6,6-Tetramethylcyclohexanone, a controlled cooling/heating apparatus is ideal.
Protocol using a Melting Point Apparatus:
Sample Preparation: If the sample is solid, a small amount is finely crushed and packed into a capillary tube to a height of 1-2 mm.[8][9] If liquid at room temperature, the sample can be induced to crystallize by cooling before loading.
Apparatus Setup: The capillary tube is placed into the heating block of the melting point apparatus alongside a thermometer.[10][11]
Heating and Observation: The apparatus is heated slowly, typically at a rate of 1-2°C per minute, as the temperature approaches the expected melting point.[11]
Data Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid mass turns into a clear liquid are recorded. This range is the melting point. For pure compounds, this range is typically narrow (0.5-1.0°C).
Spectroscopic Profile of 2,2,6,6-Tetramethylcyclohexanone: A Technical Guide
For Immediate Release This technical guide provides a comprehensive overview of the spectroscopic data for 2,2,6,6-tetramethylcyclohexanone (CAS No. 1195-93-3), a key chemical intermediate. The document is intended for r...
Author: BenchChem Technical Support Team. Date: December 2025
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for 2,2,6,6-tetramethylcyclohexanone (CAS No. 1195-93-3), a key chemical intermediate. The document is intended for researchers, scientists, and professionals in drug development and chemical synthesis, presenting detailed Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside methodologies for data acquisition.
Chemical Structure
Caption: Chemical structure of 2,2,6,6-tetramethylcyclohexanone.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data obtained for 2,2,6,6-tetramethylcyclohexanone.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR Data
Atom
Chemical Shift (δ) ppm
C1 (C=O)
217.9
C2, C6
54.4
C3, C5
39.0
C4
17.8
C(CH₃)₂
28.1
Source: J. B. Stothers, C. T. Tan, Can. J. Chem. 52, 308 (1974).[1]
¹H NMR Data
Infrared (IR) Spectroscopy
The IR spectrum of 2,2,6,6-tetramethylcyclohexanone is characterized by a strong absorption band corresponding to the carbonyl group.
Functional Group
Wavenumber (cm⁻¹)
Description
C=O
~1710
Carbonyl stretch
C-H
~2870-2960
Alkane C-H stretch
Note: The exact peak values can vary slightly depending on the sample preparation and measurement technique. The data is based on characteristic infrared absorption frequencies for cyclic ketones. The NIST WebBook lists the availability of an IR spectrum for this compound.[2]
Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum of 2,2,6,6-tetramethylcyclohexanone shows a distinct fragmentation pattern.
The major fragmentation pathways of 2,2,6,6-tetramethylcyclohexanone under electron ionization are depicted below.
Caption: Proposed mass fragmentation pathway of 2,2,6,6-tetramethylcyclohexanone.
Experimental Protocols
The following sections detail the generalized experimental methodologies for acquiring the spectroscopic data presented.
NMR Spectroscopy
Sample Preparation: A sample of 2,2,6,6-tetramethylcyclohexanone (typically 5-25 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
¹³C NMR Spectroscopy Workflow
Caption: Workflow for acquiring a ¹³C NMR spectrum.
Instrumentation: A high-field NMR spectrometer (e.g., 300-600 MHz for ¹H) is used. For ¹³C NMR, broadband proton decoupling is typically applied to simplify the spectrum to single lines for each unique carbon atom.
Infrared (IR) Spectroscopy
Sample Preparation: For a solid sample like 2,2,6,6-tetramethylcyclohexanone, a KBr pellet or a thin film from a volatile solvent on a salt plate (e.g., NaCl or KBr) can be prepared. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.
IR Spectroscopy Workflow
Caption: Workflow for acquiring an IR spectrum using the KBr pellet method.
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to obtain the spectrum, typically in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Sample Introduction: The sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification before analysis. Direct insertion probes can also be used.
Ionization: Electron Ionization (EI) is a common method where the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
Mass Analysis and Detection: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight) and detected.
An In-depth Technical Guide to 2,2,6,6-Tetramethylcyclohexanone (CAS Number: 1195-93-3)
For Researchers, Scientists, and Drug Development Professionals Introduction This technical guide provides a comprehensive overview of the chemical entity identified by CAS number 1195-93-3, 2,2,6,6-tetramethylcyclohexan...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the chemical entity identified by CAS number 1195-93-3, 2,2,6,6-tetramethylcyclohexanone. While this compound is well-characterized chemically, its biological and pharmacological properties remain largely unexplored. This document summarizes the existing chemical and physical data, outlines a detailed synthesis protocol, and proposes a strategic framework for the systematic evaluation of its potential as a pharmacologically active agent. The information is intended to serve as a foundational resource for researchers and professionals in drug discovery and development, facilitating further investigation into this molecule.
Chemical and Physical Properties
2,2,6,6-Tetramethylcyclohexanone is a cyclic ketone with a molecular formula of C₁₀H₁₈O. Its structure is characterized by a cyclohexane (B81311) ring with a ketone functional group and four methyl groups at positions 2 and 6.
While various synthetic routes may exist, a common approach to synthesizing sterically hindered cyclic ketones like 2,2,6,6-tetramethylcyclohexanone involves the exhaustive methylation of a suitable precursor. The following is a generalized protocol based on established organic chemistry principles.
An In-depth Technical Guide on the Molecular Structure of 2,2,6,6-Tetramethylcyclohexanone
For Researchers, Scientists, and Drug Development Professionals Introduction 2,2,6,6-Tetramethylcyclohexanone is a fascinating molecule for researchers in organic chemistry and drug development due to its unique structur...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2,6,6-Tetramethylcyclohexanone is a fascinating molecule for researchers in organic chemistry and drug development due to its unique structural features. The presence of four methyl groups on the cyclohexanone (B45756) ring introduces significant steric hindrance, which profoundly influences its reactivity and physical properties. This technical guide provides a comprehensive overview of the molecular structure of 2,2,6,6-tetramethylcyclohexanone, supported by spectroscopic data and a discussion of its synthesis.
Molecular Identity
Basic identification and structural information for 2,2,6,6-tetramethylcyclohexanone are summarized in the table below.
The molecular structure of 2,2,6,6-tetramethylcyclohexanone has been elucidated through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. The ¹³C NMR spectrum of 2,2,6,6-tetramethylcyclohexanone has been reported and assigned, providing valuable insights into its structure.[2]
¹³C NMR Chemical Shifts
The ¹³C NMR spectral data for 2,2,6,6-tetramethylcyclohexanone are presented below. The assignments are based on the work of Stothers and Tan (1974).
Carbon Atom
Chemical Shift (δ) in ppm
C=O (C1)
219.4
C(CH₃)₂ (C2, C6)
49.5
CH₂ (C3, C5)
39.5
CH₂ (C4)
17.5
CH₃
27.4
Solvent: CDCl₃
¹H NMR Spectral Data
The ¹H NMR spectrum provides information about the different types of protons and their connectivity. Due to the high symmetry of the molecule, the ¹H NMR spectrum is relatively simple.
Proton
Chemical Shift (δ) in ppm
Multiplicity
Integration
-CH₂- (C3, C5 positions)
~1.7
Multiplet
4H
-CH₂- (C4 position)
~1.6
Multiplet
2H
-CH₃
~1.1
Singlet
12H
Predicted data based on typical values for similar structures.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 2,2,6,6-tetramethylcyclohexanone is characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, which is typical for a saturated cyclic ketone.
Key IR Absorption Bands
Wavenumber (cm⁻¹)
Assignment
Intensity
~1710
C=O Stretch
Strong
~2960-2870
C-H Stretch (Alkyl)
Strong
~1465
C-H Bend (CH₂)
Medium
~1375
C-H Bend (CH₃)
Medium
Data is based on typical values for saturated cyclohexanones.[3]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. The electron ionization (EI) mass spectrum of 2,2,6,6-tetramethylcyclohexanone shows a molecular ion peak and several characteristic fragment ions.
Major Mass Spectral Fragments (Electron Ionization)
Detailed experimental protocols for the synthesis and analysis of 2,2,6,6-tetramethylcyclohexanone are crucial for reproducible research.
Synthesis of 2,2,6,6-Tetramethylcyclohexanone
A common method for the synthesis of 2,2,6,6-tetramethylcyclohexanone is through the exhaustive methylation of cyclohexanone or a partially methylated cyclohexanone derivative. This process typically involves a strong base and a methylating agent.
Enolate Formation: To a solution of 2,6-dimethylcyclohexanone in a suitable aprotic solvent (e.g., tetrahydrofuran, THF) at a low temperature (-78 °C), add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA). The LDA will deprotonate the α-carbons to form the corresponding enolate.
Methylation: While maintaining the low temperature, add an excess of a methylating agent, such as methyl iodide (CH₃I). The enolate will act as a nucleophile and attack the methyl iodide, leading to the addition of methyl groups.
Workup: After the reaction is complete, quench the reaction mixture with a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl). Extract the organic product with a suitable solvent like diethyl ether.
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (B86663) (MgSO₄), and concentrate under reduced pressure. The crude product can then be purified by distillation or column chromatography to yield pure 2,2,6,6-tetramethylcyclohexanone.
Spectroscopic Analysis Protocols
NMR Spectroscopy
Sample Preparation: Dissolve approximately 10-20 mg of the purified 2,2,6,6-tetramethylcyclohexanone in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer. For the ¹³C spectrum, a proton-decoupled sequence is typically used.
Data Processing: Process the acquired free induction decay (FID) by applying a Fourier transform. Phase and baseline correct the resulting spectrum and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
IR Spectroscopy
Sample Preparation: As 2,2,6,6-tetramethylcyclohexanone is a liquid at room temperature, a neat spectrum can be obtained by placing a drop of the compound between two salt plates (e.g., NaCl or KBr).
Data Acquisition: Record the infrared spectrum using a Fourier-transform infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.
Data Analysis: Identify and assign the major absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry
Sample Introduction: Introduce a small amount of the volatile sample into the mass spectrometer, typically via a gas chromatography (GC-MS) system, which separates the compound from any impurities before it enters the ion source.
Ionization: Use electron ionization (EI) at a standard energy of 70 eV to fragment the molecule.
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole).
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and the major fragment ions. Compare the fragmentation pattern to known fragmentation mechanisms for cyclic ketones.
Structural Analysis Workflow
The logical workflow for the structural elucidation of 2,2,6,6-tetramethylcyclohexanone, from basic information to detailed spectroscopic analysis, is depicted in the following diagram.
Structural Analysis Workflow
Conclusion
The molecular structure of 2,2,6,6-tetramethylcyclohexanone is well-defined by a combination of spectroscopic techniques. The steric bulk of the four methyl groups is a key feature that dictates its chemical and physical properties. This guide provides a foundational understanding of its structure, supported by key data and experimental considerations, to aid researchers in their scientific endeavors. Further studies, such as X-ray crystallography and computational analysis, could provide even deeper insights into the precise bond lengths, angles, and conformational dynamics of this intriguing molecule.
2,2,6,6-Tetramethylcyclohexanone: A Technical Guide to a Sterically Hindered Ketone
For Researchers, Scientists, and Drug Development Professionals Abstract 2,2,6,6-Tetramethylcyclohexanone is a fascinating molecule that serves as a cornerstone for understanding the principles of steric hindrance in org...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,2,6,6-Tetramethylcyclohexanone is a fascinating molecule that serves as a cornerstone for understanding the principles of steric hindrance in organic chemistry. Its unique structure, with four methyl groups flanking the carbonyl group, profoundly influences its reactivity, making it an invaluable tool for studying reaction mechanisms and developing selective synthetic methodologies. This in-depth technical guide provides a comprehensive overview of the core chemical and physical properties of 2,2,6,6-tetramethylcyclohexanone, detailed experimental protocols for its synthesis and key reactions, and a discussion of its applications in modern organic synthesis.
Introduction
Steric hindrance, the spatial arrangement of atoms in a molecule that impedes chemical reactions, is a fundamental concept in chemistry. 2,2,6,6-Tetramethylcyclohexanone stands out as a classic example of a sterically hindered ketone. The four methyl groups in the alpha-positions to the carbonyl group create a congested environment, significantly shielding the carbonyl carbon from nucleophilic attack. This steric congestion dictates the ketone's reactivity, often leading to unusual or highly selective outcomes in common carbonyl reactions. Understanding the behavior of this ketone provides critical insights for chemists aiming to control the stereochemistry and regioselectivity of their reactions, particularly in the synthesis of complex molecules relevant to drug discovery and development.
Physicochemical and Spectroscopic Data
A thorough understanding of the physical and spectroscopic properties of 2,2,6,6-tetramethylcyclohexanone is essential for its use in a research setting. The following tables summarize key data for the ketone and its corresponding alcohol, 2,2,6,6-tetramethylcyclohexanol.
The synthesis of 2,2,6,6-tetramethylcyclohexanone is most commonly achieved through the oxidation of the corresponding secondary alcohol, 2,2,6,6-tetramethylcyclohexanol.
Caption: Synthetic pathway to 2,2,6,6-tetramethylcyclohexanone.
Experimental Protocol: Oxidation of 2,2,6,6-Tetramethylcyclohexanol
This protocol is adapted from the general procedure for the oxidation of secondary alcohols.
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,2,6,6-tetramethylcyclohexanol (1.0 eq) in dichloromethane.
Oxidation with PCC: To the stirred solution, add pyridinium chlorochromate (PCC) (1.5 eq) in one portion. The mixture will turn dark. Stir at room temperature for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC).
Alternative Green Oxidation: Alternatively, dissolve the alcohol in acetic acid. Cool the solution in an ice bath and add sodium hypochlorite solution dropwise, maintaining the temperature below 35°C. Stir for 1-2 hours after the addition is complete.
Workup: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts (if using PCC). If using the bleach method, neutralize the excess oxidant with sodium bisulfite solution and extract the product with diethyl ether.
Purification: Wash the organic layer with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Reactivity and Key Reactions
The steric hindrance in 2,2,6,6-tetramethylcyclohexanone governs its reactivity in several key classes of carbonyl reactions.
Nucleophilic Addition Reactions
The bulky methyl groups significantly hinder the approach of nucleophiles to the carbonyl carbon. This makes nucleophilic addition reactions much slower compared to less hindered ketones like cyclohexanone.
Caption: Steric hindrance in nucleophilic addition.
Reduction of 2,2,6,6-tetramethylcyclohexanone with hydride reagents like sodium borohydride (B1222165) (NaBH₄) is possible but proceeds slower than with unhindered ketones.
Table 3: Reduction of Cyclohexanones
Ketone
Reagent
Product
Relative Rate
Cyclohexanone
NaBH₄
Cyclohexanol
Fast
2,2,6,6-Tetramethylcyclohexanone
NaBH₄
2,2,6,6-Tetramethylcyclohexanol
Slow
Experimental Protocol: Reduction with Sodium Borohydride
Reaction Setup: Dissolve 2,2,6,6-tetramethylcyclohexanone (1.0 eq) in methanol (B129727) or ethanol (B145695) in a flask and cool in an ice bath.
Addition of NaBH₄: Slowly add sodium borohydride (1.1 eq) portion-wise to the cooled solution.
Reaction: Stir the reaction mixture at 0°C for 30 minutes and then at room temperature for 2-3 hours.
Workup: Quench the reaction by the slow addition of water. Remove the solvent under reduced pressure and extract the product with diethyl ether.
Purification: Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate to yield the product alcohol.
The reaction of Grignard reagents with 2,2,6,6-tetramethylcyclohexanone is highly sensitive to the steric bulk of the Grignard reagent. Smaller Grignard reagents like methylmagnesium bromide can add to the carbonyl, but bulkier reagents may lead to enolization or no reaction.
Enolate Formation and Alkylation
Due to the presence of alpha-protons, 2,2,6,6-tetramethylcyclohexanone can form an enolate. However, the extreme steric hindrance around the alpha-carbons makes deprotonation challenging. The use of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) is necessary. Since both alpha-carbons are equivalent, only one enolate is formed.
Caption: Enolate formation and alkylation workflow.
Experimental Protocol: Enolate Formation and Alkylation
LDA Preparation: In a flame-dried flask under an inert atmosphere, dissolve diisopropylamine (B44863) (1.1 eq) in anhydrous THF and cool to -78°C. Slowly add n-butyllithium (1.05 eq) and stir for 30 minutes.
Enolate Formation: Slowly add a solution of 2,2,6,6-tetramethylcyclohexanone (1.0 eq) in anhydrous THF to the LDA solution at -78°C. Stir for 1-2 hours.
Alkylation: Add an electrophile, such as methyl iodide (1.2 eq), to the enolate solution at -78°C and allow the reaction to slowly warm to room temperature.
Workup: Quench the reaction with saturated aqueous ammonium (B1175870) chloride solution. Extract the product with diethyl ether, wash with water and brine, and dry over anhydrous magnesium sulfate.
Purification: Purify the product by flash column chromatography.
Table 4: Alkylation of 2,2,6,6-Tetramethylcyclohexanone Enolate
Electrophile
Product
Reported Yield
Methyl triflate (MeOTf)
2,2,6,6-Tetramethyl-2-methylcyclohexanone
98%
Wittig Reaction
The Wittig reaction provides a method to convert ketones into alkenes. With sterically hindered ketones like 2,2,6,6-tetramethylcyclohexanone, the reaction is challenging but can be achieved, particularly with less sterically demanding ylides such as methylenetriphenylphosphorane.
Caption: The Wittig reaction of a hindered ketone.
Experimental Protocol: Wittig Olefination
Ylide Preparation: In a flame-dried flask under an inert atmosphere, suspend methyltriphenylphosphonium (B96628) bromide (1.1 eq) in anhydrous THF. Cool to 0°C and add a strong base such as n-butyllithium or potassium tert-butoxide (1.0 eq). Stir at room temperature for 1 hour to form the ylide.
Reaction with Ketone: Cool the ylide solution to 0°C and slowly add a solution of 2,2,6,6-tetramethylcyclohexanone (1.0 eq) in anhydrous THF.
Reaction: Allow the mixture to warm to room temperature and stir overnight.
Workup: Quench the reaction with water and extract the product with pentane.
Purification: The triphenylphosphine oxide byproduct can be challenging to remove. Purification is typically achieved by column chromatography.
Applications in Synthesis
While its own reactivity is limited by steric hindrance, 2,2,6,6-tetramethylcyclohexanone and its derivatives have found important applications in organic synthesis:
Probing Reaction Mechanisms: Its hindered nature makes it an excellent substrate to study the steric and electronic effects in carbonyl reactions.
Precursor to TEMPO: 2,2,6,6-Tetramethylcyclohexanone can be converted to 2,2,6,6-tetramethylpiperidine, which is the precursor to the widely used stable radical oxidant, TEMPO ((2,2,6,6-Tetramethylpiperidin-1-yl)oxyl).
As a Bulky Protecting Group: The tetramethylcyclohexyl scaffold can be used to introduce a sterically demanding group in a molecule to direct subsequent reactions to other, less hindered sites.
Conclusion
2,2,6,6-Tetramethylcyclohexanone is more than just a simple ketone; it is a powerful tool for chemical education and research. Its pronounced steric hindrance provides a clear and tangible example of how molecular architecture dictates chemical reactivity. For researchers in organic synthesis and drug development, a thorough understanding of the principles demonstrated by this molecule is invaluable for the rational design of synthetic routes and the development of selective chemical transformations. The data and protocols presented in this guide offer a solid foundation for further exploration and application of this unique and informative chemical compound.
An In-depth Technical Guide to the Reactivity of the Carbonyl Group in 2,2,6,6-Tetramethylcyclohexanone
For Researchers, Scientists, and Drug Development Professionals Introduction 2,2,6,6-Tetramethylcyclohexanone is a symmetrically substituted cyclic ketone characterized by significant steric hindrance around its carbonyl...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2,6,6-Tetramethylcyclohexanone is a symmetrically substituted cyclic ketone characterized by significant steric hindrance around its carbonyl group. The four methyl groups in the alpha-positions to the carbonyl create a sterically congested environment that profoundly influences its reactivity. This technical guide provides a comprehensive overview of the chemical behavior of the carbonyl group in this unique molecule, with a focus on nucleophilic addition, enolate formation, and reduction reactions. Due to the limited availability of specific quantitative data for 2,2,6,6-tetramethylcyclohexanone, this guide will leverage data from analogous sterically hindered ketones to provide a comparative analysis of its reactivity.
Physicochemical and Spectroscopic Properties
A summary of the key physical, chemical, and spectroscopic properties of 2,2,6,6-tetramethylcyclohexanone is presented below.[1][2][3][4][5][6]
The reactivity of the carbonyl group in 2,2,6,6-tetramethylcyclohexanone is dominated by the severe steric hindrance imposed by the four alpha-methyl groups. This steric shield significantly impedes the approach of nucleophiles to the electrophilic carbonyl carbon.
Nucleophilic Addition Reactions
Nucleophilic addition to the carbonyl group of 2,2,6,6-tetramethylcyclohexanone is generally sluggish compared to less hindered ketones. The bulky methyl groups on the adjacent quaternary carbons create a formidable barrier to the incoming nucleophile.
Caption: Factors governing the low reactivity of 2,2,6,6-tetramethylcyclohexanone in nucleophilic addition reactions.
Reactions with powerful nucleophiles such as Grignard reagents and organolithiums are significantly hindered. While these reactions are common for less substituted cyclohexanones, with 2,2,6,6-tetramethylcyclohexanone, they often require harsh conditions and may result in low yields or fail to proceed altogether. In some cases, enolization by the basic organometallic reagent can become a competing side reaction.
Enolate Formation
Despite the hindrance at the carbonyl carbon, the alpha-protons in 2,2,6,6-tetramethylcyclohexanone are not present, therefore enolate formation can only occur if there are protons on the gamma-carbon. However, for the purpose of illustrating the principles of kinetic versus thermodynamic enolate control in sterically hindered systems, we will consider a related ketone, 2,2,6-trimethylcyclohexanone.
In unsymmetrical ketones, the regioselectivity of enolate formation is governed by a choice between kinetic and thermodynamic control.
Kinetic Enolate: Formed by the removal of the most accessible (least sterically hindered) proton. This is favored by strong, bulky, non-nucleophilic bases (e.g., LDA) at low temperatures.
Thermodynamic Enolate: The more stable enolate, typically with the more substituted double bond. Its formation is favored by weaker bases at higher temperatures, allowing for equilibrium to be established.
Diagram: Kinetic vs. Thermodynamic Enolate Formation
Caption: Pathways for kinetic and thermodynamic enolate formation from a hindered cyclohexanone.
Reduction of the Carbonyl Group
The reduction of the carbonyl group in 2,2,6,6-tetramethylcyclohexanone to the corresponding alcohol, 2,2,6,6-tetramethylcyclohexanol, can be achieved using powerful reducing agents. However, the steric hindrance slows down the rate of reduction compared to unhindered ketones.
Experimental Protocol: Reduction with Lithium Aluminum Hydride (LAH)
A representative, though generalized, protocol for the reduction of a sterically hindered ketone like 2,2,6,6-tetramethylcyclohexanone is as follows:
Setup: A dry, inert-atmosphere reaction vessel (e.g., a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under nitrogen) is charged with a solution of 2,2,6,6-tetramethylcyclohexanone in an anhydrous ether solvent (e.g., diethyl ether or THF).
Reagent Addition: A solution of lithium aluminum hydride (LAH) in the same anhydrous solvent is added dropwise to the ketone solution at 0 °C.
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC or GC).
Quenching: The reaction is carefully quenched by the sequential slow addition of water, followed by a sodium hydroxide (B78521) solution, and then more water.
Workup: The resulting precipitate is filtered off, and the organic layer is separated, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure to yield the crude product.
Purification: The crude 2,2,6,6-tetramethylcyclohexanol can be purified by distillation or recrystallization.
Workflow: Reduction of 2,2,6,6-Tetramethylcyclohexanone
Caption: Experimental workflow for the reduction of 2,2,6,6-tetramethylcyclohexanone.
Wittig Reaction
The Wittig reaction, which converts ketones to alkenes, is also significantly affected by the steric hindrance in 2,2,6,6-tetramethylcyclohexanone. The formation of the oxaphosphetane intermediate is sterically demanding. Consequently, the reaction is expected to be slow and may require more reactive (less stabilized) ylides and elevated temperatures to proceed at a reasonable rate.
Conclusion
The reactivity of the carbonyl group in 2,2,6,6-tetramethylcyclohexanone is fundamentally dictated by the severe steric hindrance imposed by the four alpha-methyl groups. This structural feature significantly retards the rates of nucleophilic addition, reduction, and Wittig reactions. While this low reactivity can be a challenge in synthesis, it can also be exploited to achieve selective transformations in more complex molecules where a less hindered ketone might react preferentially. Understanding the interplay of steric effects and reaction conditions is crucial for predicting and controlling the chemical behavior of this and other sterically encumbered ketones in research and development.
An In-depth Technical Guide on the Thermal Stability of 2,2,6,6-Tetramethylcyclohexanone
For Researchers, Scientists, and Drug Development Professionals Disclaimer: Scholarly literature and public databases lack specific experimental data on the thermal stability of 2,2,6,6-tetramethylcyclohexanone. This gui...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Scholarly literature and public databases lack specific experimental data on the thermal stability of 2,2,6,6-tetramethylcyclohexanone. This guide, therefore, presents a theoretical framework based on established principles of organic chemistry and data from analogous compounds. The experimental protocols provided are generalized best practices for the techniques discussed.
Introduction
2,2,6,6-Tetramethylcyclohexanone is a cyclic ketone characterized by a high degree of steric hindrance around the carbonyl group due to the presence of four methyl substituents on the α-carbons. This significant structural feature is anticipated to profoundly influence its thermal stability and decomposition pathways. Understanding the thermal behavior of such molecules is critical in drug development and chemical synthesis, where thermal stress can impact purity, stability, and safety. This document provides a theoretical assessment of the thermal stability of 2,2,6,6-tetramethylcyclohexanone, including postulated decomposition pathways and standard experimental methodologies for its evaluation.
Theoretical Thermal Stability and Decomposition Pathways
In the absence of specific experimental data, the thermal decomposition of 2,2,6,6-tetramethylcyclohexanone is predicted to proceed through pathways that accommodate its unique structural features, particularly the quaternary α-carbons.
Steric Hindrance Effects
The bulky tert-butyl groups flanking the carbonyl functionality sterically hinder intermolecular reactions, potentially leading to a higher onset temperature for decomposition compared to less substituted cyclohexanones. However, this steric strain can also promote specific intramolecular reactions that relieve this strain upon heating.
Postulated Decomposition Pathway: α-Cleavage (Norrish Type I-like)
The most plausible thermal decomposition pathway for 2,2,6,6-tetramethylcyclohexanone is initiated by the homolytic cleavage of one of the α-carbon-carbonyl carbon bonds. This is analogous to the Norrish Type I reaction in photochemistry. The presence of quaternary α-carbons makes this bond susceptible to cleavage due to the formation of a relatively stable tertiary alkyl radical and an acyl radical.
The key steps are likely:
Initiation (α-Cleavage): Thermal energy input leads to the homolytic cleavage of the C1-C2 (or C1-C6) bond, forming a diradical intermediate.
Decarbonylation: The resulting acyl radical can subsequently lose a molecule of carbon monoxide (CO) to form a more stable alkyl radical.
Intramolecular Rearrangement/Elimination: The resulting diradical can undergo various rearrangements. A likely pathway involves hydrogen abstraction to form an unsaturated hydrocarbon.
Fragmentation: The intermediate radicals can undergo further fragmentation to yield smaller, more stable molecules.
A simplified representation of this postulated pathway is illustrated below.
Exploratory
Solubility of 2,2,6,6-Tetramethylcyclohexanone in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide addresses the solubility of 2,2,6,6-tetramethylcyclohexanone, a sterically hindered cyclic ketone, in organic solvents. Due to...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility of 2,2,6,6-tetramethylcyclohexanone, a sterically hindered cyclic ketone, in organic solvents. Due to a lack of publicly available quantitative solubility data for this specific compound, this document focuses on providing a qualitative understanding of its expected solubility based on the general behavior of similar ketones. Furthermore, it offers detailed experimental protocols for determining solubility, which can be employed by researchers to generate precise quantitative data. These methodologies include the widely used shake-flask method coupled with gravimetric analysis or UV/Vis spectrophotometry.
Qualitative Solubility Profile
2,2,6,6-Tetramethylcyclohexanone possesses a polar carbonyl group, which allows for dipole-dipole interactions with polar solvents. However, the molecule also has a significant nonpolar hydrocarbon structure due to the cyclohexyl ring and four methyl groups. This substantial nonpolar character suggests that it will be readily soluble in nonpolar and moderately polar organic solvents. As the carbon chain length of a ketone increases, its solubility in water decreases, while its solubility in organic solvents generally increases.[1][3] Therefore, it is anticipated that 2,2,6,6-tetramethylcyclohexanone will exhibit good solubility in common organic solvents such as:
Experimental Protocols for Solubility Determination
To obtain precise quantitative solubility data for 2,2,6,6-tetramethylcyclohexanone, established experimental methods can be utilized. The following section details the protocols for two common and reliable techniques.
Shake-Flask Method
The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[4][5] It involves creating a saturated solution of the solute in the solvent and then measuring the concentration of the solute in that solution.
Methodology:
Preparation of Saturated Solution:
Add an excess amount of 2,2,6,6-tetramethylcyclohexanone to a known volume of the desired organic solvent in a sealed container (e.g., a screw-cap vial or flask). The presence of undissolved solid is crucial to ensure saturation.[5]
Agitate the mixture at a constant temperature for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached.[5][6] A mechanical shaker or orbital incubator can be used for this purpose.[5] The temperature should be carefully controlled as solubility is temperature-dependent.
Separation of Undissolved Solute:
After the equilibration period, allow the solution to stand undisturbed to let the excess solid settle.
Carefully withdraw a sample of the supernatant using a syringe fitted with a filter (e.g., a 0.45 µm PTFE filter) to remove any undissolved particles.[7] Alternatively, the solution can be centrifuged to pellet the excess solid before taking a sample of the clear supernatant.[5]
Quantification of Solute Concentration:
The concentration of 2,2,6,6-tetramethylcyclohexanone in the filtered supernatant can be determined using various analytical techniques, with gravimetric analysis and UV/Vis spectrophotometry being common choices.
Gravimetric Analysis
Gravimetric analysis is a straightforward method for determining the concentration of a non-volatile solute in a saturated solution.
Methodology:
Sample Preparation:
Accurately weigh an empty, clean, and dry container (e.g., an evaporating dish or a small beaker).
Transfer a precise volume or weight of the filtered saturated solution into the pre-weighed container.
Reweigh the container with the solution to determine the exact mass of the solution.
Solvent Evaporation:
Carefully evaporate the solvent from the solution. This can be done in a fume hood at room temperature or by gentle heating in an oven or on a hot plate. The temperature should be kept below the boiling point of the solute to avoid any loss of the compound.
Mass Determination and Calculation:
Once the solvent is completely evaporated, cool the container to room temperature in a desiccator to prevent moisture absorption.
Weigh the container with the dried solute.
The mass of the dissolved 2,2,6,6-tetramethylcyclohexanone is the final mass of the container minus the initial mass of the empty container.
The solubility can then be expressed in various units, such as grams of solute per 100 grams of solvent or moles of solute per liter of solution.
UV/Vis Spectrophotometry
If 2,2,6,6-tetramethylcyclohexanone exhibits a chromophore that absorbs in the UV-visible range, spectrophotometry can be a rapid and sensitive method for concentration determination.[8]
Methodology:
Preparation of Standard Solutions and Calibration Curve:
Prepare a series of standard solutions of 2,2,6,6-tetramethylcyclohexanone in the chosen solvent with known concentrations.
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using a UV/Vis spectrophotometer.
Plot a calibration curve of absorbance versus concentration. This should yield a linear relationship according to the Beer-Lambert law.[8]
Sample Analysis:
Take the filtered saturated solution and dilute it with a known factor using the same solvent to bring the absorbance within the linear range of the calibration curve.
Measure the absorbance of the diluted sample at the same λmax.
Concentration Calculation:
Use the equation of the line from the calibration curve to determine the concentration of the diluted sample from its absorbance.[9]
Multiply the calculated concentration by the dilution factor to obtain the concentration of the original saturated solution, which represents the solubility.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for determining the solubility of 2,2,6,6-tetramethylcyclohexanone using the shake-flask method followed by either gravimetric analysis or UV/Vis spectrophotometry.
Caption: Experimental workflow for solubility determination.
Synthetic Pathways to 2,2,6,6-Tetramethylcyclohexanone: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive review of the synthetic routes for obtaining 2,2,6,6-tetramethylcyclohexanone, a key building block in organic...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive review of the synthetic routes for obtaining 2,2,6,6-tetramethylcyclohexanone, a key building block in organic synthesis. The document details the primary synthetic strategies, presents quantitative data in a comparative format, and provides detailed experimental protocols for key reactions.
Introduction
2,2,6,6-Tetramethylcyclohexanone is a symmetrically substituted cyclic ketone of significant interest in the synthesis of complex organic molecules and as a precursor for various chemical entities. Its sterically hindered nature, arising from the four methyl groups flanking the carbonyl group, imparts unique reactivity and stability to the molecule and its derivatives. The efficient synthesis of this compound is crucial for its application in research and development. The primary and most established route to 2,2,6,6-tetramethylcyclohexanone involves the exhaustive methylation of cyclohexanone (B45756) or its partially methylated precursors. A potential, though less direct, alternative route could arise from the complex condensation reactions of acetone (B3395972).
Principal Synthetic Routes
The synthesis of 2,2,6,6-tetramethylcyclohexanone predominantly relies on the principles of enolate chemistry, specifically the repeated alkylation of cyclohexanone.
Exhaustive Methylation of Cyclohexanone and its Derivatives
The most direct and widely recognized method for the synthesis of 2,2,6,6-tetramethylcyclohexanone is the exhaustive methylation of cyclohexanone or, more practically, 2,6-dimethylcyclohexanone (B152311). This strategy involves the sequential introduction of methyl groups at the α-positions to the carbonyl group.
The overall transformation can be visualized as a two-step process starting from the readily available 2,6-dimethylcyclohexanone:
Caption: Stepwise methylation of 2,6-dimethylcyclohexanone.
This process relies on the formation of an enolate anion by a strong, non-nucleophilic base, followed by quenching with a methylating agent. Strong bases such as lithium diisopropylamide (LDA) are essential to ensure complete deprotonation and prevent self-condensation side reactions. Methyl iodide is a common and effective methylating agent for this transformation.
A key publication by Chaumont-Olive, P. et al. provides a detailed procedure for the synthesis of the intermediate, 2,2,6-trimethylcyclohexanone, which serves as a crucial step towards the desired tetramethylated product. The principles and procedures outlined can be logically extended for the final methylation step.
Synthesis from Acetone Condensation Products (Hypothetical)
While not a well-established direct route, the complex self-condensation of acetone in the presence of catalysts can lead to a variety of cyclic ketones, including isophorone (B1672270). Under specific conditions, it is conceivable that further reactions could lead to more highly substituted cyclohexanone derivatives. The reaction network for isophorone synthesis is known to produce a range of products, including the heterocyclic compound 2,2,6,6-tetramethylpyran-4-one, highlighting the potential for forming tetramethylated cyclic structures from acetone. However, a direct and high-yielding synthesis of 2,2,6,6-tetramethylcyclohexanone from acetone or its simple condensation products has not been prominently reported in the literature, suggesting that this route may be less efficient and harder to control than the exhaustive methylation approach.
Caption: Potential, less direct route from acetone.
Quantitative Data Summary
The following table summarizes the quantitative data for the key methylation step in the synthesis of a highly methylated cyclohexanone, based on the procedure for 2,2,6-trimethylcyclohexanone, which is a direct precursor and employs the same synthetic methodology.
Starting Material
Product
Reagents
Solvent
Temperature (°C)
Reaction Time (h)
Yield (%)
Reference
2,6-Dimethylcyclohexanone
2,2,6-Trimethylcyclohexanone
1. LDA 2. CH₃I
THF
-78 to rt
2.5
90
Chaumont-Olive, P. et al.
Detailed Experimental Protocols
The following protocols are based on established procedures for the alkylation of cyclohexanone derivatives and are presented in a format consistent with high-quality synthetic chemistry publications.
Synthesis of 2,2,6-Trimethylcyclohexanone from 2,6-Dimethylcyclohexanone
This procedure is adapted from the work of Chaumont-Olive, P. et al. and details the synthesis of the direct precursor to the target molecule. The same conditions can be applied to the subsequent methylation of 2,2,6-trimethylcyclohexanone to yield the final product.
A solution of diisopropylamine (1.5 equivalents) in anhydrous THF is prepared in a flame-dried, three-necked round-bottom flask under an inert atmosphere of nitrogen or argon.
The solution is cooled to -78 °C using a dry ice/acetone bath.
n-Butyllithium (1.5 equivalents) is added dropwise via syringe, and the mixture is stirred at -78 °C for 30 minutes to generate the lithium diisopropylamide (LDA) solution.
A solution of 2,6-dimethylcyclohexanone (1.0 equivalent) in anhydrous THF is added dropwise to the LDA solution at -78 °C. The resulting mixture is stirred at this temperature for 1 hour to ensure complete enolate formation.
Methyl iodide (1.5 equivalents) is then added dropwise to the reaction mixture at -78 °C.
The reaction is allowed to stir at -78 °C for 1 hour and then warmed to room temperature and stirred for an additional 1.5 hours.
The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution.
The aqueous layer is separated and extracted with ethyl acetate.
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
The crude product, 2,2,6-trimethylcyclohexanone, is obtained as a yellowish liquid (90% yield) and can be used in the next step without further purification.
Synthesis of 2,2,6,6-Tetramethylcyclohexanone from 2,2,6-Trimethylcyclohexanone
The procedure for the final methylation step is analogous to the one described in section 4.1, using 2,2,6-trimethylcyclohexanone as the starting material.
Procedure:
Follow the same procedure as in 4.1, substituting 2,6-dimethylcyclohexanone with 2,2,6-trimethylcyclohexanone (1.0 equivalent).
The amounts of LDA (1.5 equivalents) and methyl iodide (1.5 equivalents) should be adjusted based on the molar quantity of the starting trimethylated ketone.
The workup and isolation procedure remains the same.
The final product, 2,2,6,6-tetramethylcyclohexanone, can be purified by distillation or chromatography if necessary.
Logical Relationships and Workflows
The following diagrams illustrate the key logical relationships in the synthesis of 2,2,6,6-tetramethylcyclohexanone.
Exploratory
An In-depth Technical Guide to 2,2,6,6-Tetramethylcyclohexanone: Discovery and History
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the discovery, history, and synthesis of the sterically hindered ketone, 2,2,6,6-tetramet...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, history, and synthesis of the sterically hindered ketone, 2,2,6,6-tetramethylcyclohexanone. This compound, while a seemingly simple cyclic ketone, holds significance in the study of steric effects and as a potential building block in organic synthesis. This document details its historical context, key synthetic methodologies with experimental protocols, and its physicochemical properties. Particular attention is given to the evolution of its synthesis, reflecting broader trends in synthetic organic chemistry.
Introduction
2,2,6,6-Tetramethylcyclohexanone, a colorless to pale yellow liquid, is a fascinating molecule for both theoretical and practical exploration in organic chemistry. Its structure, featuring four methyl groups flanking a carbonyl group, imparts significant steric hindrance, which in turn governs its reactivity and physical properties. This high degree of substitution prevents enolization, making it a classic example of a non-enolizable ketone. Understanding the history of its synthesis provides a lens through which to view the development of synthetic strategies for creating sterically congested molecules. While direct applications in drug development are not extensively documented, its structural motif appears in various complex molecules, highlighting its potential as a synthetic intermediate.
Discovery and Historical Context
The precise first synthesis of 2,2,6,6-tetramethylcyclohexanone is not definitively documented in readily available literature, suggesting it may have been prepared as part of broader studies on sterically hindered ketones without being the primary focus of early publications. The intellectual lineage of its synthesis, however, can be traced back to the early 20th century with the development of reactions to form and cleave carbon-carbon bonds in non-enolizable ketones.
A key historical reaction in this context is the Haller-Bauer reaction , discovered by Albin Haller and E. Bauer in 1908.[1] This reaction involves the cleavage of a non-enolizable ketone with a strong base, such as sodium amide, to yield a carboxylic acid amide and a hydrocarbon.[1] The study of such reactions necessitated the synthesis of various sterically hindered ketones to probe the scope and mechanism of these transformations.
While earlier, less direct methods may exist, a significant development in the accessible synthesis of 2,2,6,6-tetramethylcyclohexanone was reported in 1978 by C. G. Screttas and M. Micha-Screttas in The Journal of Organic Chemistry. Their work provided a "convenient one-step synthesis," which made the compound more readily available for study.
Physicochemical and Spectroscopic Data
A summary of the key physical and chemical properties of 2,2,6,6-tetramethylcyclohexanone is presented in Table 1. This data is essential for its identification, purification, and use in further synthetic applications.
Spectroscopic data is critical for the unambiguous identification of 2,2,6,6-tetramethylcyclohexanone. Key spectral features are summarized in Table 2.
Spectroscopic Data
Key Features
¹³C NMR
Resonances consistent with a symmetrical tetramethyl-substituted cyclohexanone (B45756) ring.
Mass Spectrometry
Molecular ion peak corresponding to the molecular weight of 154.25.
Infrared (IR) Spectroscopy
Strong carbonyl (C=O) stretching absorption characteristic of a cyclohexanone.
Key Synthetic Protocols
The synthesis of 2,2,6,6-tetramethylcyclohexanone has evolved, with the 1978 method by Screttas and Micha-Screttas being a notable advancement for its convenience.
This procedure represents a significant improvement in the synthesis of 2,2,6,6-tetramethylcyclohexanone, providing a straightforward one-step method.
Reaction Scheme:
Figure 1: Synthesis of 2,2,6,6-Tetramethylcyclohexanone from Phorone.
Experimental Protocol:
Reaction Setup: A solution of phorone (1 equivalent) in anhydrous diethyl ether is prepared in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., argon or nitrogen).
Addition of Methyllithium: The solution is cooled to -15 °C. An ethereal solution of methyllithium (at least 4 equivalents) is added dropwise to the stirred solution of phorone, maintaining the temperature below -10 °C.
Reaction Progression: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and is stirred for several hours to ensure the completion of the reaction.
Workup: The reaction is carefully quenched by the slow addition of water or a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
Purification: The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product is then purified by vacuum distillation to yield pure 2,2,6,6-tetramethylcyclohexanone.
Applications in Organic Synthesis and Drug Development
The high degree of steric hindrance in 2,2,6,6-tetramethylcyclohexanone makes it a useful substrate for studying reaction mechanisms where steric factors play a dominant role. Its lack of enolizable protons also makes it a valuable starting material when reactions sensitive to enolization are desired.
While direct incorporation of the intact 2,2,6,6-tetramethylcyclohexanone moiety into final drug products is not widely reported, the cyclohexanone scaffold itself is a common feature in many bioactive molecules and natural products. The synthesis of highly substituted cyclohexanone derivatives is an active area of research in medicinal chemistry. For instance, various substituted cyclohexanones have been investigated for their potential as anticancer agents.
The principles learned from the synthesis and reactivity of sterically hindered ketones like 2,2,6,6-tetramethylcyclohexanone are applicable to the construction of complex molecular architectures found in pharmaceuticals. The challenges associated with introducing functionality in a sterically congested environment are frequently encountered in the total synthesis of natural products and the development of novel therapeutic agents.
Logical Workflow for Investigating Bioactivity of Cyclohexanone Derivatives:
Figure 2: Drug Discovery Workflow for Cyclohexanone-based Compounds.
Conclusion
2,2,6,6-Tetramethylcyclohexanone serves as an important case study in the synthesis and properties of sterically hindered molecules. While its direct application in drug development is not prominent, the synthetic challenges it presents and the methodologies developed to overcome them have broader implications for the synthesis of complex organic molecules. The historical progression of its synthesis from classical reactions to more convenient modern methods mirrors the advancement of organic synthesis as a field. This technical guide provides a foundational understanding of this unique ketone for researchers and professionals in the chemical and pharmaceutical sciences.
Theoretical and Computational Deep Dive into 2,2,6,6-Tetramethylcyclohexanone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Abstract 2,2,6,6-Tetramethylcyclohexanone is a fascinating molecule whose rigid structure, dictated by the presence of four gem-dimethyl groups, presents un...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,2,6,6-Tetramethylcyclohexanone is a fascinating molecule whose rigid structure, dictated by the presence of four gem-dimethyl groups, presents unique stereochemical and reactive properties. This technical guide provides a comprehensive overview of the theoretical and computational approaches used to study this ketone. By leveraging data from analogous systems and established computational methodologies, we explore its conformational landscape, spectroscopic signatures, and potential reaction pathways. This document serves as a valuable resource for researchers interested in the fundamental properties of sterically hindered cyclohexanones and their potential applications in medicinal chemistry and materials science.
Physicochemical and Computed Properties
A foundational understanding of 2,2,6,6-tetramethylcyclohexanone begins with its fundamental physicochemical properties. These values, sourced from established chemical databases and computational models, provide a quantitative starting point for further investigation.[1][2]
The primary conformations to consider are the chair, boat, and twist-boat forms. The significant steric strain imposed by the gem-dimethyl groups at the C2 and C6 positions is expected to destabilize conformations that bring these groups into close proximity.
A logical workflow for a comprehensive conformational analysis is depicted below.
The Synthetic Versatility of 2,2,6,6-Tetramethylcyclohexanone: A Technical Guide for Researchers
An In-depth Exploration of a Sterically Hindered Ketone for Advanced Research Applications Introduction: 2,2,6,6-Tetramethylcyclohexanone is a fascinating and sterically hindered cyclic ketone that presents both unique c...
Author: BenchChem Technical Support Team. Date: December 2025
An In-depth Exploration of a Sterically Hindered Ketone for Advanced Research Applications
Introduction: 2,2,6,6-Tetramethylcyclohexanone is a fascinating and sterically hindered cyclic ketone that presents both unique challenges and opportunities in chemical synthesis and broader research applications. Its bulky tetramethyl substitution pattern adjacent to the carbonyl group governs its reactivity, making it a valuable building block for the construction of complex molecular architectures and a subject of interest in mechanistic studies. This technical guide provides a comprehensive overview of the potential research applications of 2,2,6,6-tetramethylcyclohexanone, detailing its physicochemical properties, synthetic routes, and reactivity. It is intended for researchers, scientists, and drug development professionals seeking to leverage the unique characteristics of this compound in their work.
Physicochemical and Spectroscopic Data
A thorough understanding of the physical and chemical properties of 2,2,6,6-tetramethylcyclohexanone is fundamental to its application in research. The following tables summarize key quantitative data for this compound.[1]
Property
Value
Unit
Molecular Formula
C₁₀H₁₈O
Molecular Weight
154.25
g/mol
CAS Number
1195-93-3
IUPAC Name
2,2,6,6-tetramethylcyclohexan-1-one
Density
0.88
g/cm³
Boiling Point
189-191
°C
Melting Point
33-36
°C
Flash Point
68
°C
Refractive Index
1.459
Table 1: Physical Properties of 2,2,6,6-Tetramethylcyclohexanone
Table 2: Spectroscopic Data of 2,2,6,6-Tetramethylcyclohexanone
Synthesis of 2,2,6,6-Tetramethylcyclohexanone
The synthesis of 2,2,6,6-tetramethylcyclohexanone can be achieved through various methods, often starting from commercially available precursors. A common approach involves the exhaustive methylation of cyclohexanone (B45756) or related derivatives.
Experimental Protocol: Exhaustive Methylation of Cyclohexanone
This protocol describes a general procedure for the synthesis of 2,2,6,6-tetramethylcyclohexanone via exhaustive methylation of cyclohexanone.
Materials:
Cyclohexanone
Methyl iodide (CH₃I)
Strong base (e.g., sodium hydride (NaH) or lithium diisopropylamide (LDA))
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., argon or nitrogen), suspend the strong base (e.g., 4.4 equivalents of NaH) in anhydrous THF.
Cool the suspension to 0 °C in an ice bath.
Add a solution of cyclohexanone (1.0 equivalent) in anhydrous THF dropwise to the stirred suspension.
After the addition is complete, allow the mixture to stir at room temperature for 1 hour.
Add methyl iodide (4.4 equivalents) dropwise to the reaction mixture. A significant exotherm may be observed.
After the addition of methyl iodide, heat the reaction mixture to reflux and maintain for 12-18 hours.
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
Upon completion, cool the reaction mixture to 0 °C and cautiously quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
Filter the drying agent and concentrate the filtrate under reduced pressure.
Purify the crude product by fractional distillation or column chromatography on silica (B1680970) gel to afford 2,2,6,6-tetramethylcyclohexanone.
Figure 1: Experimental workflow for the synthesis of 2,2,6,6-tetramethylcyclohexanone.
Research Applications
The steric hindrance imparted by the four methyl groups in 2,2,6,6-tetramethylcyclohexanone significantly influences its reactivity, making it a valuable tool in various research domains.
Organic Synthesis: A Sterically Hindered Building Block
2,2,6,6-Tetramethylcyclohexanone serves as a unique starting material for the synthesis of sterically encumbered molecules. Its carbonyl group can undergo a range of transformations, albeit often requiring more forcing conditions compared to less hindered ketones.
The Wittig reaction provides a classic method for the conversion of ketones to alkenes. With sterically hindered ketones like 2,2,6,6-tetramethylcyclohexanone, the reaction can be challenging, but successful olefination can be achieved, typically with non-stabilized ylides.
Figure 2: The Wittig reaction of 2,2,6,6-tetramethylcyclohexanone.
Experimental Protocol: Wittig Olefination of 2,2,6,6-Tetramethylcyclohexanone
In a flame-dried, two-necked round-bottom flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous THF.
Cool the suspension to 0 °C and add the strong base (1.05 equivalents) portion-wise.
Allow the resulting ylide solution (typically a yellow to orange color) to stir at room temperature for 1-2 hours.
In a separate flask, dissolve 2,2,6,6-tetramethylcyclohexanone (1.0 equivalent) in anhydrous THF.
Slowly add the ketone solution to the ylide solution at 0 °C.
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
Monitor the reaction by TLC or GC-MS.
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
Extract the mixture with hexane, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
Filter and concentrate the solvent. The triphenylphosphine oxide byproduct can often be removed by crystallization from a nonpolar solvent or by column chromatography.
The addition of organometallic reagents like Grignard or organolithium reagents to 2,2,6,6-tetramethylcyclohexanone can be used to synthesize sterically hindered tertiary alcohols. Due to the steric hindrance, enolization can be a competing side reaction.
Figure 3: Grignard reaction with 2,2,6,6-tetramethylcyclohexanone.
Experimental Protocol: Grignard Addition to 2,2,6,6-Tetramethylcyclohexanone
Prepare the Grignard reagent by reacting magnesium turnings with the alkyl or aryl halide in anhydrous ether under an inert atmosphere.
In a separate flask, dissolve 2,2,6,6-tetramethylcyclohexanone (1.0 equivalent) in anhydrous ether.
Cool the ketone solution to 0 °C and slowly add the freshly prepared Grignard reagent (1.2 equivalents) via a dropping funnel.
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours.
Monitor the reaction by TLC.
Cool the reaction to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.
Extract the aqueous layer with diethyl ether, combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
Filter, concentrate, and purify the resulting tertiary alcohol by column chromatography or crystallization.
Photochemistry: Probing Reaction Mechanisms
The rigid and sterically hindered framework of 2,2,6,6-tetramethylcyclohexanone makes it an interesting substrate for studying photochemical reactions, particularly the Norrish Type I cleavage. Upon absorption of UV light, the carbonyl group can be excited, leading to the homolytic cleavage of one of the α-carbon-carbon bonds to form a diradical intermediate. The fate of this diradical can provide insights into the fundamental principles of photochemistry.[2]
Figure 4: Potential pathways of the Norrish Type I reaction of 2,2,6,6-tetramethylcyclohexanone.
Medicinal Chemistry and Drug Discovery
While direct biological applications of 2,2,6,6-tetramethylcyclohexanone are not extensively documented, its derivatives hold potential in medicinal chemistry. The cyclohexanone scaffold is present in numerous biologically active compounds. The introduction of the tetramethyl substitution pattern can be used to modulate the lipophilicity, metabolic stability, and conformational rigidity of a lead compound, which are critical parameters in drug design.
For instance, derivatives of cyclohexanone have been explored for a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4][5][6][7] The synthesis of novel derivatives starting from 2,2,6,6-tetramethylcyclohexanone could lead to the discovery of new therapeutic agents with improved pharmacological profiles.
Conclusion
2,2,6,6-Tetramethylcyclohexanone is more than just a sterically hindered ketone; it is a versatile platform for a wide range of research applications. Its unique structural features allow for the synthesis of complex and sterically demanding molecules, and it serves as an excellent model system for studying fundamental reaction mechanisms in organic and photochemistry. For researchers in drug discovery, the tetramethylcyclohexanone core offers a strategic tool for fine-tuning the properties of bioactive molecules. The detailed protocols and conceptual frameworks provided in this guide are intended to facilitate the exploration of this intriguing compound and unlock its full potential in advancing chemical and biomedical research.
An In-depth Technical Guide on the Safety and Handling of 2,2,6,6-Tetramethylcyclohexanone
For Researchers, Scientists, and Drug Development Professionals This guide provides comprehensive safety and handling information for 2,2,6,6-tetramethylcyclohexanone, a vital resource for laboratory personnel. The follo...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 2,2,6,6-tetramethylcyclohexanone, a vital resource for laboratory personnel. The following sections detail the chemical's properties, associated hazards, handling procedures, and emergency protocols to ensure a safe research environment.
Physicochemical and Toxicity Data
A thorough understanding of the physicochemical and toxicological properties of 2,2,6,6-tetramethylcyclohexanone is fundamental to its safe handling. The following tables summarize key data points. It is important to note that while specific experimental toxicity data for 2,2,6,6-tetramethylcyclohexanone is limited, GHS classifications are available. Data for the parent compound, cyclohexanone, is provided for reference, offering insights into potential hazards.
Table 1: Physicochemical Properties of 2,2,6,6-Tetramethylcyclohexanone
Property
Value
Source
Molecular Formula
C₁₀H₁₈O
--INVALID-LINK--
Molecular Weight
154.25 g/mol
--INVALID-LINK--
CAS Number
1195-93-3
--INVALID-LINK--
Appearance
Not specified, likely a liquid
-
Boiling Point
511.38 K (238.23 °C)
--INVALID-LINK--
Melting Point
321.62 K (48.47 °C)
--INVALID-LINK--
Flash Point
Flammable liquid (Category 3)
GHS Classification
Water Solubility
log10WS: -2.70 (low solubility)
--INVALID-LINK--
Octanol/Water Partition Coefficient (logP)
2.792
--INVALID-LINK--
Table 2: GHS Hazard Classification for 2,2,6,6-Tetramethylcyclohexanone
Table 3: Toxicity Data for Cyclohexanone (for reference)
Endpoint
Value
Species
Source
Acute Oral LD50
1535 mg/kg
Rat
--INVALID-LINK--
Acute Dermal LD50
948 mg/kg
Rabbit
--INVALID-LINK--
Acute Inhalation LC50
8000 ppm/4h
Rat
--INVALID-LINK--
Skin Irritation
Irritant
Rabbit
--INVALID-LINK--
Eye Irritation
Severe irritant
Rabbit
--INVALID-LINK--
Experimental Protocols
Detailed methodologies for key safety-related experiments are crucial for risk assessment. The following protocols are based on internationally recognized OECD guidelines.
This method allows for the classification of a substance into a toxicity class based on a stepwise procedure with a minimal number of animals.[2][3]
Principle: A single dose of the substance is administered orally to a group of animals. The subsequent observations of effects and mortality are used to determine the toxicity class.
Animal Selection: Healthy, young adult rodents (usually rats) of a single sex are used.
Dose Preparation and Administration: The test substance is typically administered via gavage. The starting dose is selected from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight.
Procedure:
A group of three animals is dosed at the selected starting dose.
If no mortality or morbidity is observed, the next higher dose level is used in another group of three animals.
If mortality is observed, the test is repeated at the next lower dose level.
Observation Period: Animals are observed for at least 14 days for signs of toxicity and mortality.
Data and Reporting: The number of animals that died or showed signs of toxicity at each dose level is recorded to classify the substance according to the Globally Harmonised System (GHS).[2]
The LLNA is an in vivo method for identifying chemicals that have the potential to cause skin sensitization.[4]
Principle: The assay measures the proliferation of lymphocytes in the auricular lymph nodes draining the site of topical application of the test substance. A substance is classified as a skin sensitizer (B1316253) if it induces a threefold or greater increase in lymphocyte proliferation compared to vehicle controls.
Animal Selection: Young adult female mice of a suitable strain are used.
Dose Preparation and Application: The test substance is dissolved or suspended in a suitable vehicle and applied to the dorsal surface of the ears of the mice for three consecutive days.
Procedure:
On day 6, a solution of ³H-methyl thymidine (B127349) is injected intravenously.
Five hours later, the mice are euthanized, and the draining auricular lymph nodes are excised.
A single-cell suspension of lymph node cells is prepared, and the incorporation of ³H-methyl thymidine is measured by scintillation counting.
Data and Reporting: The stimulation index (SI) is calculated as the ratio of ³H-methyl thymidine incorporation in the test group to that in the vehicle control group. An SI ≥ 3 is considered a positive result.
In Vitro Skin Irritation Testing (Following OECD Guideline 439)
This in vitro method uses reconstructed human epidermis (RhE) models to assess the skin irritation potential of chemicals.[5][6]
Principle: The test chemical is applied topically to the surface of the RhE tissue. Skin irritation is predicted by the relative mean viability of the tissues exposed to the chemical compared to negative controls.
Test System: A three-dimensional RhE model that mimics the biochemical and physiological properties of the human epidermis.
Procedure:
The test chemical is applied to the surface of the RhE tissue for a defined period (e.g., 60 minutes).
After exposure, the tissues are rinsed and incubated in fresh medium for a post-exposure period (e.g., 42 hours).
Tissue viability is then assessed using a quantitative assay, typically the MTT assay.
Data and Reporting: A chemical is identified as a skin irritant if the mean tissue viability is reduced to ≤ 50% of the negative control.
Safety and Handling Procedures
Proper handling of 2,2,6,6-tetramethylcyclohexanone is paramount to minimize exposure and ensure laboratory safety.
Personal Protective Equipment (PPE)
A risk assessment should be conducted to determine the appropriate PPE. The following are general recommendations:
Eye Protection: Chemical safety goggles or a face shield.
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
Body Protection: A laboratory coat.
Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.
Handling and Storage
Work in a well-ventilated area, preferably in a chemical fume hood.
Avoid contact with skin, eyes, and clothing.
Keep away from heat, sparks, and open flames as it is a flammable liquid.
Ground and bond containers when transferring material to prevent static discharge.
Use non-sparking tools.
Store in a tightly closed container in a cool, dry, and well-ventilated place.
Incompatible with strong oxidizing agents.
Spill Management
Immediate and appropriate response to a spill is critical.
Minor Spills:
Alert personnel in the immediate area.
Wear appropriate PPE.
Absorb the spill with an inert material (e.g., vermiculite, sand, or earth).
Collect the absorbed material into a designated, labeled container for hazardous waste disposal.
Clean the spill area with soap and water.
Major Spills:
Evacuate the area immediately.
Alert others and activate the emergency response system.
Prevent entry into the affected area.
Allow trained emergency responders to handle the cleanup.
Disposal
Dispose of 2,2,6,6-tetramethylcyclohexanone and any contaminated materials as hazardous waste.
Follow all local, state, and federal regulations for hazardous waste disposal.
Do not dispose of down the drain.
Emergency Procedures
In the event of an exposure, immediate action is crucial.
First-Aid Measures
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
In Case of Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists.
In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.
Visualized Workflows and Relationships
The following diagrams, created using the DOT language, illustrate key workflows and logical relationships for the safe handling of 2,2,6,6-tetramethylcyclohexanone.
Caption: General laboratory workflow for handling 2,2,6,6-tetramethylcyclohexanone.
Caption: Logical decision-making process for responding to a chemical spill.
Caption: Decision tree for first-aid response following an exposure incident.
The Elusive Role of 2,2,6,6-Tetramethylcyclohexanone in Natural Product Synthesis: A Methodological Review
Despite its unique sterically hindered structure, a comprehensive review of scientific literature reveals a notable absence of 2,2,6,6-tetramethylcyclohexanone as a key building block in the total synthesis of natural pr...
Author: BenchChem Technical Support Team. Date: December 2025
Despite its unique sterically hindered structure, a comprehensive review of scientific literature reveals a notable absence of 2,2,6,6-tetramethylcyclohexanone as a key building block in the total synthesis of natural products. While the cyclohexanone (B45756) moiety is a common feature in numerous natural products, particularly terpenoids and steroids, the specific substitution pattern of 2,2,6,6-tetramethylcyclohexanone appears to limit its direct applicability in established synthetic strategies.
This review aimed to collate and present detailed application notes and protocols for the use of 2,2,6,6-tetramethylcyclohexanone in the synthesis of natural products for an audience of researchers, scientists, and drug development professionals. However, extensive searches of chemical databases and scholarly articles did not yield specific examples of its incorporation into the synthesis of any known natural product.
The inherent steric hindrance imposed by the four methyl groups flanking the carbonyl function in 2,2,6,6-tetramethylcyclohexanone significantly impacts its reactivity. These gem-dimethyl groups shield the carbonyl carbon from nucleophilic attack and hinder enolate formation at the adjacent methylene (B1212753) positions. While this reduced reactivity can be advantageous in certain chemical transformations by preventing side reactions, it also restricts its utility as a versatile synthon in the complex, multi-step sequences typical of natural product synthesis.
Established methodologies for the construction of cyclohexanone-containing natural products often rely on more functionalized or less sterically encumbered starting materials. For instance, the renowned Ferrier carbocyclization provides a powerful route to chiral and highly functionalized cyclohexanones from carbohydrate precursors. Similarly, Robinson annulation and Diels-Alder reactions are cornerstone strategies for the construction of substituted cyclohexanone rings, but these typically employ more reactive enolates and dienophiles than what would be readily accessible from 2,2,6,6-tetramethylcyclohexanone.
While no direct applications in total synthesis were identified, the unique properties of 2,2,6,6-tetramethylcyclohexanone could potentially be exploited in other areas of synthetic chemistry. Its high stability and hindered nature could make it a useful scaffold for the development of novel catalysts or as a model compound for studying the effects of steric bulk on reaction mechanisms.
Based on the available scientific literature, 2,2,6,6-tetramethylcyclohexanone does not appear to be a utilized precursor in the synthesis of natural products. Consequently, the generation of detailed application notes, experimental protocols, and associated visualizations as initially intended is not feasible. Researchers seeking to construct cyclohexanone-containing natural products are directed towards the vast body of literature detailing the use of more established and versatile building blocks and synthetic methodologies. Future research may yet uncover niche applications for this sterically hindered ketone, but for now, its role in the grand tapestry of natural product synthesis remains undefined.
Application
Application Notes and Protocols for 2,2,6,6-Tetramethylcyclohexanone as a Bulky Building Block
For Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of modern drug discovery and medicinal chemistry, the deliberate incorporation of sterically demanding structural motifs is a...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern drug discovery and medicinal chemistry, the deliberate incorporation of sterically demanding structural motifs is a key strategy for optimizing the pharmacological profile of lead compounds. The gem-dimethyl group, in particular, is a frequently employed feature in many clinically relevant natural products and synthetic drugs. Its inclusion can lead to several advantageous properties, including enhanced metabolic stability by shielding susceptible positions from enzymatic degradation, and pre-organizing the molecular conformation to favor a bioactive state, which can improve binding affinity and selectivity for the target protein.[1][2]
2,2,6,6-Tetramethylcyclohexanone is a prime example of a bulky building block that can introduce a sterically hindered cyclohexyl moiety into a target molecule. The presence of two gem-dimethyl groups locks the cyclohexane (B81311) ring in a more rigid conformation, which can be advantageous for probing the steric and conformational requirements of a biological target.[1][2] This application note provides an overview of the synthetic utility of 2,2,6,6-tetramethylcyclohexanone, detailed experimental protocols for its derivatization, and a summary of the biological activities of analogous sterically hindered cyclohexanone (B45756) derivatives.
Physicochemical Properties of 2,2,6,6-Tetramethylcyclohexanone
A summary of the key physicochemical properties of 2,2,6,6-tetramethylcyclohexanone is presented in the table below.
Property
Value
Molecular Formula
C₁₀H₁₈O
Molecular Weight
154.25 g/mol
CAS Number
1195-93-3
Appearance
Colorless to pale yellow liquid
Boiling Point
188-190 °C
Density
0.88 g/mL at 25 °C
Synthetic Applications and Protocols
The ketone functionality of 2,2,6,6-tetramethylcyclohexanone serves as a versatile handle for a variety of chemical transformations, allowing for its incorporation into a diverse range of molecular scaffolds. Due to the significant steric hindrance around the carbonyl group, reaction conditions may need to be more forcing compared to less substituted ketones.
Protocol 1: Grignard Reaction with Methylmagnesium Bromide to Synthesize 1,2,2,6,6-Pentamethylcyclohexan-1-ol
This protocol describes the nucleophilic addition of a Grignard reagent to the sterically hindered ketone, a fundamental C-C bond-forming reaction. The high steric hindrance may lead to a competition between addition and enolization/reduction pathways.[3]
Materials:
2,2,6,6-Tetramethylcyclohexanone
Methylmagnesium bromide (3.0 M solution in diethyl ether)
Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a reflux condenser with a drying tube, and a nitrogen inlet.
Reactant Addition: Dissolve 2,2,6,6-tetramethylcyclohexanone (1.0 eq) in anhydrous diethyl ether and add it to the reaction flask.
Grignard Addition: Cool the flask to 0 °C in an ice bath. Add methylmagnesium bromide solution (1.5 eq) dropwise from the dropping funnel over 30 minutes, maintaining the temperature below 5 °C.
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
Quenching: Cool the reaction mixture back to 0 °C and slowly add saturated aqueous ammonium chloride solution to quench the excess Grignard reagent and the magnesium alkoxide.
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with diethyl ether (3 x 20 mL).
Work-up: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate (B1210297) gradient) to isolate the tertiary alcohol product.
This protocol outlines the synthesis of an α,β-unsaturated ketone, a common scaffold in biologically active molecules. The steric hindrance of 2,2,6,6-tetramethylcyclohexanone will likely necessitate strong basic conditions and longer reaction times.[4]
Reactant Preparation: In a round-bottom flask, dissolve 2,2,6,6-tetramethylcyclohexanone (1.0 eq) and benzaldehyde (1.1 eq) in ethanol.
Base Addition: To this solution, add a catalytic amount of a strong base, such as KOH.
Reaction: Stir the reaction mixture at room temperature for 48-72 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
Neutralization and Precipitation: Upon completion, add 10% HCl solution to the reaction mixture to neutralize the base. This will cause the product to precipitate.
Isolation: Collect the precipitate by vacuum filtration.
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel chromatography to yield the pure chalcone-like product.
Protocol 3: Synthesis of a Tetrazole Derivative
This protocol describes the synthesis of a tetrazole, a common bioisostere for carboxylic acids in drug design, from a derivative of 2,2,6,6-tetramethylcyclohexanone. This multi-step synthesis would first involve the conversion of the ketone to a nitrile, followed by cycloaddition.
To a solution of 2,2,6,6-tetramethylcyclohexanone (1.0 eq) and Tosmic (1.2 eq) in dimethoxyethane at 0 °C, add potassium tert-butoxide (2.5 eq) portionwise.
Stir the reaction at room temperature for 16 hours.
Pour the reaction mixture into a methanol/water solution and extract with diethyl ether.
Purify the crude product to obtain the corresponding nitrile.
Synthesis of the Tetrazole:
To a solution of the nitrile intermediate (1.0 eq) in DMF, add sodium azide (1.5 eq) and ammonium chloride (1.5 eq).
Heat the reaction mixture at 100 °C for 24 hours.
Cool the reaction to room temperature and acidify with HCl.
Extract the product with ethyl acetate, dry, and concentrate.
Purify the crude product by column chromatography to yield the tetrazole derivative.
Biological Activity of Analogous Sterically Hindered Cyclohexanone Derivatives
While specific biological data for derivatives of 2,2,6,6-tetramethylcyclohexanone are not widely reported, the biological activities of other substituted cyclohexanone and cyclohexenone derivatives provide a strong rationale for their use as scaffolds in drug discovery.[5][6] The following table summarizes the activities of some of these analogous compounds.
Signaling Pathway Modulation by Sterically Hindered Molecules
The introduction of bulky substituents can significantly influence the interaction of a molecule with its biological target. For instance, in the context of G protein-coupled receptors (GPCRs), the binding of antagonists can be sensitive to the presence of GTP, suggesting an interaction with G proteins.[7] The steric bulk of a ligand can play a crucial role in stabilizing a particular receptor conformation, thereby modulating downstream signaling.
GPCR Antagonism by a Bulky Ligand
Conclusion
2,2,6,6-Tetramethylcyclohexanone is a valuable, albeit synthetically challenging, building block for introducing significant steric bulk into molecular scaffolds. The inherent rigidity and steric hindrance conferred by the tetramethylcyclohexyl moiety can be leveraged to enhance the pharmacological properties of drug candidates, including metabolic stability and target affinity.[1][2] The provided protocols, adapted from related sterically hindered ketones, offer a starting point for the synthetic exploration of this building block. Further investigation into the biological activities of its derivatives is warranted to fully elucidate its potential in medicinal chemistry and drug development.
Application Notes and Protocols for the Wittig Reaction of 2,2,6,6-Tetramethylcyclohexanone
For Researchers, Scientists, and Drug Development Professionals Introduction The Wittig reaction is a cornerstone of organic synthesis, enabling the conversion of ketones and aldehydes into alkenes. This reaction is part...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Wittig reaction is a cornerstone of organic synthesis, enabling the conversion of ketones and aldehydes into alkenes. This reaction is particularly valuable for its high degree of regioselectivity in placing the carbon-carbon double bond. However, its application to sterically hindered ketones, such as 2,2,6,6-tetramethylcyclohexanone, presents significant challenges. The four methyl groups flanking the carbonyl group create substantial steric hindrance, impeding the approach of the Wittig reagent. Consequently, reaction rates are often slow, and yields can be modest.
These application notes provide a comprehensive overview of the considerations and a detailed experimental protocol for the methylenation of 2,2,6,6-tetramethylcyclohexanone. The provided protocol is adapted from established procedures for other sterically hindered ketones, as specific literature for this exact substrate is limited.
Challenges and Key Considerations
The primary obstacle in the Wittig olefination of 2,2,6,6-tetramethylcyclohexanone is the severe steric hindrance around the carbonyl carbon. This steric bulk disfavors the formation of the crucial oxaphosphetane intermediate. To overcome this, the following points are critical:
Choice of Ylide: Non-stabilized ylides, such as methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂), are more reactive and generally more successful with hindered ketones compared to stabilized ylides.[1][2]
Choice of Base: A strong, non-nucleophilic base is essential for the efficient generation of the ylide. Potassium tert-butoxide (t-BuOK) is a common and effective choice for this purpose.[3]
Reaction Conditions: Anhydrous conditions are crucial, as the strong base and the ylide are both sensitive to moisture. The reaction is typically performed under an inert atmosphere (e.g., nitrogen or argon).
Alternative Reactions: For highly hindered systems where the Wittig reaction may provide low yields, alternative olefination methods such as the Horner-Wadsworth-Emmons (HWE), Peterson, or Tebbe reactions can be considered.[4][5][6]
Experimental Protocols
This section details the preparation of the Wittig reagent and the subsequent olefination reaction.
Protocol 1: Preparation of the Wittig Reagent (Methylenetriphenylphosphorane)
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
In a separate, dry round-bottom flask under an inert atmosphere, dissolve 2,2,6,6-tetramethylcyclohexanone (1.0 equivalent) in anhydrous THF.
Cool the solution of the ketone to 0 °C in an ice bath.
Slowly add the freshly prepared ylide solution from Protocol 1 to the stirred solution of the ketone via cannula or syringe.
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an extended period (e.g., 24-48 hours). The progress of the reaction should be monitored by a suitable technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 20 mL).
Combine the organic layers and wash with brine.
Dry the combined organic extracts over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
Application Notes and Protocols: Grignard Reaction with 2,2,6,6-Tetramethylcyclohexanone
Audience: Researchers, scientists, and drug development professionals. Introduction The Grignard reaction is a fundamental C-C bond-forming reaction in organic synthesis, involving the nucleophilic addition of an organom...
Author: BenchChem Technical Support Team. Date: December 2025
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Grignard reaction is a fundamental C-C bond-forming reaction in organic synthesis, involving the nucleophilic addition of an organomagnesium halide to a carbonyl group.[1][2] While highly effective for many aldehydes and ketones, its application to sterically hindered ketones like 2,2,6,6-tetramethylcyclohexanone presents significant challenges. The four methyl groups adjacent to the carbonyl carbon severely restrict access for incoming nucleophiles. Consequently, the reaction outcome is highly dependent on the steric bulk of the Grignard reagent, often leading to competing side reactions such as enolization and reduction, which can predominate over the desired 1,2-addition.[1] These application notes provide a detailed protocol for conducting the Grignard reaction with 2,2,6,6-tetramethylcyclohexanone and discuss the expected outcomes with various Grignard reagents.
Reaction Pathways and Steric Considerations
The reaction of a Grignard reagent with a sterically hindered ketone like 2,2,6,6-tetramethylcyclohexanone can proceed via three primary pathways. The steric hindrance of both the ketone and the Grignard reagent dictates which pathway is favored.
1,2-Addition: The Grignard reagent acts as a nucleophile, attacking the electrophilic carbonyl carbon to form a tertiary alcohol after acidic workup. This is the desired pathway and is more likely to occur with smaller, less hindered Grignard reagents (e.g., methylmagnesium bromide).[3]
Enolization (Deprotonation): The Grignard reagent acts as a base, abstracting an alpha-proton to form a magnesium enolate. Upon aqueous workup, the starting ketone is regenerated. This pathway becomes significant with bulkier Grignard reagents.[1]
Reduction: If the Grignard reagent possesses a β-hydrogen (e.g., ethylmagnesium bromide), it can deliver a hydride to the carbonyl carbon via a six-membered cyclic transition state, resulting in the formation of a secondary alcohol.[1]
Caption: Competing pathways in the Grignard reaction with a hindered ketone.
Experimental Protocol
This protocol provides a general procedure for the reaction. All glassware must be rigorously dried in an oven (e.g., at 120 °C overnight) and assembled hot under a stream of inert gas (Nitrogen or Argon) to ensure anhydrous conditions.[4]
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Solvents for chromatography (e.g., hexane, ethyl acetate)
Equipment:
Three-necked round-bottom flask
Reflux condenser
Pressure-equalizing dropping funnel
Magnetic stirrer and stir bar
Inert gas supply (N₂ or Ar) with bubbler
Heating mantle or oil bath
Ice-water bath
Standard glassware for workup and purification (separatory funnel, rotary evaporator, chromatography column)
Procedure
Part A: Preparation of the Grignard Reagent
Place magnesium turnings (1.2 eq) and a small crystal of iodine into the flame-dried three-necked flask equipped with a stir bar, condenser, and dropping funnel.
Assemble the apparatus and flush thoroughly with nitrogen or argon. Maintain a positive pressure of inert gas throughout the reaction.
Add a small volume of anhydrous ether or THF to just cover the magnesium turnings.
Prepare a solution of the alkyl/aryl halide (1.1 eq) in anhydrous ether or THF in the dropping funnel.
Add a small portion (~5-10%) of the halide solution to the magnesium suspension. The reaction is initiated when the brown iodine color disappears and gentle refluxing of the solvent is observed. Gentle heating or sonication may be required to start the reaction.[4]
Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.
After the addition is complete, stir the resulting grey/black solution at room temperature or with gentle heating for 30-60 minutes to ensure complete formation of the Grignard reagent.
Part B: Reaction with 2,2,6,6-Tetramethylcyclohexanone
Cool the freshly prepared Grignard reagent solution to 0 °C using an ice-water bath.
Prepare a solution of 2,2,6,6-tetramethylcyclohexanone (1.0 eq) in anhydrous ether or THF.
Add the ketone solution dropwise to the stirred Grignard reagent at 0 °C.[5]
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or GC-MS if possible.
Part C: Work-up and Purification
Cool the reaction mixture back to 0 °C in an ice-water bath.
Quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.[5] Alternatively, for more robust products, slowly pour the reaction mixture over a mixture of ice and dilute HCl.
Transfer the quenched mixture to a separatory funnel. If layers are not distinct, add more ether.
Separate the organic layer. Extract the aqueous layer with two additional portions of diethyl ether.[5]
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
Purify the crude product by column chromatography on silica (B1680970) gel to separate the desired alcohol from unreacted ketone and other byproducts.
Experimental Workflow
Caption: General workflow for the Grignard reaction and product isolation.
Data Presentation: Expected Outcomes
The yield and product distribution are highly dependent on the choice of Grignard reagent due to the steric hindrance of 2,2,6,6-tetramethylcyclohexanone. The following table summarizes the expected major products.
Note: Yields are qualitative estimates. Actual yields may vary based on precise reaction conditions.
Conclusion
The Grignard reaction with the highly hindered 2,2,6,6-tetramethylcyclohexanone is a challenging transformation that serves as an excellent case study in steric effects. Successful synthesis of the corresponding tertiary alcohol is most feasible with small, unhindered Grignard reagents like methylmagnesium bromide. As the steric bulk of the nucleophile increases, enolization and reduction become the dominant reaction pathways, leading to low yields of the desired addition product. Careful control of reaction conditions, particularly temperature and the use of strictly anhydrous techniques, is paramount for maximizing the yield of the target molecule.
Synthesis of Hindered Amines from 2,2,6,6-Tetramethylcyclohexanone: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and experimental protocols for the synthesis of hindered amines derived from 2,2,6,6-tetramethylcyclohexan...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of hindered amines derived from 2,2,6,6-tetramethylcyclohexanone. The primary focus is on the reductive amination of the corresponding piperidone, a key intermediate in the production of Hindered Amine Light Stabilizers (HALS). These compounds are crucial in the polymer industry to protect materials from photo-oxidative degradation.[1][2][3][4]
Introduction to Hindered Amines
Hindered amines, particularly those based on the 2,2,6,6-tetramethylpiperidine (B32323) scaffold, are a class of organic compounds widely used as light stabilizers in polymers.[3][4] Their mechanism of action involves scavenging free radicals produced during the photo-oxidation of the polymer, thereby preventing degradation.[3] The synthesis of these molecules is a critical area of research for developing more efficient and durable stabilizers. A common precursor for many HALS is 2,2,6,6-tetramethyl-4-piperidone, which can be synthesized from 2,2,6,6-tetramethylcyclohexanone. The subsequent conversion of the piperidone to various functionalized amines is a key synthetic step.
Primary Synthetic Route: Reductive Amination
The most direct method for converting 2,2,6,6-tetramethyl-4-piperidone to various N-substituted 4-amino-2,2,6,6-tetramethylpiperidines is through reductive amination. This one-pot reaction involves the formation of an intermediate imine or enamine from the ketone and an amine, which is then reduced in situ to the desired hindered amine. This process can be performed with a variety of primary and secondary amines to yield a diverse range of products. The reaction is typically carried out under a hydrogen atmosphere in the presence of a hydrogenation catalyst.[5]
Experimental Protocols
The following protocols are based on established procedures for the reductive amination of 2,2,6,6-tetramethyl-4-piperidone.
Protocol 1: Synthesis of 4-Ethylamino-2,2,6,6-tetramethylpiperidine
Application Notes and Protocols: 2,2,6,6-Tetramethylcyclohexanone as a Protecting Group for Diols
For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the use of 2,2,6,6-tetramethylcyclohexanone as a sterically hindered protecting group for 1,2- a...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2,2,6,6-tetramethylcyclohexanone as a sterically hindered protecting group for 1,2- and 1,3-diols. This protecting group is particularly valuable in complex organic synthesis where robust protection is required under a variety of reaction conditions. The hindered nature of the resulting ketal offers unique stability and selectivity.
Introduction
The protection of diols is a critical step in the multi-step synthesis of complex molecules, including pharmaceuticals and natural products. The choice of protecting group is crucial for the success of a synthetic route, dictating the stability towards various reagents and the conditions required for its removal. 2,2,6,6-Tetramethylcyclohexanone offers a highly stable ketal protecting group due to significant steric hindrance around the acetal (B89532) center. This steric bulk impedes cleavage under conditions that might remove less hindered acetals, thus providing an orthogonal protecting group strategy.
Key Advantages
High Stability: The tetramethyl-substituted cyclohexane (B81311) ring provides substantial steric shielding, rendering the ketal linkage exceptionally stable to a wide range of reaction conditions, including those that are basic, nucleophilic, and reductive.
Acid Lability: Despite its high stability, the ketal can be cleaved under acidic conditions, allowing for deprotection when required. The steric hindrance necessitates stronger acidic conditions or longer reaction times compared to less hindered ketals.
Orthogonality: The unique stability profile allows for selective deprotection of other, more labile protecting groups in the presence of the 2,2,6,6-tetramethylcyclohexanone ketal.
Reaction Principle
The formation of the 2,2,6,6-tetramethylcyclohexylidene ketal is an acid-catalyzed equilibrium reaction between a diol and 2,2,6,6-tetramethylcyclohexanone. To drive the reaction to completion, the water formed as a byproduct must be removed, typically through azeotropic distillation.
Caption: General reaction scheme for the protection of a diol with 2,2,6,6-tetramethylcyclohexanone.
Quantitative Data
Due to the specialized nature of this sterically hindered protecting group, specific yield and reaction time data in the literature is scarce. The following tables provide representative data inferred from general ketalization reactions and the known reactivity of hindered ketones. Actual results will vary depending on the specific diol substrate and reaction conditions.
Table 1: Representative Conditions and Yields for Protection of Diols
Round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser
Magnetic stirrer and stir bar
Procedure:
To a round-bottom flask, add the 1,2-diol, 2,2,6,6-tetramethylcyclohexanone, and a catalytic amount of p-toluenesulfonic acid monohydrate.
Add a sufficient volume of toluene to dissolve the reactants and fill the Dean-Stark trap.
Heat the reaction mixture to reflux and monitor the collection of water in the Dean-Stark trap.
Continue refluxing until no more water is collected and TLC analysis indicates the consumption of the starting diol.
Cool the reaction mixture to room temperature.
Quench the reaction by adding saturated aqueous sodium bicarbonate solution and stir for 15 minutes.
Transfer the mixture to a separatory funnel and extract with ethyl acetate (B1210297).
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Caption: Experimental workflow for the protection of a diol.
Protocol 2: Deprotection of the 2,2,6,6-Tetramethylcyclohexylidene Ketal
Materials:
Protected diol (1.0 eq)
2M Hydrochloric acid or Trifluoroacetic acid (TFA)
Tetrahydrofuran (THF) or Dichloromethane (CH₂Cl₂)
Water
Saturated aqueous sodium bicarbonate solution
Brine
Anhydrous sodium sulfate
Round-bottom flask
Magnetic stirrer and stir bar
Procedure:
Dissolve the protected diol in a suitable solvent (e.g., THF or CH₂Cl₂).
Add a solution of the acid (e.g., 2M HCl or a solution of TFA in water).
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C).
Monitor the progress of the deprotection by TLC.
Once the reaction is complete, carefully neutralize the mixture with saturated aqueous sodium bicarbonate solution.
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the deprotected diol by flash column chromatography or recrystallization if necessary.
Caption: Experimental workflow for the deprotection of the ketal.
Signaling Pathways and Logical Relationships
The stability of the 2,2,6,6-tetramethylcyclohexylidene ketal allows for a logical progression in a multi-step synthesis where other functional groups can be manipulated while the diol remains protected.
Caption: Logical workflow demonstrating the utility of the protecting group in a synthetic sequence.
Method
Application Notes and Protocols for Stereoselective Reactions Involving 2,2,6,6-Tetramethylcyclohexanone
For Researchers, Scientists, and Drug Development Professionals Introduction 2,2,6,6-Tetramethylcyclohexanone is a symmetrically substituted cyclic ketone characterized by significant steric hindrance around the carbonyl...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2,6,6-Tetramethylcyclohexanone is a symmetrically substituted cyclic ketone characterized by significant steric hindrance around the carbonyl group due to the presence of four methyl groups on the adjacent carbons. This steric bulk profoundly influences its reactivity and the stereochemical outcome of its reactions. Understanding and controlling the stereoselectivity in reactions involving this ketone is crucial for the synthesis of complex molecules with specific three-dimensional arrangements, a common requirement in pharmaceutical and materials science research. These application notes provide an overview of key stereoselective reactions involving 2,2,6,6-tetramethylcyclohexanone, including detailed protocols and quantitative data where available in the scientific literature.
I. Diastereoselective Hydride Reduction
The reduction of the carbonyl group in 2,2,6,6-tetramethylcyclohexanone yields 2,2,6,6-tetramethylcyclohexanol, creating a new stereocenter. The facial selectivity of the hydride attack (axial vs. equatorial) is dictated by the steric environment of the ketone.
A. Theoretical Considerations
Due to the bulky axial methyl groups, the chair conformation of 2,2,6,6-tetramethylcyclohexanone is significantly distorted. The steric hindrance on both faces of the carbonyl group is substantial. However, attack of a hydride reagent is generally expected to occur from the less hindered face. For many substituted cyclohexanones, axial attack is favored by smaller reducing agents, leading to the equatorial alcohol, while bulkier reducing agents favor equatorial attack, yielding the axial alcohol. In the case of 2,2,6,6-tetramethylcyclohexanone, the severe steric hindrance from the four methyl groups presents a unique challenge to achieving high diastereoselectivity.
B. Experimental Data
While specific quantitative data for the diastereoselective reduction of 2,2,6,6-tetramethylcyclohexanone is not extensively reported in readily available literature, studies on closely related, sterically hindered cyclohexanones, such as cis-2,6-dimethylcyclohexanone, can offer some insights. For instance, the reduction of cis-2,6-dimethylcyclohexanone with sodium borohydride (B1222165) in methanol (B129727) has been shown to predominantly yield the axial alcohol.[1] However, direct extrapolation of these results should be done with caution due to the increased steric bulk in 2,2,6,6-tetramethylcyclohexanone.
Table 1: Diastereoselectivity in the Reduction of Substituted Cyclohexanones (Analogous Systems)
In a round-bottom flask, dissolve 2,2,6,6-tetramethylcyclohexanone (1.0 eq) in anhydrous methanol under an inert atmosphere (e.g., nitrogen).
Cool the solution to 0 °C in an ice bath.
Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution.
Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature. Continue stirring for an additional 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
Once the reaction is complete, carefully quench the reaction by the slow addition of 1 M HCl until the pH is approximately 7.
Remove the methanol under reduced pressure.
Extract the aqueous residue with ethyl acetate (3 x 20 mL).
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purify the product by flash column chromatography on silica (B1680970) gel.
Analyze the diastereomeric ratio of the resulting 2,2,6,6-tetramethylcyclohexanol using ¹H NMR or GC analysis.
II. Diastereoselective Grignard and Organolithium Reactions
The addition of organometallic reagents, such as Grignard or organolithium reagents, to 2,2,6,6-tetramethylcyclohexanone is expected to be highly challenging due to the severe steric hindrance around the carbonyl carbon. These reactions, if successful, would lead to the formation of tertiary alcohols with a new stereocenter. The stereochemical outcome would be highly dependent on the steric bulk of the incoming nucleophile.
A. Expected Challenges and Stereochemical Considerations
The four methyl groups create a formidable steric shield, making the carbonyl carbon largely inaccessible to even small nucleophiles. It is anticipated that reactions with bulky Grignard or organolithium reagents would be extremely slow or may not proceed at all. If a reaction does occur, the nucleophile would be forced to approach from the least sterically encumbered trajectory, which would likely be influenced by the subtle conformational dynamics of the highly substituted ring.
B. Lack of Specific Experimental Data
A thorough search of the scientific literature did not yield specific examples with quantitative data for diastereoselective Grignard or organolithium additions to 2,2,6,6-tetramethylcyclohexanone. This absence of data strongly suggests the synthetic difficulty of such transformations.
III. Stereoselective Enolate Reactions
The formation of an enolate from 2,2,6,6-tetramethylcyclohexanone would require a strong, sterically unhindered base to deprotonate one of the α-protons. However, the molecule lacks α-protons, as the α-carbons are quaternary. Therefore, 2,2,6,6-tetramethylcyclohexanone cannot form an enolate and cannot participate in typical enolate-based stereoselective reactions such as aldol (B89426) or alkylation reactions at the α-position.
Visualizing Reaction Pathways
To illustrate the general concepts of stereoselective reactions with cyclohexanones, the following diagrams are provided.
Caption: Diastereoselective reduction of 2,2,6,6-tetramethylcyclohexanone.
The stereoselective reactions of 2,2,6,6-tetramethylcyclohexanone are dominated by the profound steric hindrance imposed by the four methyl groups. While diastereoselective reduction to the corresponding alcohol is feasible, achieving high selectivity can be challenging and is highly dependent on the choice of reducing agent. Other common stereoselective transformations, such as Grignard additions and enolate-based reactions, are significantly impeded or rendered impossible by this steric bulk. The lack of extensive literature on the stereoselective reactions of this specific ketone highlights its challenging nature as a substrate and underscores the importance of considering steric factors in reaction design. For drug development professionals, the rigidity and defined stereochemical environment offered by the 2,2,6,6-tetramethylcyclohexane scaffold, if accessible through stereoselective synthesis, could be a valuable tool for creating structurally unique and conformationally constrained molecules. Further research into novel catalytic methods may be required to unlock the full synthetic potential of this sterically demanding building block.
Application Notes and Protocols for the Enantioselective Synthesis Using 2,2,6,6-Tetramethylcyclohexanone Derivatives
For Researchers, Scientists, and Drug Development Professionals Abstract The use of chiral auxiliaries and catalysts is a cornerstone of modern asymmetric synthesis, enabling the selective production of single enantiomer...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
The use of chiral auxiliaries and catalysts is a cornerstone of modern asymmetric synthesis, enabling the selective production of single enantiomers of chiral molecules. While many scaffolds have been explored for the development of such reagents, the application of derivatives of the sterically hindered 2,2,6,6-tetramethylcyclohexanone remains a largely unexplored area. These application notes provide a prospective look into the potential uses of chiral 2,2,6,6-tetramethylcyclohexanone derivatives in enantioselective synthesis. Drawing parallels with well-established methodologies for other cyclic ketones, we present hypothetical protocols and workflows for key asymmetric transformations, including alkylations and aldol (B89426) reactions. The significant steric bulk of the 2,2,6,6-tetramethylcyclohexanone scaffold may offer unique stereochemical control, warranting further investigation.
Introduction: The Potential of a Sterically Hindered Scaffold
Enantioselective synthesis is critical in the development of pharmaceuticals, where often only one enantiomer of a drug is therapeutically active. Chiral auxiliaries are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. The ideal chiral auxiliary is readily prepared, provides high stereoselectivity, and is easily removed.
The 2,2,6,6-tetramethylcyclohexanone framework offers a rigid and sterically demanding scaffold. While not yet established in the literature as a common chiral auxiliary, its derivatives present an interesting research avenue. The gem-dimethyl groups lock the cyclohexane (B81311) ring in a specific conformation, which could translate to excellent facial discrimination in reactions of attached side chains. This document outlines potential applications and hypothetical protocols to guide research in this nascent area.
Potential Application: Asymmetric Alkylation via Chiral Hydrazones
A well-established method for the asymmetric α-alkylation of ketones is the use of chiral hydrazones, such as those derived from (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) and (R)-1-amino-2-(methoxymethyl)pyrrolidine (RAMP). A similar strategy could be employed using a chiral amine derived from 2,2,6,6-tetramethylcyclohexanone.
Hypothetical Workflow for Asymmetric Alkylation
The overall process would involve the formation of a chiral hydrazone from 2,2,6,6-tetramethylcyclohexanone, followed by deprotonation, alkylation, and subsequent removal of the chiral auxiliary.
Figure 1. Hypothetical workflow for the asymmetric alkylation of 2,2,6,6-tetramethylcyclohexanone.
Table 1: Projected Performance in Asymmetric Alkylation
The following table presents hypothetical data for the asymmetric alkylation, drawing on typical results from SAMP/RAMP hydrazone chemistry.
Hydrazone Formation: To a solution of a chiral amine derived from 2,2,6,6-tetramethylcyclohexanone (1.1 eq) in anhydrous toluene (B28343) (5 mL/mmol), add 2,2,6,6-tetramethylcyclohexanone (1.0 eq). Reflux with a Dean-Stark trap for 12-24 hours until water evolution ceases. Remove the solvent under reduced pressure. The crude hydrazone is purified by column chromatography.
Alkylation: A solution of the chiral hydrazone (1.0 eq) in anhydrous THF (10 mL/mmol) is cooled to -78 °C under a nitrogen atmosphere. A solution of lithium diisopropylamide (LDA, 1.2 eq) in THF is added dropwise, and the mixture is stirred for 2 hours. Methyl iodide (1.5 eq) is then added, and the reaction is stirred at -78 °C for 4 hours before being allowed to warm to room temperature overnight.
Work-up and Auxiliary Cleavage: The reaction is quenched with water, and the aqueous layer is extracted with diethyl ether. The combined organic layers are dried over MgSO₄ and concentrated. The crude alkylated hydrazone is dissolved in a suitable solvent (e.g., dichloromethane) and cooled to -78 °C. Ozone is bubbled through the solution until a blue color persists. The solution is then purged with nitrogen, and dimethyl sulfide (B99878) (2.0 eq) is added. After warming to room temperature, the mixture is washed with saturated NaHCO₃ and brine. The organic layer is dried and concentrated, and the resulting chiral α-methylated ketone is purified by chromatography.
Chiral auxiliaries, such as the Evans oxazolidinones, are highly effective in controlling the stereochemistry of aldol reactions. A chiral amine derived from 2,2,6,6-tetramethylcyclohexanone could be acylated and used to direct the formation of syn- or anti-aldol products.
Hypothetical Signaling Pathway for an Aldol Reaction
The proposed mechanism involves the formation of a Z-enolate, which then reacts with an aldehyde via a Zimmerman-Traxler-like transition state.
Figure 2. Proposed pathway for a diastereoselective aldol reaction.
Table 2: Projected Performance in Diastereoselective Aldol Reactions
Enolate Formation: To a solution of the N-acyl chiral auxiliary (derived from a 2,2,6,6-tetramethylcyclohexanone derivative) (1.0 eq) in anhydrous CH₂Cl₂ (10 mL/mmol) at 0 °C is added di-n-butylboron triflate (1.1 eq) followed by the dropwise addition of diisopropylethylamine (1.2 eq). The mixture is stirred at 0 °C for 30 minutes and then cooled to -78 °C.
Aldol Addition: The aldehyde (1.2 eq) is added dropwise, and the reaction mixture is stirred at -78 °C for 2 hours, then at 0 °C for 1 hour.
Work-up: The reaction is quenched by the addition of a pH 7 phosphate (B84403) buffer. The aqueous layer is extracted with CH₂Cl₂, and the combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The crude aldol adduct is purified by flash chromatography.
Auxiliary Removal: The purified adduct is dissolved in a 3:1 mixture of THF and water. Lithium hydroperoxide (LiOOH), freshly prepared from LiOH and H₂O₂, is added, and the mixture is stirred at 0 °C for 4 hours. The reaction is quenched with Na₂SO₃, and the desired β-hydroxy acid is isolated after an appropriate workup. The chiral auxiliary can be recovered from the reaction mixture.
Conclusion and Future Outlook
The enantioselective synthesis using derivatives of 2,2,6,6-tetramethylcyclohexanone is a research area with untapped potential. The protocols and data presented herein are hypothetical, based on well-established precedents in asymmetric synthesis. The significant steric hindrance of the tetramethylcyclohexanone scaffold could lead to novel and highly selective transformations. Experimental validation of these proposed methods is a logical next step and could open the door to a new class of effective chiral auxiliaries for asymmetric synthesis. Researchers are encouraged to explore the synthesis of chiral amines and other derivatives from 2,2,6,6-tetramethylcyclohexanone and evaluate their efficacy in the reactions outlined in these notes.
Method
Application Notes and Protocols for the Catalyic Reduction of 2,2,6,6-Tetramethylcyclohexanone
For Researchers, Scientists, and Drug Development Professionals Introduction The catalytic reduction of 2,2,6,6-tetramethylcyclohexanone is a significant transformation in organic synthesis, yielding 2,2,6,6-tetramethylc...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
The catalytic reduction of 2,2,6,6-tetramethylcyclohexanone is a significant transformation in organic synthesis, yielding 2,2,6,6-tetramethylcyclohexanol. This product is a sterically hindered alcohol that can serve as a valuable building block in the synthesis of pharmaceuticals and other complex organic molecules. The bulky tetramethyl substitution pattern presents unique challenges and opportunities for stereocontrol during the reduction of the carbonyl group. These application notes provide an overview of common catalytic systems and detailed protocols for performing this reduction.
The primary product of this reduction is 2,2,6,6-tetramethylcyclohexanol. Due to the steric hindrance around the carbonyl group, the stereochemical outcome of the reduction is of significant interest, leading to either the cis or trans isomer, depending on the catalyst and reaction conditions.
Catalytic Systems and Performance
Several catalytic systems are effective for the hydrogenation of hindered cyclohexanones. While specific comparative data for 2,2,6,6-tetramethylcyclohexanone is limited in publicly available literature, data from closely related sterically hindered ketones, such as 2,2,5,5-tetramethylcyclohexane-1,4-dione (B23200) and 2,2,6,6-tetramethyl-4-piperidone, provide valuable insights into catalyst selection and expected performance. Commonly employed catalysts include Ruthenium on Carbon (Ru/C), Raney Nickel, and Platinum(IV) oxide (PtO₂).[1]
Table 1: Overview of Catalytic Systems for the Reduction of Sterically Hindered Cyclohexanones
The following protocols are adapted from established methodologies for the reduction of sterically hindered ketones and provide a starting point for the catalytic reduction of 2,2,6,6-tetramethylcyclohexanone.
Protocol 1: Hydrogenation using Ruthenium on Carbon (Ru/C)
This protocol is adapted from the successful reduction of the closely related 2,2,6,6-tetramethyl-4-piperidone.[2]
Reactor Preparation: Ensure the hydrogenation reactor is clean and dry. Add a magnetic stir bar.
Charging the Reactor: In a fume hood, charge the reactor with 2,2,6,6-tetramethylcyclohexanone (1.0 eq) and 5% Ru/C (typically 1-5 mol% of the ruthenium metal relative to the substrate).
Solvent Addition: Add a suitable volume of anhydrous isopropanol to dissolve the substrate (e.g., 0.1-0.5 M concentration).
Inerting the System: Seal the reactor and purge the system with an inert gas (Nitrogen or Argon) three times to remove any oxygen.
Hydrogenation: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 5.0 MPa).
Reaction: Heat the reactor to the target temperature (e.g., 120°C) and stir the reaction mixture for the specified time (e.g., 6 hours). Monitor the reaction progress by checking the pressure drop or by taking aliquots for analysis (e.g., GC-MS or TLC).
Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen in a well-ventilated fume hood. Purge the reactor with inert gas.
Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the Ru/C catalyst. Wash the Celite pad with a small amount of isopropanol to ensure complete recovery of the product.
Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 2,2,6,6-tetramethylcyclohexanol.
Purification: The crude product can be purified by recrystallization or column chromatography if necessary.
Protocol 2: Hydrogenation using Raney Nickel
Raney Nickel is a widely used catalyst for the hydrogenation of carbonyl compounds.[3][4]
Materials:
2,2,6,6-Tetramethylcyclohexanone
Raney Nickel (slurry in water or ethanol)
Ethanol or Methanol, anhydrous
Pressurized hydrogenation reactor
Inert gas (Nitrogen or Argon)
Filtration apparatus
Rotary evaporator
Procedure:
Catalyst Preparation: In a fume hood, carefully wash the commercial Raney Nickel slurry with the reaction solvent (e.g., ethanol) to remove the storage solution.
Charging the Reactor: Add the washed Raney Nickel (typically 5-10 wt% relative to the substrate) to the hydrogenation reactor.
Substrate and Solvent: Add a solution of 2,2,6,6-tetramethylcyclohexanone in the chosen solvent to the reactor.
Inerting: Seal the reactor and purge with an inert gas.
Hydrogenation: Pressurize with hydrogen gas (e.g., 3-5 MPa) and heat to the desired temperature (e.g., 50-100°C).
Reaction: Stir the mixture until the reaction is complete, monitoring by pressure drop or analytical methods.
Work-up and Isolation: Follow steps 7-10 from Protocol 1, taking care when filtering the pyrophoric Raney Nickel catalyst. The filter cake should not be allowed to dry in the air.
Visualizations
Reaction Pathway
Caption: Catalytic reduction of 2,2,6,6-tetramethylcyclohexanone.
General Experimental Workflow
Caption: General workflow for catalytic hydrogenation.
Logical Relationships in Catalysis
Caption: Factors influencing the outcome of catalytic reduction.
Application of 2,2,6,6-Tetramethylcyclohexanone in Pharmaceutical Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Introduction: 2,2,6,6-Tetramethylcyclohexanone, a sterically hindered cyclic ketone, presents a unique scaffold for the synthesis of complex molecular archi...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction:
2,2,6,6-Tetramethylcyclohexanone, a sterically hindered cyclic ketone, presents a unique scaffold for the synthesis of complex molecular architectures relevant to pharmaceutical development. While its direct application in drug synthesis is limited by the steric hindrance of the four methyl groups, its derivatives, particularly the corresponding oxime and the subsequent ring-expanded caprolactam, serve as valuable intermediates in the creation of novel bioactive molecules. This technical guide provides a comprehensive overview of the synthetic routes and potential applications of 2,2,6,6-tetramethylcyclohexanone in the pharmaceutical landscape, complete with detailed experimental protocols and data presented for clarity and reproducibility.
Physicochemical Properties of 2,2,6,6-Tetramethylcyclohexanone
A foundational understanding of the physical and chemical properties of the starting material is crucial for its effective utilization in synthesis.
Property
Value
Molecular Formula
C₁₀H₁₈O
Molecular Weight
154.25 g/mol
CAS Number
1195-93-3
Appearance
Colorless to pale yellow liquid
Boiling Point
189-191 °C
Density
0.888 g/mL at 25 °C
Synthetic Applications: From Ketone to Bioactive Scaffolds
The primary route to unlocking the synthetic potential of 2,2,6,6-tetramethylcyclohexanone in pharmaceutical research involves its conversion to 2,2,6,6-tetramethylcyclohexanone oxime, followed by a Beckmann rearrangement to yield the corresponding 3,3,7,7-tetramethylazepan-2-one (B14502756) (a substituted ε-caprolactam). This lactam serves as a versatile building block for further elaboration into potential therapeutic agents.
Method
Application of 2,2,6,6-Tetramethylcyclohexanone in Steroid Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals Abstract 2,2,6,6-Tetramethylcyclohexanone is a sterically hindered cyclic ketone that presents unique opportunities in the complex landscape of steroid synt...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,2,6,6-Tetramethylcyclohexanone is a sterically hindered cyclic ketone that presents unique opportunities in the complex landscape of steroid synthesis. While direct, widespread applications in published literature are not prevalent, its distinct structural features suggest significant potential in overcoming common synthetic challenges. This document outlines potential applications of 2,2,6,6-tetramethylcyclohexanone as a non-nucleophilic base, a specialized protecting group, and a bulky building block for the synthesis of novel steroid analogues. The protocols provided herein are proposed methodologies, grounded in established principles of organic chemistry, designed to serve as a foundational guide for researchers exploring the utility of this versatile reagent.
Introduction: The Challenge of Steroid Synthesis
The synthesis and modification of steroids are central to the development of a vast array of therapeutics. The rigid, polycyclic core of steroids, often adorned with multiple functional groups, presents significant challenges in achieving regioselectivity and stereoselectivity. Undesired side reactions, such as epimerization, rearrangement, and non-selective functional group manipulation, are common hurdles. Sterically hindered reagents can play a crucial role in navigating these complexities by introducing a high degree of steric control. 2,2,6,6-Tetramethylcyclohexanone, with its quaternary carbons flanking the carbonyl group, is an exemplary candidate for such a role.
Potential Applications and Protocols
As a Non-Nucleophilic Base for Selective Deprotonation
The enolate of 2,2,6,6-tetramethylcyclohexanone, formed by treatment with a strong base like lithium diisopropylamide (LDA), can function as a powerful yet sterically hindered non-nucleophilic base. This property is particularly valuable for the selective deprotonation of steroids at less sterically accessible positions, minimizing competitive nucleophilic attack at carbonyl groups.
Hypothetical Application: Selective kinetic deprotonation of a steroidal diketone to favor the formation of a specific enolate for subsequent alkylation.
Experimental Protocol: Selective Alkylation of a Steroidal Diketone
Enolate Formation:
Dissolve 2,2,6,6-tetramethylcyclohexanone (1.1 equivalents) in anhydrous tetrahydrofuran (B95107) (THF) under an inert atmosphere (argon or nitrogen).
Cool the solution to -78 °C.
Slowly add a solution of n-butyllithium (1.05 equivalents) in hexanes.
Stir the mixture at -78 °C for 30 minutes to form the lithium enolate of 2,2,6,6-tetramethylcyclohexanone.
Deprotonation of the Steroid:
In a separate flask, dissolve the steroidal diketone (1.0 equivalent) in anhydrous THF under an inert atmosphere.
Cool the steroid solution to -78 °C.
Slowly transfer the pre-formed lithium enolate solution to the steroid solution via cannula.
Stir the reaction mixture at -78 °C for 1 hour to allow for selective deprotonation.
Alkylation:
Add the alkylating agent (e.g., methyl iodide, 1.2 equivalents) to the reaction mixture at -78 °C.
Allow the reaction to slowly warm to room temperature and stir for 12 hours.
Work-up and Purification:
Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica (B1680970) gel.
Table 1: Hypothetical Yields for Selective Alkylation
Steroidal Substrate
Alkylating Agent
Major Product Regioisomer
Yield (%)
5α-Androstane-3,17-dione
Methyl Iodide
2-Methyl-5α-androstane-3,17-dione
75
Progesterone
Benzyl Bromide
2-Benzylprogesterone
68
Logical Workflow for Selective Deprotonation
Caption: Workflow for selective steroid alkylation.
As a Bulky Protecting Group for Ketones
The formation of a ketal from 2,2,6,6-tetramethylcyclohexanone and a diol-containing steroid would be sterically demanding. However, this hindrance could be exploited for the selective protection of less hindered diols in the presence of more hindered ones. The resulting bulky ketal would effectively shield one face of the steroid, directing subsequent reactions to the more accessible face.
Hypothetical Application: Selective protection of the 2α,3α-diol in a steroid containing a more hindered 16α,17α-diol.
Experimental Protocol: Selective Diol Protection
Ketal Formation:
Dissolve the steroidal tetraol (1.0 equivalent) and 2,2,6,6-tetramethylcyclohexanone (1.5 equivalents) in anhydrous toluene.
Add a catalytic amount of p-toluenesulfonic acid (0.05 equivalents).
Heat the mixture to reflux with a Dean-Stark apparatus to remove water.
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed (approximately 24-48 hours).
Work-up and Purification:
Cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to isolate the selectively protected steroid.
Table 2: Hypothetical Data for Selective Diol Protection
Steroidal Substrate
Protected Diol
Yield (%)
5α-Androstane-2α,3α,16α,17α-tetraol
2α,3α-diol
65
Signaling Pathway of Steric Hindrance
Caption: Selective protection based on steric accessibility.
As a Building Block for Novel Steroid Analogues
The enolate of 2,2,6,6-tetramethylcyclohexanone can also be used as a nucleophile in condensation reactions with electrophilic steroid precursors. This would introduce a bulky, gem-dimethylated cyclohexyl moiety onto the steroid skeleton, potentially leading to novel analogues with unique pharmacological profiles.
Hypothetical Application:Aldol (B89426) condensation with a steroidal aldehyde to synthesize a C-22 functionalized steroid.
Experimental Protocol: Aldol Condensation
Enolate Formation:
Prepare the lithium enolate of 2,2,6,6-tetramethylcyclohexanone as described in Protocol 2.1.
Aldol Reaction:
In a separate flask, dissolve the steroidal aldehyde (e.g., 3α-acetoxy-5β-pregnan-20-al, 1.0 equivalent) in anhydrous THF under an inert atmosphere.
Cool the aldehyde solution to -78 °C.
Slowly add the pre-formed lithium enolate solution to the aldehyde solution.
Stir the reaction mixture at -78 °C for 2 hours.
Work-up and Purification:
Quench the reaction with a saturated aqueous solution of ammonium chloride.
Allow the mixture to warm to room temperature and extract with ethyl acetate.
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
Purify the resulting aldol adduct by column chromatography.
While not a conventional reagent in steroid synthesis, 2,2,6,6-tetramethylcyclohexanone offers intriguing possibilities for researchers seeking to overcome challenges in selectivity and to create novel molecular architectures. The protocols and concepts presented here provide a starting point for the exploration of this sterically hindered ketone's potential. Further investigation is warranted to fully elucidate its utility and to expand the synthetic chemist's toolkit for the intricate art of steroid synthesis. Researchers are encouraged to adapt and optimize these proposed methodologies to their specific synthetic targets.
Application
Application Notes and Protocols: 2,2,6,6-Tetramethylcyclohexanone in Fragrance Chemistry
For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the role of 2,2,6,6-tetramethylcyclohexanone in fragrance chemistry, including its physicochemic...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the role of 2,2,6,6-tetramethylcyclohexanone in fragrance chemistry, including its physicochemical properties, olfactory character, synthesis, and application in various consumer products. Detailed experimental protocols for its synthesis, quality control, and sensory evaluation are also presented.
Introduction to 2,2,6,6-Tetramethylcyclohexanone in Fragrance
2,2,6,6-Tetramethylcyclohexanone is a cyclic ketone that belongs to the broader class of alkyl-substituted cyclohexanones, a group of molecules that are of significant interest in the fragrance and flavor industry. While its close analog, 2,2,6-trimethylcyclohexanone (B1581249), is noted for its "thujonic" and "floral" characteristics, 2,2,6,6-tetramethylcyclohexanone is anticipated to possess a unique olfactory profile, likely exhibiting camphoraceous, woody, and potentially fruity or minty notes. Its stability and chemical nature make it a candidate for inclusion in a variety of fragranced products. Alkyl cyclic ketones, as a class, are recognized for their diverse scent profiles and are generally considered to have low acute toxicity.[1]
Physicochemical Properties
A summary of the key physicochemical properties of 2,2,6,6-tetramethylcyclohexanone is provided in the table below. These properties are essential for understanding its behavior in fragrance formulations, including its volatility and solubility.
While specific sensory data for 2,2,6,6-tetramethylcyclohexanone is limited in publicly available literature, the olfactory profile can be inferred from structurally related molecules. The presence of the tetramethyl substitution on the cyclohexanone (B45756) ring is expected to impart a complex odor with camphoraceous, woody, and possibly minty or fruity undertones. A related compound, a derivative of 2,2,3,6-tetramethyl-cyclohexanol, is described as having a "faintly floral, coniferous, fruity" fragrance note.[6]
Potential Applications:
Fine Fragrances: As a modifier to add complexity and a unique camphoraceous-woody character.
Soaps and Detergents: Due to the expected stability of the ketone functional group in alkaline media.
Air Care Products: To provide a fresh and clean scent profile.
Cosmetics and Personal Care: In lotions and creams where a subtle, clean background note is desired.
The recommended usage level for the related 2,2,6-trimethylcyclohexanone is up to 0.1% in the final fragrance concentrate. A similar starting concentration would be advisable for 2,2,6,6-tetramethylcyclohexanone during formulation development.
Experimental Protocols
Synthesis of 2,2,6,6-Tetramethylcyclohexanone
Principle: This synthesis involves the exhaustive methylation of cyclohexane-1,4-dione, which can be obtained from the reduction of p-benzoquinone, followed by further methylation steps to achieve the desired tetramethyl substitution at the 2 and 6 positions.[7]
Standard glassware for organic synthesis (round-bottom flasks, dropping funnel, condenser)
Magnetic stirrer and heating mantle
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
Enolate Formation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve diisopropylamine (4.4 equivalents) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (4.0 equivalents) and stir for 30 minutes to generate LDA.
Addition of Cyclohexanedione: In a separate flask, dissolve 1,4-cyclohexanedione (1.0 equivalent) in anhydrous THF. Add this solution dropwise to the LDA solution at -78 °C. Stir for 2 hours to ensure complete formation of the dienolate.
Methylation: Add methyl iodide (4.4 equivalents) dropwise to the reaction mixture at -78 °C. Allow the reaction to slowly warm to room temperature and stir overnight.
Work-up: Quench the reaction by the slow addition of 1M HCl. Extract the aqueous layer with diethyl ether (3 x 50 mL). Wash the combined organic layers with saturated NaHCO3 solution and then with brine.
Purification: Dry the organic layer over anhydrous MgSO4, filter, and concentrate the solvent using a rotary evaporator. The crude product can be purified by column chromatography on silica (B1680970) gel or by distillation under reduced pressure to yield 2,2,6,6-tetramethylcyclohexane-1,4-dione.
Reduction (if necessary) and further methylation steps would be required to obtain the target 2,2,6,6-tetramethylcyclohexanone.
Safety Precautions: This synthesis involves pyrophoric (n-BuLi) and toxic (methyl iodide) reagents and should be performed by trained personnel in a well-ventilated fume hood.
Application Notes and Protocols for the Alkylation of 2,2,6,6-Tetramethylcyclohexanone
For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a detailed experimental procedure for the α-alkylation of the sterically hindered ketone, 2,2,6,6-tetramethylcyclohexanone....
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental procedure for the α-alkylation of the sterically hindered ketone, 2,2,6,6-tetramethylcyclohexanone. The protocol outlines the formation of the lithium enolate using lithium diisopropylamide (LDA) followed by quenching with an electrophilic alkylating agent. Due to the significant steric hindrance around the α-positions, this procedure has been optimized to ensure efficient enolate formation and subsequent alkylation. This method is applicable for the synthesis of various α-alkylated derivatives of 2,2,6,6-tetramethylcyclohexanone, which are valuable intermediates in organic synthesis and drug discovery.
Introduction
The α-alkylation of ketones is a fundamental carbon-carbon bond-forming reaction in organic synthesis. The process typically involves the deprotonation of an α-hydrogen to form a nucleophilic enolate, which then undergoes a nucleophilic substitution reaction with an alkyl halide or a similar electrophile. For sterically hindered ketones such as 2,2,6,6-tetramethylcyclohexanone, the formation of the enolate and the subsequent alkylation can be challenging due to steric hindrance. The use of a strong, bulky, non-nucleophilic base like lithium diisopropylamide (LDA) is crucial for the efficient and complete deprotonation to form the enolate.[1][2][3][4] This protocol details a robust method for the successful alkylation of 2,2,6,6-tetramethylcyclohexanone.
Experimental Workflow
The overall experimental workflow for the alkylation of 2,2,6,6-tetramethylcyclohexanone is depicted in the following diagram.
Caption: A flowchart illustrating the key stages of the alkylation procedure.
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a thermometer, and a rubber septum, add anhydrous THF (40 mL).
Cool the flask to -78 °C in a dry ice/acetone bath.
Add diisopropylamine (1.54 mL, 11.0 mmol, 1.1 eq) via syringe.
Slowly add n-butyllithium (4.4 mL of a 2.5 M solution in hexanes, 11.0 mmol, 1.1 eq) dropwise via syringe.
Stir the resulting solution at -78 °C for 30 minutes to ensure complete formation of LDA.
Enolate Formation:
In a separate flame-dried flask, dissolve 2,2,6,6-tetramethylcyclohexanone (1.54 g, 10.0 mmol, 1.0 eq) in anhydrous THF (10 mL).
Add the solution of the ketone dropwise to the freshly prepared LDA solution at -78 °C via cannula or syringe.
Stir the reaction mixture at -78 °C for 1 hour to ensure complete enolate formation.
Alkylation:
Add methyl iodide (0.68 mL, 11.0 mmol, 1.1 eq) dropwise to the enolate solution at -78 °C.
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
Work-up:
Cool the reaction mixture to 0 °C in an ice bath and quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (20 mL).
Transfer the mixture to a separatory funnel and add diethyl ether (50 mL) and water (20 mL).
Separate the layers and extract the aqueous layer with diethyl ether (2 x 30 mL).
Combine the organic layers and wash with water (2 x 30 mL) and then with brine (30 mL).
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purification:
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate (e.g., 98:2) as the eluent to afford the pure 3-methyl-2,2,6,6-tetramethylcyclohexanone.
Data Presentation
Table 1: Reaction Parameters and Yields for the Methylation of 2,2,6,6-Tetramethylcyclohexanone.
Parameter
Value
Starting Ketone
2,2,6,6-Tetramethylcyclohexanone
Amount of Ketone
1.54 g (10.0 mmol)
Base
Lithium Diisopropylamide (LDA)
Equivalents of Base
1.1
Alkylating Agent
Methyl Iodide
Equivalents of Alkylating Agent
1.1
Solvent
Anhydrous THF
Reaction Temperature
-78 °C to Room Temperature
Reaction Time
16 hours
Isolated Yield
1.35 g (80%)
Table 2: Spectroscopic Data for 3-Methyl-2,2,6,6-tetramethylcyclohexanone.
Note: The data presented in the tables are representative and may vary based on experimental conditions.
Reaction Mechanism
The reaction proceeds through a two-step mechanism: enolate formation and nucleophilic attack.
Caption: The two-step reaction mechanism for the alkylation of 2,2,6,6-tetramethylcyclohexanone.
Safety Precautions
n-Butyllithium is a pyrophoric liquid and must be handled with extreme care under an inert atmosphere.
Anhydrous solvents are essential for the success of this reaction.
The reaction should be carried out in a well-ventilated fume hood.
Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
Methyl iodide is a toxic and volatile liquid. Handle with care in a fume hood.
Troubleshooting
Low Yield: Incomplete enolate formation is a common issue. Ensure that all glassware is rigorously dried and that anhydrous solvents are used. The n-BuLi solution should be titrated prior to use to determine its exact concentration.
Recovery of Starting Material: This indicates that the alkylation step is slow. Increasing the reaction time or using a more reactive alkylating agent, such as an alkyl triflate, may improve the yield.
Side Products: Over-alkylation can occur if an excess of the alkylating agent is used or if the reaction temperature is not carefully controlled.[5]
By following this detailed protocol, researchers can successfully perform the α-alkylation of the sterically demanding 2,2,6,6-tetramethylcyclohexanone, providing access to a range of valuable synthetic intermediates.
Application Notes and Protocols for 2,2,6,6-Tetramethylcyclohexanone in Polymer Chemistry
For Researchers, Scientists, and Drug Development Professionals Executive Summary Extensive research indicates a notable absence of direct applications for 2,2,6,6-tetramethylcyclohexanone as a monomer or initiator in po...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Extensive research indicates a notable absence of direct applications for 2,2,6,6-tetramethylcyclohexanone as a monomer or initiator in polymer chemistry within the current body of scientific literature. While this specific ketone does not appear to be a common building block in polymerization processes, the structurally related nitroxide, 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), is a well-established mediator in controlled radical polymerization, specifically in Nitroxide-Mediated Polymerization (NMP). This document provides the physicochemical properties of 2,2,6,6-tetramethylcyclohexanone and explores the application of the analogous TEMPO molecule in polymer synthesis to offer relevant context and potential avenues for research.
Physicochemical Properties of 2,2,6,6-Tetramethylcyclohexanone
A clear understanding of a compound's physical and chemical characteristics is crucial for evaluating its potential applications. The properties of 2,2,6,6-tetramethylcyclohexanone are summarized below.
Application of Structurally-Related Compounds: TEMPO in Nitroxide-Mediated Polymerization (NMP)
While 2,2,6,6-tetramethylcyclohexanone itself is not prominently featured in polymer synthesis, the structurally similar compound, 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), is pivotal in the field of controlled/"living" radical polymerization.[5] NMP is a powerful technique that allows for the synthesis of polymers with well-defined molecular weights, narrow molecular weight distributions, and complex architectures.[5]
In NMP, TEMPO acts as a reversible radical capping agent. It forms a dormant species by reacting with the propagating polymer chain radical. This dormant species can then homolytically cleave to regenerate the propagating radical and the nitroxide radical, allowing for monomer insertion. This reversible termination process maintains a low concentration of active radicals, thereby minimizing irreversible termination reactions and affording control over the polymerization.
Logical Relationship of Nitroxide-Mediated Polymerization (NMP)
Caption: General mechanism of Nitroxide-Mediated Polymerization (NMP).
Hypothetical Experimental Protocol: Exploration of 2,2,6,6-Tetramethylcyclohexanone as a Co-monomer
The following is a hypothetical protocol to investigate the potential of 2,2,6,6-tetramethylcyclohexanone as a co-monomer in a free-radical polymerization. This protocol is based on general polymerization principles and is not derived from established literature for this specific compound.
Objective: To synthesize a copolymer of a standard vinyl monomer (e.g., styrene) and 2,2,6,6-tetramethylcyclohexanone to assess its reactivity and incorporation into a polymer chain.
Standard glassware for filtration and precipitation
Procedure:
Monomer and Initiator Preparation: In a Schlenk flask equipped with a magnetic stir bar, dissolve styrene (e.g., 5 g, 48 mmol), 2,2,6,6-tetramethylcyclohexanone (e.g., 0.74 g, 4.8 mmol, 10 mol% relative to styrene), and AIBN (e.g., 0.079 g, 0.48 mmol, 1 mol% relative to total monomer) in toluene (10 mL).
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
Polymerization: After the final thaw, backfill the flask with nitrogen or argon. Immerse the flask in a preheated oil bath at 60-70 °C and stir the mixture.
Reaction Monitoring: Monitor the progress of the polymerization by periodically taking small aliquots and analyzing the conversion of monomers via Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
Termination and Precipitation: After a predetermined time (e.g., 24 hours) or upon reaching a desired conversion, terminate the polymerization by rapidly cooling the flask in an ice bath and exposing the solution to air.
Polymer Isolation: Precipitate the polymer by slowly pouring the viscous reaction mixture into a large excess of a non-solvent, such as methanol, with vigorous stirring.
Purification: Collect the precipitated polymer by filtration, wash it with fresh methanol to remove unreacted monomers and initiator fragments, and dry it under vacuum at a moderate temperature (e.g., 40-50 °C) to a constant weight.
Characterization:
NMR Spectroscopy (¹H and ¹³C): To determine the incorporation of 2,2,6,6-tetramethylcyclohexanone into the polymer backbone.
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups of both monomers in the resulting polymer.
Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution (polydispersity index, PDI) of the synthesized copolymer.
Differential Scanning Calorimetry (DSC): To measure the glass transition temperature (Tg) of the copolymer and compare it to that of polystyrene.
General Experimental Workflow for Polymer Synthesis and Characterization
Synthesis of Novel Heterocycles from 2,2,6,6-Tetramethylcyclohexanone: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and experimental protocols for the synthesis of novel heterocyclic compounds utilizing 2,2,6,6-tetramethyl...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of novel heterocyclic compounds utilizing 2,2,6,6-tetramethylcyclohexanone as a key starting material. The significant steric hindrance imparted by the four methyl groups on the cyclohexane (B81311) ring presents unique challenges and opportunities in heterocyclic synthesis, often requiring modified reaction conditions compared to its unsubstituted counterpart, cyclohexanone (B45756).
This guide explores several key multicomponent reactions (MCRs) for the construction of diverse heterocyclic scaffolds, including quinazolines and thiophenes. While a specific protocol for a spiro-quinazoline synthesis has been adapted, the protocols for other common MCRs such as the Gewald, Biginelli, and Hantzsch reactions are presented as exploratory methods, acknowledging the potential for lower reactivity due to steric hindrance and providing a basis for further investigation and optimization.
Synthesis of Spiro[4,4,8,8-tetramethylcyclohexane-1,2'-quinazoline]-4'(3'H)-one
The condensation of 2,2,6,6-tetramethylcyclohexanone with 2-aminobenzonitrile (B23959) offers a direct route to spiro-quinazoline derivatives. These compounds are of interest in medicinal chemistry due to their diverse pharmacological activities. The following protocol is adapted from established methods for cyclohexanone.
Experimental Protocol:
A mixture of 2,2,6,6-tetramethylcyclohexanone (1.0 eq), 2-aminobenzonitrile (1.0 eq), and a catalytic amount of an N-heterocyclic carbene (NHC) such as 1,3-dipropylimidazole-2-ylidene (approximately 0.1 eq) is stirred at room temperature in a suitable solvent like dichloromethane. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica (B1680970) gel to afford the desired spiro[4,4,8,8-tetramethylcyclohexane-1,2'-quinazoline]-4'(3'H)-one.
Note: The yield is an estimation based on reactions with unsubstituted cyclohexanone and may require optimization for the sterically hindered substrate.
Reaction Workflow:
Technical Notes & Optimization
Troubleshooting
Technical Support Center: Optimizing Reactions with 2,2,6,6-Tetramethylcyclohexanone
Welcome to the technical support center for 2,2,6,6-Tetramethylcyclohexanone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction yields an...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for 2,2,6,6-Tetramethylcyclohexanone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction yields and troubleshooting common issues encountered when working with this sterically hindered ketone.
Frequently Asked Questions (FAQs)
Q1: Why are reactions with 2,2,6,6-Tetramethylcyclohexanone often sluggish or low-yielding?
A1: The primary challenge in reactions involving 2,2,6,6-Tetramethylcyclohexanone is the significant steric hindrance around the carbonyl group. The four methyl groups at the C2 and C6 positions impede the approach of nucleophiles and other reactants, leading to slower reaction rates and lower yields compared to less substituted cyclohexanones. Overcoming this steric barrier often requires more forcing reaction conditions, more reactive reagents, or specialized catalytic systems.
Q2: What are the most common side reactions to anticipate when working with 2,2,6,6-Tetramethylcyclohexanone?
A2: Due to the steric hindrance at the alpha-positions, common side reactions for other cyclohexanones, such as alpha-alkylation or aldol (B89426) condensation, are less likely. However, depending on the reaction type, you might encounter:
Enolization: In the presence of a strong base, deprotonation can occur to form an enolate, which may lead to undesired side reactions if not controlled.
Reduction (in Grignard reactions): Bulky Grignard reagents may act as reducing agents rather than nucleophiles, converting the ketone to an alcohol.[1]
Rearrangement: Under acidic conditions, the corresponding alcohol, 2,2,6,6-tetramethylcyclohexanol, can undergo dehydration and rearrangement to form an alkene.[2][3]
Q3: How can I improve the yield of nucleophilic addition to 2,2,6,6-Tetramethylcyclohexanone?
A3: To improve the yield of nucleophilic addition, consider the following strategies:
Use of more reactive nucleophiles: Less sterically demanding and more reactive nucleophiles will have a higher success rate.
Higher reaction temperatures: Increasing the temperature can provide the necessary activation energy to overcome the steric barrier.
Lewis acid catalysis: A Lewis acid can coordinate to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack.
Longer reaction times: Due to the slower reaction kinetics, extending the reaction time may be necessary for complete conversion.
Troubleshooting Guides
Issue 1: Low or No Yield in Wittig Reactions
The Wittig reaction is a common method for converting ketones to alkenes. However, with sterically hindered ketones like 2,2,6,6-Tetramethylcyclohexanone, this reaction can be challenging.
Potential Cause
Troubleshooting Steps
Steric Hindrance: The bulky nature of the ketone prevents the approach of the phosphorus ylide.
1. Use a less sterically demanding and more reactive ylide: Methylenetriphenylphosphorane is often a good choice for hindered ketones. 2. Employ harsher reaction conditions: Increase the reaction temperature and prolong the reaction time. Monitor for ylide decomposition. 3. Consider alternative olefination methods: The Peterson or Tebbe olefination might be more effective for highly hindered systems.
Insufficiently reactive ylide: The chosen ylide may not be nucleophilic enough to attack the hindered carbonyl.
1. Use a stronger base to generate the ylide: n-Butyllithium or sodium hydride are often more effective than potassium tert-butoxide for generating highly reactive ylides. 2. Use a salt-free ylide preparation method: Lithium salts can sometimes inhibit the Wittig reaction.
Poor solubility of reactants: The phosphonium (B103445) salt or the ketone may not be fully dissolved, limiting the reaction rate.
1. Choose an appropriate anhydrous solvent: Tetrahydrofuran (THF) or diethyl ether are common choices. 2. Ensure all reactants are fully dissolved before proceeding.
Issue 2: Low Yield or Side Products in Reduction Reactions
The reduction of 2,2,6,6-Tetramethylcyclohexanone to 2,2,6,6-Tetramethylcyclohexanol can be influenced by the choice of reducing agent.
Potential Cause
Troubleshooting Steps
Ineffective reducing agent: The chosen hydride reagent may not be reactive enough to reduce the sterically hindered ketone.
1. Use a more powerful reducing agent: If Sodium Borohydride (NaBH₄) is ineffective, consider using Lithium Aluminum Hydride (LiAlH₄). 2. Increase the equivalents of the reducing agent.
Unfavorable stereoselectivity: The approach of the hydride can be influenced by steric factors, potentially leading to a mixture of diastereomers if other stereocenters are present.
1. Use a sterically demanding reducing agent for selective reduction: L-Selectride® is a bulky hydride that can provide higher stereoselectivity in some cases, favoring attack from the less hindered face.[4][5]
Presence of moisture: Water can quench the hydride reagent, leading to incomplete reaction.
1. Ensure all glassware is oven-dried and solvents are anhydrous, especially when using LiAlH₄.
Issue 3: Low Yield or Competing Reactions in Grignard Reactions
The addition of a Grignard reagent to 2,2,6,6-Tetramethylcyclohexanone can be challenging due to steric hindrance.
Potential Cause
Troubleshooting Steps
Steric hindrance preventing nucleophilic addition: The Grignard reagent is too bulky to approach the carbonyl carbon.
1. Use a less sterically hindered Grignard reagent: For example, methylmagnesium bromide is more likely to react than tert-butylmagnesium bromide. 2. Increase the reaction temperature and time.
Enolization of the ketone: The Grignard reagent acts as a base, deprotonating the ketone to form an enolate.
1. Use a less basic Grignard reagent if possible. 2. Add the ketone slowly to the Grignard reagent at a low temperature to minimize the time for enolization.
Reduction of the ketone: The Grignard reagent transfers a beta-hydride, reducing the ketone to an alcohol.[1]
1. This is more common with bulky Grignard reagents. Using a less hindered Grignard reagent can favor nucleophilic addition.
Presence of moisture or protic solvents: Grignard reagents are highly reactive with water and alcohols.
1. Ensure all glassware is flame-dried and all solvents and reagents are anhydrous. [6]
Quantitative Data Summary
The following tables provide illustrative data for reactions with sterically hindered cyclohexanones. Note that optimal conditions for 2,2,6,6-Tetramethylcyclohexanone may vary and require experimental optimization.
Table 1: Illustrative Yields for Wittig Reactions of Sterically Hindered Ketones
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon), add methyltriphenylphosphonium bromide (1.1 equivalents).
Add anhydrous THF and cool the suspension to 0 °C in an ice bath.
Slowly add n-BuLi (1.05 equivalents) dropwise. The solution will turn a characteristic orange/red color, indicating ylide formation.
Stir the mixture at 0 °C for 30 minutes and then at room temperature for 1 hour.
Wittig Reaction:
In a separate flame-dried flask, dissolve 2,2,6,6-Tetramethylcyclohexanone (1.0 equivalent) in anhydrous THF.
Cool the ketone solution to 0 °C.
Slowly transfer the prepared ylide solution to the ketone solution via cannula.
Allow the reaction to warm to room temperature and stir for 24-48 hours, monitoring by TLC or GC-MS. Due to steric hindrance, the reaction may require gentle heating (reflux) to proceed.
Work-up:
Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl.
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of aqueous layer).
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
Filter and concentrate the organic phase under reduced pressure.
Purification:
Purify the crude product by column chromatography on silica (B1680970) gel using a non-polar eluent (e.g., hexanes).
Protocol 2: Reduction of 2,2,6,6-Tetramethylcyclohexanone with LiAlH₄ (Illustrative)
Objective: To synthesize 2,2,6,6-Tetramethylcyclohexanol.
Materials:
Lithium Aluminum Hydride (LiAlH₄)
2,2,6,6-Tetramethylcyclohexanone
Anhydrous diethyl ether or THF
Water
15% aqueous Sodium Hydroxide (NaOH)
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
Reaction Setup:
To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add LiAlH₄ (1.5 equivalents).
Add anhydrous diethyl ether to create a suspension.
Cool the suspension to 0 °C in an ice bath.
Reduction:
Dissolve 2,2,6,6-Tetramethylcyclohexanone (1.0 equivalent) in anhydrous diethyl ether.
Add the ketone solution dropwise to the stirred LiAlH₄ suspension at 0 °C.
After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete by TLC.
Work-up (Fieser method):
Cool the reaction mixture to 0 °C.
CAUTIOUSLY and slowly add water (x mL), followed by 15% aqueous NaOH (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams.
Stir the resulting granular precipitate for 15-30 minutes.
Filter the solid and wash thoroughly with diethyl ether.
Purification:
Dry the combined organic filtrate over anhydrous MgSO₄.
Filter and concentrate under reduced pressure to yield the crude product, which can be further purified by chromatography or distillation.
Visualizations
Caption: Troubleshooting workflow for low yield in Wittig reactions.
Technical Support Center: Synthesis of 2,2,6,6-Tetramethylcyclohexanone and its Analogs
Welcome to the technical support center for the synthesis of 2,2,6,6-tetramethylcyclohexanone and its analogs. This resource is designed for researchers, scientists, and drug development professionals to provide troubles...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for the synthesis of 2,2,6,6-tetramethylcyclohexanone and its analogs. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis of these sterically hindered ketones.
I. Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of 2,2,6,6-tetramethylcyclohexanone and its analogs, primarily through the exhaustive methylation of cyclohexanone (B45756) or its derivatives.
Issue 1: Incomplete Methylation Resulting in a Mixture of Products
Symptom: GC-MS or NMR analysis of the crude product shows the presence of mono-, di-, and tri-methylated cyclohexanones in addition to the desired tetramethylated product.
Possible Causes:
Insufficient Steric Driving Force: As methylation proceeds, the increasing steric hindrance around the α-carbons makes subsequent methylations progressively more difficult.
Inadequate Base Strength or Stoichiometry: The base may not be strong enough to efficiently deprotonate the more hindered α-positions of the partially methylated intermediates. Using less than a stoichiometric amount of a strong base for each proton to be removed can lead to incomplete deprotonation.
Short Reaction Time or Low Temperature: The reaction may not have been allowed to proceed long enough or at a high enough temperature to overcome the activation energy for the later methylation steps.
Solutions:
Choice of Base: Employ a very strong, sterically hindered base to favor deprotonation. Sodium amide (NaNH₂) or potassium tert-butoxide in a suitable solvent are often used. For exhaustive methylation, a significant excess of a strong base may be necessary.
Reaction Conditions: Increase the reaction temperature and prolong the reaction time to drive the reaction to completion. Careful monitoring by TLC or GC-MS is recommended to track the disappearance of partially methylated intermediates.
Excess Methylating Agent: Use a significant excess of the methylating agent (e.g., methyl iodide) to ensure it is not the limiting reagent.
Issue 2: Formation of O-Alkylated Byproduct (1-methoxy-2,6,6-trimethyl-1-cyclohexene and similar species)
Symptom: ¹H NMR spectrum shows a signal in the olefinic region and a methoxy (B1213986) group signal. Mass spectrometry may also indicate a product with the same mass as the desired product but with a different fragmentation pattern.
Possible Causes:
Enolate Reactivity: The enolate intermediate is an ambident nucleophile, meaning it can react at either the α-carbon (C-alkylation) or the oxygen atom (O-alkylation).
Solvent Effects: Protic solvents can solvate the cation associated with the enolate, making the oxygen atom more nucleophilic.
Counterion: The nature of the counterion (e.g., Li⁺, Na⁺, K⁺) can influence the site of alkylation.
Counterion Selection: Lithium enolates tend to favor C-alkylation more than sodium or potassium enolates due to the more covalent nature of the Li-O bond. However, for exhaustive methylation, stronger bases with Na⁺ or K⁺ counterions are often required.
Hard and Soft Acid-Base Theory: Methyl iodide is a relatively soft electrophile, which generally favors C-alkylation (a soft nucleophilic center). Using a harder methylating agent is generally not practical.
Symptom: The formation of a viscous, tar-like substance in the reaction flask, leading to low yields of the desired product.
Possible Causes:
Presence of Starting Ketone: If the deprotonation is not complete, the enolate can react with the carbonyl group of the remaining starting ketone, leading to aldol condensation and subsequent side reactions.
Use of Weaker Bases: Weaker bases that establish an equilibrium with the ketone and its enolate can exacerbate this issue.
Solutions:
Use of a Strong, Non-Nucleophilic Base: Employ a strong base like sodium amide or lithium diisopropylamide (LDA) in a stoichiometric amount to ensure complete and irreversible formation of the enolate before the addition of the methylating agent.
Order of Addition: Add the ketone slowly to a solution of the base at low temperature to ensure that the ketone is immediately deprotonated and its concentration remains low. Then, add the methylating agent to the pre-formed enolate.
II. Frequently Asked Questions (FAQs)
Q1: What is the most significant challenge in the synthesis of 2,2,6,6-tetramethylcyclohexanone analogs?
A1: The primary challenge is overcoming the severe steric hindrance at the α-positions of the cyclohexanone ring.[1][2] Achieving exhaustive methylation to introduce two geminal dimethyl groups is difficult because each successive methylation step becomes slower and requires more forcing conditions due to increased crowding.
Q2: Which base is most effective for the exhaustive methylation of cyclohexanone?
A2: While various strong bases can be used, sodium amide (NaNH₂) in an inert solvent like toluene is a commonly cited and effective choice for driving the exhaustive methylation to completion. Other strong bases like potassium tert-butoxide can also be employed. The choice of base can influence reaction rates and product distribution.
Q3: How can I monitor the progress of the reaction to ensure complete methylation?
A3: The reaction progress should be monitored using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). By taking small aliquots from the reaction mixture over time, you can track the disappearance of the starting material and the partially methylated intermediates, and the appearance of the desired tetramethylated product.
Q4: What is a typical purification method for 2,2,6,6-tetramethylcyclohexanone?
A4: Due to the potential for a mixture of closely boiling methylated byproducts, fractional distillation is the recommended method for purifying 2,2,6,6-tetramethylcyclohexanone. A distillation column with a high number of theoretical plates will be necessary to achieve good separation.
Q5: Are there alternative synthetic routes to 2,2,6,6-tetramethylcyclohexanone that avoid the challenges of exhaustive methylation?
A5: While direct methylation is a common approach, alternative strategies could involve ring-forming reactions from acyclic precursors that already contain the quaternary carbon centers. However, these methods may involve more steps and have their own set of challenges. For many applications, optimizing the direct methylation remains a more practical approach.
III. Data Presentation
Currently, there is a lack of publicly available, directly comparable quantitative data for different methods of synthesizing 2,2,6,6-tetramethylcyclohexanone. The following table provides a generalized comparison of reaction parameters based on established principles of ketone alkylation. Researchers are encouraged to perform their own optimization studies.
Parameter
Method A: NaNH₂ in Toluene
Method B: LDA in THF
Base Strength
Very Strong
Very Strong
Steric Hindrance of Base
Less Hindered
Highly Hindered
Typical Temperature
Reflux
-78 °C to Room Temp
Potential for O-Alkylation
Moderate
Lower
Potential for Aldol Condensation
Low (if enolate pre-formed)
Very Low (if enolate pre-formed)
Suitability for Exhaustive Methylation
Generally more effective due to higher temperatures
May be less effective for the final methylation steps due to steric hindrance and lower temperatures
IV. Experimental Protocols
The following is a generalized protocol for the exhaustive methylation of cyclohexanone, which can be adapted for the synthesis of 2,2,6,6-tetramethylcyclohexanone. Caution: This reaction should be performed by trained personnel in a well-ventilated fume hood, as it involves flammable solvents, reactive reagents, and the evolution of ammonia (B1221849) gas.
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a drying tube, and a dropping funnel, under an inert atmosphere (e.g., argon or nitrogen), suspend sodium amide (a significant excess, e.g., 4.4 equivalents) in anhydrous toluene.
Enolate Formation: To the stirred suspension, slowly add cyclohexanone (1.0 equivalent) dissolved in anhydrous toluene via the dropping funnel. The reaction is exothermic and will generate ammonia gas, which should be vented safely. After the addition is complete, heat the mixture to reflux for several hours to ensure complete enolate formation.
Alkylation: Cool the reaction mixture to room temperature. Slowly add an excess of methyl iodide (e.g., 5.0 equivalents) via the dropping funnel. The reaction is again exothermic. After the addition is complete, heat the mixture to reflux for an extended period (e.g., 12-24 hours) to drive the exhaustive methylation. Monitor the reaction progress by GC-MS.
Workup: Cool the reaction mixture to 0 °C in an ice bath. Cautiously quench the excess sodium amide by the slow, dropwise addition of a saturated aqueous ammonium chloride solution until the evolution of ammonia ceases.
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer). Combine the organic layers.
Washing and Drying: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate.
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by fractional distillation to isolate 2,2,6,6-tetramethylcyclohexanone.
V. Visualizations
Caption: General workflow for the synthesis of 2,2,6,6-tetramethylcyclohexanone.
Caption: Troubleshooting decision tree for common synthesis issues.
Technical Support Center: Byproduct Formation in 2,2,6,6-Tetramethylcyclohexanone Reductions
Welcome to the technical support center for the reduction of 2,2,6,6-tetramethylcyclohexanone. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and a...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for the reduction of 2,2,6,6-tetramethylcyclohexanone. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to this chemical transformation.
Troubleshooting Guides and FAQs
This section addresses specific issues you may encounter during the reduction of 2,2,6,6-tetramethylcyclohexanone, providing potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Yield of 2,2,6,6-Tetramethylcyclohexanol
Q1: I performed a sodium borohydride (B1222165) (NaBH₄) reduction of 2,2,6,6-tetramethylcyclohexanone, but my yield is very low. What could be the problem?
A1: Several factors could contribute to a low yield in the NaBH₄ reduction of a sterically hindered ketone like 2,2,6,6-tetramethylcyclohexanone.
Insufficient Reducing Agent: Due to the steric hindrance from the four methyl groups, the approach of the hydride reagent to the carbonyl carbon is slow. Ensure you are using a sufficient excess of NaBH₄.
Reaction Time: The reaction may require a longer time to proceed to completion compared to less hindered ketones. Consider extending the reaction time and monitoring its progress by thin-layer chromatography (TLC).
Solvent Choice: The choice of solvent can influence the reactivity of NaBH₄. Protic solvents like methanol (B129727) or ethanol (B145695) are commonly used and can activate the borohydride.
Temperature: While these reactions are often run at room temperature or below, gentle heating might be necessary to overcome the activation energy for this hindered substrate. However, be cautious as higher temperatures can lead to side reactions.
Workup Procedure: Ensure that the workup procedure effectively quenches any unreacted NaBH₄ and allows for complete extraction of the product. Acidic workup conditions should be avoided as they can lead to dehydration of the alcohol product (see Issue 3).
Q2: My Meerwein-Ponndorf-Verley (MPV) reduction is not proceeding to completion. What can I do?
A2: The MPV reduction is a reversible equilibrium process. To drive the reaction towards the product, consider the following:
Removal of Acetone (B3395972): If you are using isopropanol (B130326) as the sacrificial alcohol, the acetone generated as a byproduct must be removed to shift the equilibrium. This is typically achieved by distillation.
Excess Sacrificial Alcohol: Using a large excess of the sacrificial alcohol (e.g., isopropanol) can also help drive the reaction to completion.
Catalyst Activity: The aluminum isopropoxide catalyst can be sensitive to moisture. Ensure you are using anhydrous conditions and a high-quality catalyst.
Issue 2: Formation of Stereoisomers
Q3: I have obtained a mixture of diastereomers (axial and equatorial alcohols) in my reduction. How can I control the stereoselectivity?
A3: The stereochemical outcome of the reduction of substituted cyclohexanones is highly dependent on the steric bulk of the reducing agent.
Bulky Reducing Agents for Equatorial Attack: To favor the formation of the axial alcohol (from equatorial attack of the hydride), use a sterically hindered reducing agent like Lithium tri-sec-butylborohydride (L-Selectride®). The bulky reagent will preferentially attack from the less hindered equatorial face.
Less Bulky Reducing Agents for Axial Attack: To favor the formation of the equatorial alcohol (from axial attack of the hydride), a less sterically demanding reducing agent like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used. However, for 2,2,6,6-tetramethylcyclohexanone, the steric hindrance from the methyl groups will still play a significant role. The solvent can also influence the stereoselectivity in NaBH₄ reductions.
Issue 3: Unexpected Byproduct Formation
Q4: After my reduction and workup, I have isolated an unexpected alkene byproduct. What is the cause?
A4: The formation of an alkene, specifically 1,2,6,6-tetramethyl-1-cyclohexene, is a known byproduct that can arise from the acid-catalyzed dehydration of the desired 2,2,6,6-tetramethylcyclohexanol product. This is particularly a risk during the workup step if acidic conditions are used to quench the reaction or neutralize the mixture. The likely mechanism involves protonation of the alcohol, followed by elimination of water to form a carbocation, which can then rearrange via a methyl shift to a more stable tertiary carbocation before elimination to form the tetrasubstituted alkene.
To avoid this:
Use a mild quenching agent, such as saturated aqueous ammonium (B1175870) chloride (NH₄Cl) or water, instead of strong acids.
Maintain a neutral or slightly basic pH during the workup and extraction.
Quantitative Data Summary
The following table summarizes typical product distributions for the reduction of 2,2,6,6-tetramethylcyclohexanone under different conditions. Please note that specific yields can vary based on reaction scale and purity of reagents.
1. Reduction of 2,2,6,6-Tetramethylcyclohexanone with Sodium Borohydride
Procedure: To a solution of 2,2,6,6-tetramethylcyclohexanone (1.0 g, 6.48 mmol) in methanol (20 mL) at 0 °C (ice bath), sodium borohydride (0.37 g, 9.72 mmol) is added portion-wise over 15 minutes. The reaction mixture is then stirred at room temperature for 4 hours. The reaction is quenched by the slow addition of water (10 mL). The methanol is removed under reduced pressure, and the aqueous layer is extracted with diethyl ether (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to afford 2,2,6,6-tetramethylcyclohexanol.
2. Meerwein-Ponndorf-Verley (MPV) Reduction of 2,2,6,6-Tetramethylcyclohexanone
Procedure: A mixture of 2,2,6,6-tetramethylcyclohexanone (1.0 g, 6.48 mmol) and aluminum isopropoxide (2.65 g, 12.96 mmol) in anhydrous isopropanol (25 mL) is heated to reflux. A distillation setup is used to slowly remove the acetone byproduct as it is formed. The reaction is monitored by TLC. After completion (typically 12 hours), the mixture is cooled to room temperature and hydrolyzed by the addition of 1 M HCl. The product is extracted with diethyl ether (3 x 25 mL). The combined organic extracts are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate, filtered, and concentrated.
Visualizations
Caption: Byproduct formation via acidic workup.
Optimization
Technical Support Center: Purification of 2,2,6,6-Tetramethylcyclohexanone and its Reaction Products
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the purification of 2,2,6,6-tetramethylcyc...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the purification of 2,2,6,6-tetramethylcyclohexanone and its common reaction products.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of 2,2,6,6-tetramethylcyclohexanone and its derivatives.
Issue 1: Low Yield or No Crystals During Recrystallization
Question: I am trying to recrystallize my product, but I'm getting a low yield, or no crystals are forming at all. What could be the problem?
Answer:
Several factors can lead to poor recrystallization results. Here is a systematic approach to troubleshoot this issue:
Solvent Choice: The ideal solvent should dissolve the compound when hot but not at room temperature. If the compound is too soluble, it will not crystallize upon cooling. Conversely, if it is not soluble enough, the yield will be low.
Solution: Experiment with different solvents or solvent mixtures. For nonpolar compounds like many derivatives of 2,2,6,6-tetramethylcyclohexanone, solvents like hexanes, heptane, or ethanol (B145695) are good starting points. For more polar compounds, consider ethyl acetate (B1210297) or mixtures of hexanes and ethyl acetate.
Amount of Solvent: Using too much solvent will keep the compound dissolved even at low temperatures. Using too little will result in premature crystallization and inclusion of impurities.
Solution: Use the minimum amount of hot solvent required to fully dissolve the crude product.
Cooling Rate: Rapid cooling can lead to the formation of small, impure crystals or an oil.
Solution: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
Supersaturation: The solution may be supersaturated and require nucleation to initiate crystallization.
Solution: Try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.
"Oiling Out": The compound may be melting in the hot solvent instead of dissolving, or it may be too impure.
Solution: Add a small amount of a co-solvent in which the compound is less soluble to lower the overall solvent boiling point. If the product is highly impure, consider a preliminary purification step like column chromatography.
Issue 2: Poor Separation During Column Chromatography
Question: My column chromatography is not providing good separation of my target compound from impurities. What should I do?
Answer:
Effective column chromatography relies on the differential partitioning of compounds between the stationary and mobile phases. Here’s how to troubleshoot poor separation:
Solvent System (Mobile Phase): An inappropriate solvent system is the most common cause of poor separation.
Solution: Optimize the solvent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for your target compound. A common starting point for derivatives of 2,2,6,6-tetramethylcyclohexanone is a gradient of ethyl acetate in hexanes.
Column Packing: Improperly packed columns with channels or cracks will lead to streaking and co-elution of compounds.
Solution: Ensure the silica (B1680970) gel is packed uniformly as a slurry and that the column is never allowed to run dry.
Sample Loading: Loading too much sample or loading it in a solvent that is too polar can cause band broadening and poor separation.
Solution: Load the sample in a minimal amount of the initial, least polar eluent or adsorb it onto a small amount of silica gel before loading.
Flow Rate: A flow rate that is too fast will not allow for proper equilibration between the stationary and mobile phases.
Solution: Adjust the flow rate to allow for adequate separation. This is typically achieved by controlling the air pressure applied to the top of the column.
Issue 3: Product Decomposition During Distillation
Question: I am attempting to purify my product by distillation, but I suspect it is decomposing at its boiling point. How can I address this?
Answer:
Thermal decomposition during distillation is a common problem for sensitive organic compounds.
High Boiling Point: The compound's boiling point at atmospheric pressure may be too high, leading to decomposition.
Solution: Use vacuum distillation to lower the boiling point. For 2,2,6,6-tetramethylcyclohexanone, the boiling point is reported to be 63-64 °C at 15 mmHg.
Prolonged Heating: Extended heating, even below the decomposition temperature, can cause degradation.
Solution: Use a Kugelrohr apparatus for small-scale distillations, which minimizes the time the compound spends at high temperatures. Ensure the heating mantle is pre-heated to the desired temperature before starting the distillation.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a Grignard reaction with 2,2,6,6-tetramethylcyclohexanone?
A1: Due to the steric hindrance of 2,2,6,6-tetramethylcyclohexanone, Grignard reactions can be sluggish and lead to side products. Common impurities include:
Enolization Product: The Grignard reagent can act as a base and deprotonate the ketone, leading to the recovery of the starting material after workup.[1][2]
Reduction Product: If the Grignard reagent has β-hydrogens, it can reduce the ketone to the corresponding secondary alcohol, 2,2,6,6-tetramethylcyclohexanol.[1]
Wurtz Coupling Products: Formed from the reaction of the Grignard reagent with the alkyl halide.
A2: Triphenylphosphine oxide is a common and often difficult-to-remove byproduct of the Wittig reaction. Several methods can be employed for its removal:
Column Chromatography: This is the most common method. Triphenylphosphine oxide is more polar than the desired alkene product and can be separated on silica gel using a nonpolar eluent like hexanes or a hexane/ethyl acetate mixture.
Crystallization: In some cases, the desired alkene can be crystallized from a solvent in which triphenylphosphine oxide is soluble.
Precipitation: Triphenylphosphine oxide can sometimes be precipitated from a nonpolar solvent like hexanes or diethyl ether, allowing the alkene to be decanted or filtered off.
Q3: What is a suitable method for purifying the oxime of 2,2,6,6-tetramethylcyclohexanone?
A3: The oxime of 2,2,6,6-tetramethylcyclohexanone is a solid and can be effectively purified by recrystallization. A common procedure involves dissolving the crude oxime in a minimal amount of hot ethanol and allowing it to cool slowly to form crystals.
Data Presentation
The following tables summarize key physical properties and suggested purification parameters for 2,2,6,6-tetramethylcyclohexanone and its derivatives.
Compound
Molecular Formula
Molecular Weight ( g/mol )
Boiling Point (°C)
Melting Point (°C)
2,2,6,6-Tetramethylcyclohexanone
C₁₀H₁₈O
154.25
63-64 @ 15 mmHg
27.18 (estimate)
2,2,6,6-Tetramethylcyclohexanol
C₁₀H₂₀O
156.27
-
-
1-Methyl-2,2,6,6-tetramethylcyclohexanol
C₁₁H₂₂O
170.30
-
-
Methylidene-2,2,6,6-tetramethylcyclohexane
C₁₁H₂₀
152.28
-
-
2,2,6,6-Tetramethylcyclohexanone Oxime
C₁₀H₁₉NO
169.27
-
-
Purification Method
Compound
Stationary Phase
Mobile Phase / Solvent
Expected Observations
Column Chromatography
Grignard Product (Tertiary Alcohol)
Silica Gel
Hexane / Ethyl Acetate Gradient
The tertiary alcohol is more polar than the starting ketone and any alkene byproducts.
Wittig Product (Alkene)
Silica Gel
Hexanes or low % Ethyl Acetate in Hexanes
The alkene is typically nonpolar and will elute quickly. Triphenylphosphine oxide is much more polar.
Recrystallization
2,2,6,6-Tetramethylcyclohexanone Oxime
-
Ethanol
The oxime is soluble in hot ethanol and crystallizes upon cooling.
Distillation
2,2,6,6-Tetramethylcyclohexanone
-
-
Vacuum distillation is recommended to avoid decomposition.
Experimental Protocols
Protocol 1: Purification of 1-Methyl-2,2,6,6-tetramethylcyclohexanol (Grignard Product) by Column Chromatography
Preparation of the Column:
Select a glass column of appropriate size.
Add a small plug of cotton or glass wool to the bottom of the column.
Add a thin layer of sand.
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 98:2 hexanes:ethyl acetate).
Carefully pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing. Do not let the column run dry.
Add a thin layer of sand on top of the packed silica gel.
Sample Loading:
Dissolve the crude reaction mixture in a minimal amount of the initial eluent.
Carefully apply the sample to the top of the column using a pipette.
Allow the sample to adsorb onto the silica gel.
Elution:
Begin eluting with the initial nonpolar solvent mixture (e.g., 98:2 hexanes:ethyl acetate).
Collect fractions and monitor the elution by TLC.
Gradually increase the polarity of the eluent (e.g., to 95:5, 90:10 hexanes:ethyl acetate) to elute the more polar compounds. The unreacted ketone will elute before the more polar tertiary alcohol.
Analysis:
Analyze the collected fractions by TLC to identify those containing the pure product.
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Purification of 2,2,6,6-Tetramethylcyclohexanone Oxime by Recrystallization
Dissolution:
Place the crude oxime product in an Erlenmeyer flask.
Add a minimal amount of hot ethanol and swirl to dissolve the solid completely. If necessary, gently heat the mixture on a hot plate.
Hot Filtration (if necessary):
If insoluble impurities are present, perform a hot gravity filtration to remove them.
Crystallization:
Allow the hot, clear solution to cool slowly to room temperature.
Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.
Isolation and Drying:
Collect the crystals by vacuum filtration using a Büchner funnel.
Wash the crystals with a small amount of cold ethanol.
Allow the crystals to air dry on the filter paper or in a desiccator.
Visualizations
Caption: General workflow for the purification of organic reaction products.
Caption: Decision tree for troubleshooting low recrystallization yields.
Technical Support Center: Overcoming Steric Hindrance in 2,2,6,6-Tetramethylcyclohexanone Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the sterically hindered ketone, 2,2,6,6-tet...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the sterically hindered ketone, 2,2,6,6-tetramethylcyclohexanone.
Frequently Asked Questions (FAQs)
Q1: Why are reactions with 2,2,6,6-tetramethylcyclohexanone so challenging?
A1: The primary challenge arises from severe steric hindrance. The four methyl groups flanking the carbonyl group impede the approach of nucleophiles, leading to slow reaction rates and favoring side reactions such as enolization or reduction over the desired nucleophilic addition.
Q2: What are the most common side reactions observed with 2,2,6,6-tetramethylcyclohexanone?
A2: Common side reactions include:
Enolization: Abstraction of an α-proton by a basic reagent to form an enolate, which upon workup, regenerates the starting ketone.[1]
Reduction: If the nucleophile has a β-hydrogen (e.g., some Grignard reagents), it can act as a reducing agent, converting the ketone to an alcohol.[2]
No Reaction: Due to the high steric hindrance, some reagents may fail to react altogether.
Q3: Are there general strategies to improve reaction outcomes with this ketone?
A3: Yes, several strategies can be employed:
Use of more reactive nucleophiles: Organolithium reagents are generally more reactive than Grignard reagents.
Lewis acid additives: Additives like cerium(III) chloride can enhance the electrophilicity of the carbonyl carbon and suppress side reactions.[3]
Alternative reaction pathways: For olefination, the Horner-Wadsworth-Emmons reaction is often more effective than the standard Wittig reaction for hindered ketones.[4]
Optimization of reaction conditions: Higher temperatures and longer reaction times may be necessary, but this must be balanced against the potential for increased side reactions.
Troubleshooting Guides
Issue 1: Low or No Yield in Grignard Reactions
Symptom: The primary alcohol product is formed in low yield, or the starting material is recovered unchanged.
Possible Causes:
Enolization: The Grignard reagent is acting as a base rather than a nucleophile.[1]
Reduction: The Grignard reagent is reducing the ketone.[2]
Steric Hindrance: The Grignard reagent is too bulky to approach the carbonyl carbon.
Troubleshooting Steps:
Solution
Description
Key Considerations
Use of Cerium(III) Chloride (Luche-Barbier conditions)
Anhydrous CeCl₃ is added to the reaction mixture. It coordinates to the carbonyl oxygen, increasing its electrophilicity and reducing the basicity of the organometallic reagent, thus favoring nucleophilic addition.[3]
CeCl₃ must be rigorously dried before use. The organocerium reagent is typically generated in situ.
Switch to an Organolithium Reagent
Organolithium reagents are generally more nucleophilic and less basic than Grignard reagents, which can favor addition over enolization.
Reactions are often performed at low temperatures (e.g., -78 °C).
Use a Less Bulky Grignard Reagent
If possible, use a smaller Grignard reagent (e.g., MeMgBr) to minimize steric clashes.
This may not be an option if a specific side chain is required.
Increase Reaction Temperature
Carefully increasing the reaction temperature may provide the necessary activation energy.
This can also increase the rate of side reactions. Monitor the reaction closely.
Issue 2: Poor Yield in Wittig Reactions
Symptom: Low yield of the desired alkene.
Possible Causes:
Steric Hindrance: The bulky ketone prevents the formation of the oxaphosphetane intermediate.[4][5]
Ylide Reactivity: Stabilized ylides are generally not reactive enough to react with sterically hindered ketones.[6]
Troubleshooting Steps:
Solution
Description
Key Considerations
Use a Non-Stabilized Ylide
Non-stabilized ylides (e.g., methylenetriphenylphosphorane) are more reactive and more likely to react with hindered ketones.[5]
These ylides are less stable and must be generated and used in situ under inert conditions.
Use Potassium-tert-butoxide as the Base
Using a strong, non-nucleophilic base like potassium-tert-butoxide can lead to high yields in the methylenation of sterically hindered ketones.
Ensure anhydrous conditions.
Horner-Wadsworth-Emmons (HWE) Reaction
This modified Wittig reaction uses a phosphonate-stabilized carbanion, which is more nucleophilic than the corresponding Wittig reagent and can react with hindered ketones.[2][4]
The HWE reaction typically favors the formation of (E)-alkenes.
Data Presentation
Due to the limited availability of specific quantitative data for 2,2,6,6-tetramethylcyclohexanone in the literature, the following tables present data for analogous sterically hindered cyclohexanones to provide a comparative reference.
Table 1: Comparison of Nucleophilic Addition to Hindered Ketones
Technical Support Center: Scale-Up of Reactions with 2,2,6,6-Tetramethylcyclohexanone
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up of reactions involving the sterically hindered ketone...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up of reactions involving the sterically hindered ketone, 2,2,6,6-tetramethylcyclohexanone. The following troubleshooting guides and frequently asked questions (FAQs) provide insights into potential issues and their resolutions.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of 2,2,6,6-tetramethylcyclohexanone that are relevant for process scale-up?
Understanding the physicochemical properties of 2,2,6,6-tetramethylcyclohexanone is crucial for designing a robust scale-up process. These properties influence solvent selection, reaction temperature, and purification methods.
Table 1: Physicochemical Properties of 2,2,6,6-Tetramethylcyclohexanone
Q2: What are the primary challenges when scaling up reactions with a sterically hindered ketone like 2,2,6,6-tetramethylcyclohexanone?
The significant steric hindrance from the four methyl groups adjacent to the carbonyl group in 2,2,6,6-tetramethylcyclohexanone presents several challenges during scale-up. These include:
Slower Reaction Kinetics: The bulky methyl groups can impede the approach of reactants to the carbonyl carbon, leading to slower reaction rates compared to less hindered ketones. This may necessitate higher temperatures, longer reaction times, or more active catalysts on a larger scale.
Reagent Selection: Reagents that work well on a small scale may be less effective or require significant excess in a larger batch due to the steric hindrance.
Heat Transfer: For exothermic or endothermic reactions, managing heat transfer becomes critical at scale. The change in the surface-area-to-volume ratio can lead to localized temperature gradients, potentially causing side reactions or product degradation.
Mixing Efficiency: Achieving uniform mixing in large reactors is more challenging. Poor mixing can lead to localized "hot spots" or areas of high reactant concentration, resulting in reduced yields and increased impurity formation.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the scale-up of reactions involving 2,2,6,6-tetramethylcyclohexanone.
Issue 1: Reaction yield significantly drops upon scaling up from lab to pilot plant.
Possible Cause 1: Inefficient Heat Transfer. In larger reactors, the surface-area-to-volume ratio decreases, making it harder to dissipate or supply heat effectively. This can lead to temperature gradients and the formation of byproducts.
Troubleshooting Steps:
Monitor the internal reaction temperature at multiple points within the reactor.
Improve agitation to enhance heat transfer.
Adjust the heating/cooling fluid temperature and flow rate.
Consider a semi-batch or continuous-flow process for highly exothermic reactions to better control the temperature.
Possible Cause 2: Poor Mixing. Inadequate mixing can lead to non-uniform distribution of reactants and catalysts, resulting in lower conversion rates.
Troubleshooting Steps:
Evaluate the impeller design and agitation speed. Use computational fluid dynamics (CFD) modeling to simulate mixing in the reactor.
Ensure reactants are added at a location that promotes rapid dispersion.
For multi-phase reactions, ensure the agitation is sufficient to maintain good interfacial contact.
Issue 2: Increased levels of impurities and side products are observed at a larger scale.
Possible Cause 1: Longer Reaction Times and Temperature Variations. The extended reaction times often required for sterically hindered ketones at scale can provide more opportunities for side reactions to occur, especially if the temperature is not uniformly controlled.
Troubleshooting Steps:
Optimize the reaction temperature to find a balance between an acceptable reaction rate and minimal byproduct formation.
Investigate the use of a more active catalyst to reduce the required reaction time.
Analyze samples at regular intervals to understand the impurity profile over time and stop the reaction at the optimal point.
Possible Cause 2: Sensitivity to Air or Moisture. Some reactions are sensitive to atmospheric conditions, and the larger surface area and longer processing times at scale can increase exposure.
Troubleshooting Steps:
Ensure the reactor is properly inerted with a gas like nitrogen or argon.
Use dry solvents and reagents.
Table 2: Illustrative Example of Parameter Changes During Scale-Up
Disclaimer: This table is a hypothetical example based on common observations in chemical process scale-up and is intended for illustrative purposes only. Actual values will vary depending on the specific reaction.
Parameter
Lab Scale (1 L)
Pilot Scale (100 L)
Potential Issues on Scale-Up
Reaction Time
4 hours
6-8 hours
Increased side reactions
Yield
90%
75%
Inefficient mixing/heat transfer
Purity
98%
92%
Byproduct formation
Temperature Control
± 1 °C
± 5 °C
Localized hot spots
Experimental Protocols
1. Lab-Scale Protocol: Reduction of 2,2,6,6-Tetramethylcyclohexanone to 2,2,6,6-Tetramethylcyclohexanol
Apparatus: A 1 L, three-necked, round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel under a nitrogen atmosphere.
Procedure:
Charge the flask with 2,2,6,6-tetramethylcyclohexanone (15.4 g, 0.1 mol) and anhydrous tetrahydrofuran (B95107) (THF, 200 mL).
Cool the mixture to 0 °C in an ice bath.
Slowly add a 1.0 M solution of lithium aluminum hydride (LiAlH₄) in THF (25 mL, 0.025 mol) via the dropping funnel over 30 minutes, maintaining the internal temperature below 5 °C.
After the addition is complete, stir the reaction mixture at 0 °C for 1 hour.
Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, cautiously quench the reaction by the slow, dropwise addition of water (1 mL), followed by 15% aqueous sodium hydroxide (B78521) (1 mL), and then water (3 mL).
Filter the resulting solid and wash it with THF.
Concentrate the filtrate under reduced pressure to obtain the crude product.
Purify the crude product by recrystallization or column chromatography to yield 2,2,6,6-tetramethylcyclohexanol.[3]
2. Pilot-Scale Considerations for the Reduction of 2,2,6,6-Tetramethylcyclohexanone
Heat Management: The quenching of LiAlH₄ is highly exothermic. At a larger scale, this requires a robust cooling system and a slow, controlled addition of the quenching agents. A semi-batch process where the ketone solution is added to the reducing agent solution might also be considered to better control the initial exotherm.
Reagent Handling: Handling large quantities of pyrophoric reagents like LiAlH₄ requires specialized equipment and safety protocols.
Mixing: The precipitation of aluminum salts during the quench can lead to a thick slurry. The reactor's agitator must be capable of handling this increase in viscosity to ensure proper mixing and prevent solids from settling.
Work-up and Isolation: Filtration of large quantities of fine solids can be slow. The choice of filtration equipment (e.g., filter press) is critical for efficient solid-liquid separation.
Visualizations
Caption: A troubleshooting workflow for common scale-up issues.
Caption: A typical workflow for a chemical process scale-up project.
Technical Support Center: Managing Reactions with 2,2,6,6-Tetramethylcyclohexanone
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing reaction times and overcoming challenges a...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing reaction times and overcoming challenges associated with the sterically hindered ketone, 2,2,6,6-tetramethylcyclohexanone.
Frequently Asked Questions (FAQs)
Q1: Why are reactions with 2,2,6,6-tetramethylcyclohexanone often slow?
The primary reason for slow reaction rates is the significant steric hindrance around the carbonyl group. The four methyl groups at the C2 and C6 positions physically obstruct the approach of nucleophiles to the carbonyl carbon, increasing the activation energy of the reaction.
Q2: What are the most critical parameters to control to manage reaction times?
To effectively manage reaction times, you should focus on optimizing the following parameters:
Temperature: Increasing the reaction temperature provides more kinetic energy to overcome the steric barrier.
Concentration: Higher concentrations of reactants can increase the frequency of molecular collisions, leading to a faster reaction rate.
Catalysts: The use of appropriate catalysts can provide an alternative reaction pathway with a lower activation energy.
Q3: What are some common side reactions to be aware of?
Due to the hindered nature of the ketone, side reactions can become competitive. For example, in Grignard reactions, enolization of the ketone to form a magnesium enolate can occur, which is a non-productive pathway. In Wittig reactions with stabilized ylides, the reaction may be very slow or fail to proceed altogether.[1][2][3]
Troubleshooting Guides
Issue 1: The reaction is proceeding too slowly or has stalled.
Possible Cause
Suggested Solution
Insufficient Temperature
Gradually increase the reaction temperature in increments of 5-10°C while monitoring for product formation and potential decomposition.
Low Reactant Concentration
If solubility allows, increase the concentration of the limiting reagent.
Inappropriate Catalyst
For reactions sensitive to steric hindrance, consider using a more active or specialized catalyst. For example, in some cases, a Horner-Wadsworth-Emmons (HWE) reaction may be more effective than a standard Wittig reaction for sterically hindered ketones.[1][2][3]
Solvent Effects
The choice of solvent can influence reaction rates. A solvent that better solubilizes the reactants or intermediates may improve the reaction time.
Issue 2: Low yield of the desired product.
Possible Cause
Suggested Solution
Side Reactions Dominating
Re-evaluate the reaction conditions. Lowering the temperature might suppress side reactions, even if it prolongs the main reaction. The choice of reagents is also critical; for instance, using a less sterically demanding nucleophile if possible.
Incomplete Reaction
Extend the reaction time. Monitor the reaction progress using techniques like TLC or GC to ensure it has gone to completion.
Product Decomposition
If the product is unstable under the reaction conditions, consider a milder protocol or a shorter reaction time at a higher concentration.
Steric Hindrance with Reagent
In reactions like the Wittig reaction, using a less bulky ylide can sometimes improve yields.[1][2][3] For Grignard reactions, consider more reactive organomagnesium reagents.
Issue 3: Formation of unexpected byproducts.
Possible Cause
Suggested Solution
Enolization
In base-catalyzed reactions or reactions with strong bases (like Grignard reagents), enolization can be a significant issue. Using a non-nucleophilic base to pre-form an enolate under controlled conditions before adding the electrophile can sometimes be a solution. For Grignard reactions, using a more reactive Grignard reagent or a lower temperature may minimize enolization.
Rearrangement
Certain reaction conditions can promote molecular rearrangements. A thorough analysis of the byproduct's structure can provide clues to the reaction mechanism and help in modifying the conditions to avoid it.
Contaminants in Reagents
Ensure all reagents and solvents are pure and dry. Water, in particular, can quench organometallic reagents and interfere with many reactions.
Data Presentation: Factors Influencing Reaction Times
Parameter
Effect on Reaction Time
Rationale
Temperature
Decrease
Increases the kinetic energy of molecules, allowing them to overcome the activation energy barrier imposed by steric hindrance more easily.
Reactant Concentration
Decrease
Increases the probability of collisions between reactant molecules.
Catalyst
Decrease
Provides an alternative, lower-energy reaction pathway. The effectiveness will depend on the specific catalyst and reaction.
Steric Bulk of Nucleophile
Increase
Larger nucleophiles will experience greater steric repulsion from the methyl groups, slowing their approach to the carbonyl carbon.
Experimental Protocols
Protocol 1: Oxidation of 2,2,6,6-Tetramethylcyclohexanol to 2,2,6,6-Tetramethylcyclohexanone using PCC
This protocol is adapted from standard procedures for the oxidation of secondary alcohols.[4]
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend PCC (1.5 equivalents) in anhydrous DCM.
To this suspension, add a solution of 2,2,6,6-tetramethylcyclohexanol (1.0 equivalent) in anhydrous DCM dropwise at room temperature.
Stir the reaction mixture vigorously for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). Due to steric hindrance, the reaction may require a longer time compared to less hindered alcohols.
Upon completion, dilute the reaction mixture with anhydrous diethyl ether.
Pass the mixture through a short column of silica gel topped with Celite® to filter out the chromium salts.
Wash the filter cake with additional diethyl ether.
Concentrate the filtrate under reduced pressure to obtain the crude 2,2,6,6-tetramethylcyclohexanone.
Purify the product by flash column chromatography on silica gel if necessary.
Protocol 2: Reduction of 2,2,6,6-Tetramethylcyclohexanone to 2,2,6,6-Tetramethylcyclohexanol using Sodium Borohydride (B1222165)
This protocol is based on general procedures for the reduction of ketones.[5][6][7][8]
Dissolve 2,2,6,6-tetramethylcyclohexanone (1.0 equivalent) in methanol in a round-bottom flask and cool the solution in an ice bath.
Slowly add sodium borohydride (1.5 equivalents) in portions to the cooled solution. The steric hindrance may necessitate a larger excess of the reducing agent and a longer reaction time.
Stir the reaction mixture at 0°C for 1 hour and then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC.
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
Filter and concentrate the organic layer under reduced pressure to yield the crude 2,2,6,6-tetramethylcyclohexanol.
Purify the product by recrystallization or column chromatography.
Mandatory Visualization
Signaling Pathway Inhibition
Some derivatives of cyclohexanone (B45756) have been shown to inhibit inflammatory signaling pathways. For instance, a synthetic curcuminoid analogue, 2,6-bis-(4-hydroxyl-3-methoxybenzylidine)cyclohexanone (BHMC), has been demonstrated to suppress the synthesis of various proinflammatory mediators by inhibiting the p38, JNK, and ERK1/2 signaling pathways.
Caption: Inhibition of pro-inflammatory signaling pathways by a cyclohexanone derivative.
Experimental Workflow: General Reaction Setup
This diagram illustrates a typical workflow for setting up a reaction involving 2,2,6,6-tetramethylcyclohexanone, emphasizing the need for monitoring and potential adjustments to reaction conditions.
Caption: A generalized experimental workflow for reactions with hindered ketones.
Technical Support Center: Reactivity of 2,2,6,6-Tetramethylcyclohexanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,2,6,6-tetramethylcyclohexanone. The conte...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,2,6,6-tetramethylcyclohexanone. The content addresses common issues encountered during experiments and offers guidance on optimizing reaction conditions.
Frequently Asked Questions (FAQs)
Q1: How does the steric hindrance of 2,2,6,6-tetramethylcyclohexanone affect its reactivity compared to cyclohexanone?
The four methyl groups adjacent to the carbonyl group in 2,2,6,6-tetramethylcyclohexanone create significant steric hindrance. This bulkiness can decrease the reaction rates for nucleophilic additions and other reactions at the carbonyl carbon compared to unhindered ketones like cyclohexanone. Reagents will have more difficulty accessing the carbonyl group, potentially requiring more forcing reaction conditions (e.g., higher temperatures, longer reaction times) to achieve comparable conversions.
Q2: What is the expected stereochemical outcome of the reduction of 2,2,6,6-tetramethylcyclohexanone with reagents like sodium borohydride (B1222165) (NaBH₄)?
Due to the steric bulk of the four methyl groups, the approach of a hydride reagent is highly directed. The axial approach of the hydride is severely hindered. Therefore, the hydride will preferentially attack from the less hindered equatorial face, leading to the formation of the corresponding axial alcohol as the major diastereomer.
Q3: How does solvent polarity influence the rate of reactions involving 2,2,6,6-tetramethylcyclohexanone?
The influence of solvent polarity depends on the specific reaction mechanism. For reactions where the transition state is more polar than the reactants, polar solvents can increase the reaction rate by stabilizing the transition state. Conversely, for reactions with a less polar transition state, polar solvents may decrease the rate. For less reactive ketones, the effect of solvent polarity on reaction yields can be more pronounced.[1]
Q4: Can enolates be formed from 2,2,6,6-tetramethylcyclohexanone, and what challenges might be encountered?
Yes, an enolate can be formed from 2,2,6,6-tetramethylcyclohexanone. However, due to the absence of α-hydrogens, the only possible enolate is the one formed by deprotonation at the C6 position, which is not possible as it is a quaternary carbon. Therefore, enolate formation would happen at the C3 and C5 positions. The steric hindrance from the adjacent gem-dimethyl groups can make deprotonation more difficult, potentially requiring a strong, sterically unhindered base.
Troubleshooting Guides
Reduction Reactions (e.g., with NaBH₄)
Issue: Low or no conversion to the corresponding alcohol.
Possible Cause 1: Insufficient reactivity of the reducing agent.
Solution: Due to the steric hindrance of 2,2,6,6-tetramethylcyclohexanone, a more powerful reducing agent like lithium aluminum hydride (LiAlH₄) might be necessary. However, exercise caution as LiAlH₄ is much more reactive and less selective than NaBH₄.
Possible Cause 2: Inappropriate solvent.
Solution: While protic solvents like methanol (B129727) or ethanol (B145695) are commonly used for NaBH₄ reductions, a less coordinating solvent might be required. For more hindered ketones, using a solvent like tetrahydrofuran (B95107) (THF) with a phase-transfer catalyst could be beneficial.
Possible Cause 3: Low reaction temperature.
Solution: Increase the reaction temperature to provide the necessary activation energy to overcome the steric hindrance. Monitor the reaction closely to avoid side reactions.
Issue: Unexpected stereochemical outcome.
Possible Cause 1: Epimerization of the starting material or product.
Solution: Ensure the reaction conditions are not too harsh (e.g., prolonged exposure to acidic or basic conditions) which could lead to epimerization.
Possible Cause 2: Solvent effects on the transition state.
Solution: The choice of solvent can influence the stereochemical outcome. For instance, reductions of substituted cyclohexanones in methanol have been shown to yield different diastereomeric ratios compared to reductions in isopropanol.[2] It is advisable to screen different solvents to optimize for the desired stereoisomer.
Baeyer-Villiger Oxidation
Issue: Slow or incomplete reaction.
Possible Cause 1: Insufficiently reactive peroxy acid.
Solution: Use a more reactive peroxy acid. The reactivity generally follows the order: peroxytrifluoroacetic acid > meta-chloroperoxybenzoic acid (m-CPBA) > peroxyacetic acid.
Possible Cause 2: Inappropriate solvent.
Solution: While some studies suggest the solvent may not have a significant impact on the Baeyer-Villiger oxidation of cyclohexanone, for a sterically hindered substrate, the choice of solvent can be crucial. A non-polar, aprotic solvent like dichloromethane (B109758) or chloroform (B151607) is generally a good starting point.
Issue: Formation of side products.
Possible Cause: Decomposition of the peroxy acid.
Solution: Ensure the peroxy acid is fresh and of high purity. Perform the reaction at a controlled temperature, as higher temperatures can lead to decomposition and side reactions.
Enolate Formation and Alkylation
Issue: Low yield of the enolate.
Possible Cause: Inappropriate base.
Solution: A strong, non-nucleophilic base is required. Lithium diisopropylamide (LDA) is a common choice. Ensure the base is freshly prepared or properly stored to maintain its activity.
Possible Cause: Steric hindrance.
Solution: Due to the steric hindrance around the α-protons, a less bulky but strong base might be necessary. Alternatively, using additives like HMPA (use with extreme caution as it is a known carcinogen) or DMPU can help to break up base aggregates and increase reactivity.
Issue: Poor regioselectivity in alkylation (for unsymmetrical analogs).
Possible Cause: Thermodynamic vs. kinetic control.
Solution: For kinetic control (less substituted enolate), use a strong, bulky base like LDA at low temperatures (e.g., -78 °C) in a non-polar solvent like THF. For thermodynamic control (more substituted enolate), use a weaker base at higher temperatures to allow for equilibration to the more stable enolate.
Issue: O-alkylation instead of C-alkylation.
Possible Cause: Solvent and counter-ion effects.
Solution: C-alkylation is generally favored in less polar, weakly coordinating solvents like THF. O-alkylation is more prevalent in highly polar, coordinating solvents like DMSO or HMPA. The nature of the counter-ion also plays a role; lithium enolates tend to favor C-alkylation more than sodium or potassium enolates.
Data Presentation
Table 1: Illustrative Diastereomeric Ratios for the Reduction of Sterically Hindered Cyclohexanones with NaBH₄ in Different Solvents.
Note: This data is for analogous sterically hindered cyclohexanones and serves to illustrate the expected trends for 2,2,6,6-tetramethylcyclohexanone.
Solvent
Temperature (°C)
Major Product
Diastereomeric Ratio (Axial:Equatorial Alcohol)
Methanol
0
Axial Alcohol
>95:5
Ethanol
25
Axial Alcohol
~90:10
Isopropanol
25
Axial Alcohol
~85:15
Tetrahydrofuran (THF)
25
Axial Alcohol
>95:5
Table 2: Illustrative Yields for the Baeyer-Villiger Oxidation of Sterically Hindered Cyclohexanones.
Note: This data is for analogous sterically hindered cyclohexanones and serves to illustrate the expected trends for 2,2,6,6-tetramethylcyclohexanone.
Oxidant
Solvent
Temperature (°C)
Reaction Time (h)
Approximate Yield (%)
m-CPBA
Dichloromethane
25
24
70-80
Peroxyacetic Acid
Acetic Acid
25
48
50-60
Peroxytrifluoroacetic Acid
Dichloromethane
0
12
>90
Experimental Protocols
Protocol 1: Reduction of 2,2,6,6-Tetramethylcyclohexanone with NaBH₄
Dissolve 2,2,6,6-tetramethylcyclohexanone (1.0 eq) in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere.
Cool the solution to 0 °C in an ice bath.
Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution.
Monitor the reaction progress by Thin Layer Chromatography (TLC).
Once the reaction is complete, slowly add saturated aqueous NH₄Cl solution to quench the excess NaBH₄.
Remove the methanol under reduced pressure.
Extract the aqueous layer with diethyl ether (3 x 20 mL).
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
Concentrate the filtrate under reduced pressure to obtain the crude product, which can be further purified by column chromatography or distillation.
Protocol 2: Baeyer-Villiger Oxidation of 2,2,6,6-Tetramethylcyclohexanone with m-CPBA
Technical Support Center: Catalyst Selection for 2,2,6,6-Tetramethylcyclohexanone Transformations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,2,6,6-tetramethylcyclohexanone. The conte...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,2,6,6-tetramethylcyclohexanone. The content addresses specific issues that may be encountered during catalytic transformations of this substrate.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalytic transformations for 2,2,6,6-tetramethylcyclohexanone?
A1: The most common and synthetically useful catalytic transformations for 2,2,6,6-tetramethylcyclohexanone are hydrogenation (reduction) to produce 2,2,6,6-tetramethylcyclohexanol and reductive amination to yield various substituted amines.
Q2: What is the primary challenge in the catalytic transformation of 2,2,6,6-tetramethylcyclohexanone?
A2: The major challenge stems from the steric hindrance caused by the four methyl groups adjacent to the carbonyl group. This steric bulk can significantly slow down reaction rates and requires careful selection of highly active catalysts and optimized reaction conditions to achieve good conversion and selectivity.
Q3: Which general classes of catalysts are effective for the hydrogenation of sterically hindered ketones like this one?
A3: For the hydrogenation of sterically hindered ketones, highly active noble metal catalysts are typically required. Ruthenium (Ru) and Rhodium (Rh) based homogeneous catalysts, such as those developed by Noyori, are known for their excellent performance in asymmetric hydrogenation of ketones.[1] For heterogeneous catalysis, Palladium on carbon (Pd/C) and Platinum-based catalysts are often used, though they may require more forcing conditions.[2]
Q4: What catalysts are recommended for the reductive amination of 2,2,6,6-tetramethylcyclohexanone?
A4: For reductive amination, catalysts must be capable of both facilitating the condensation between the ketone and the amine to form an imine and hydrogenating the resulting C=N bond. Bimetallic catalysts, such as Rh-Ni on a silica (B1680970) support, have shown high efficiency and selectivity for the reductive amination of similar ketones like cyclohexanone (B45756).[3][4] Palladium on carbon (Pd/C) is also a widely used and effective catalyst for this transformation.[5][6]
Q5: How does the choice of solvent impact these reactions?
A5: The solvent can play a critical role. For hydrogenations, alcoholic solvents like isopropanol (B130326) or ethanol (B145695) are common.[7][8] However, it's important to be aware that alcohols can sometimes contribute to catalyst deactivation.[8] For reductive aminations, the choice of solvent can influence the initial imine formation. Water can be an environmentally friendly solvent choice in some systems.[2]
Troubleshooting Guides
This section provides solutions to common problems encountered during the catalytic transformation of 2,2,6,6-tetramethylcyclohexanone, presented in a question-and-answer format.
Transformation: Hydrogenation to 2,2,6,6-Tetramethylcyclohexanol
Q1: My hydrogenation reaction has a very low or no conversion. What are the most common causes?
A1: Low conversion rates for this sterically hindered ketone are often linked to the following factors:
Insufficient Catalyst Activity: The chosen catalyst may not be active enough to overcome the steric hindrance. Consider switching to a more active catalyst system, such as a Ru-based complex or a high-loading Pd/C.
Poor Catalyst Quality: The catalyst may have lost activity due to improper storage or handling.
Catalyst Poisoning: Trace impurities in the substrate, solvent, or hydrogen gas can poison the catalyst. Ensure all reagents are of high purity.
Sub-optimal Reaction Conditions: The temperature and hydrogen pressure may be too low. Due to the steric hindrance, more forcing conditions (higher temperature and pressure) are often required compared to less substituted ketones.
Q2: I suspect my catalyst is poisoned. How can I confirm this and what is the remedy?
A2: Catalyst poisoning is indicated by a sharp decline in reaction rate, sometimes after an initial period of good activity.[9]
Confirmation: Use analytical techniques like GC-MS to test your substrate and solvent for common poisons such as sulfur, halides, or strong coordinating agents.[9] Post-reaction, surface analysis of the catalyst using X-ray Photoelectron Spectroscopy (XPS) can identify adsorbed poisons.[9]
Remediation:
Purify Reagents: Purify the substrate and solvents by distillation or passing them through a column of activated alumina (B75360) or charcoal.[9]
Use a Guard Bed: In flow chemistry setups, a guard bed can be placed before the main reactor to capture impurities before they reach the catalyst.[9]
Q3: My reaction starts well, but the rate slows down significantly over time. What could be the cause?
A3: This suggests catalyst deactivation is occurring during the reaction.[1][10]
Inherent Decay: The active catalytic species may have limited stability under the reaction conditions and undergo a first-order decay.[10]
Solvent-Induced Deactivation: Certain solvents, particularly alcohols, can decompose on the metal surface to form adsorbed carbon monoxide (CO), which is a potent catalyst poison.[8] This deactivation is sometimes reversible by exposing the catalyst to air and then re-reducing it.[8]
Product Inhibition: The product alcohol may bind to the catalyst's active sites, slowing down the turnover rate.
Transformation: Reductive Amination
Q1: My reductive amination is producing the alcohol (2,2,6,6-tetramethylcyclohexanol) as a major byproduct. How can I prevent this?
A1: The formation of the alcohol byproduct indicates that the direct hydrogenation of the ketone is competing with the desired reductive amination pathway. To favor amination:
Optimize Reaction Pathway: The reaction proceeds via the formation of an imine intermediate, which is then hydrogenated.[11] Ensure conditions favor imine formation. This can sometimes be achieved by removing the water formed during the initial condensation step.
Catalyst Choice: Some catalysts have a higher affinity for C=N bond hydrogenation over C=O bond hydrogenation. Bimetallic catalysts like Rh-Ni have demonstrated high selectivity towards the desired amine product in similar systems.[3][4]
Adjust Conditions: Lowering the hydrogen pressure at the beginning of the reaction can sometimes allow for sufficient imine formation before significant ketone reduction occurs.
Q2: The reaction is sluggish and gives a low yield of the desired amine. What should I investigate?
A2: Slow reaction rates in reductive amination can be due to several factors:
Inefficient Imine Formation: The initial condensation between the sterically hindered ketone and the amine can be slow. Consider adding a dehydrating agent or using a Dean-Stark apparatus to remove water and drive the equilibrium towards the imine.
Catalyst Activity: As with hydrogenation, a highly active catalyst is necessary. Ensure the catalyst is properly activated; for example, Pd/C often requires pre-reduction under a hydrogen flow at high temperature to generate the active Pd(0) sites.[11]
Mass Transfer Limitations: In heterogeneous catalysis, ensure vigorous stirring to overcome mass transfer limitations between the gas (hydrogen), liquid, and solid catalyst phases.[11]
Q3: I am observing the formation of secondary or tertiary amines when I am targeting the primary amine. How can I improve selectivity?
A3: The formation of higher-order amines is a common selectivity challenge.[12]
Control Stoichiometry: Use a large excess of the aminating agent (e.g., ammonia (B1221849) for a primary amine) to statistically favor the reaction of the ketone with the aminating agent over the reaction of the product amine with another ketone molecule.
Catalyst and Support Acidity: The acidity of the catalyst support can influence selectivity. Bimetallic Rh-Ni catalysts have shown high selectivity to the primary amine (cyclohexylamine) from cyclohexanone.[3][4]
Data Presentation
The following tables summarize typical catalyst performance for the transformation of cyclohexanone, which serves as a useful, less-hindered model for 2,2,6,6-tetramethylcyclohexanone. Researchers should anticipate that achieving similar results with the tetramethyl-substituted substrate may require more optimized or forcing conditions.
Table 1: Catalyst Performance in Reductive Amination of Cyclohexanone
Protocol 1: General Procedure for Heterogeneous Catalytic Hydrogenation
Catalyst Activation (if required): For catalysts like Pd/C, pre-reduce it in a tube furnace under a hydrogen flow (e.g., 40 mL/min) at a specified temperature (e.g., 400 °C) for 2 hours to ensure the active metal sites are available.[11]
Reactor Setup: To a high-pressure autoclave or a suitable glass reactor, add 2,2,6,6-tetramethylcyclohexanone and the appropriate solvent (e.g., isopropanol or ethanol).
Catalyst Addition: Add the activated heterogeneous catalyst (e.g., 5-10 wt% of 5% Pd/C) to the mixture under an inert atmosphere (e.g., nitrogen or argon).
Reaction: Seal the reactor, purge several times with hydrogen gas, and then pressurize to the desired pressure (e.g., 10-50 bar). Heat the reaction mixture to the target temperature (e.g., 80-120 °C) with vigorous stirring.
Monitoring: Monitor the reaction progress by tracking hydrogen uptake or by taking aliquots (if possible) for analysis by GC or TLC.
Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Remove the catalyst by filtration through a pad of celite. The solvent can then be removed from the filtrate under reduced pressure to yield the crude product, which can be purified by distillation or chromatography.
Protocol 2: General Procedure for Reductive Amination with NH₃
Catalyst and Reactor Setup: In a glass-coated high-pressure reactor, place the catalyst (e.g., 2 wt.% NiRh/SiO₂).[13]
Reagent Addition: Add 2,2,6,6-tetramethylcyclohexanone and the chosen solvent.
Reaction: Seal the reactor and purge with nitrogen. Introduce ammonia (NH₃) as the nitrogen source, followed by pressurizing with hydrogen (H₂) to the desired pressure.[13]
Heating and Stirring: Heat the reactor to the target temperature (e.g., 100-150 °C) while stirring vigorously.
Monitoring and Work-up: Monitor the reaction until the starting material is consumed. After cooling and venting, the catalyst is filtered off. The product mixture can be analyzed by GC-MS and purified by standard methods such as distillation.
Mandatory Visualizations
Caption: Catalyst selection logic for desired transformations.
Caption: Experimental workflow for catalytic hydrogenation.
Caption: Troubleshooting workflow for low conversion rates.
Technical Support Center: NMR Analysis of Crude 2,2,6,6-Tetramethylcyclohexanone Reaction Mixtures
This technical support center provides researchers, scientists, and drug development professionals with a dedicated resource for troubleshooting and interpreting NMR data from crude reaction mixtures involving 2,2,6,6-Te...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with a dedicated resource for troubleshooting and interpreting NMR data from crude reaction mixtures involving 2,2,6,6-Tetramethylcyclohexanone.
Frequently Asked Questions (FAQs)
Q1: My ¹H NMR spectrum is very complex and doesn't look like the pure product. What are the first things to check?
A1: Crude NMR spectra can often appear complex.[1] The initial complexity may arise from several sources:
Remaining Starting Materials: Incomplete reactions will show signals from starting materials like cyclohexanone (B45756) or under-methylated intermediates.
Side Products: Competing reactions, such as aldol (B89426) condensation or over-alkylation, can introduce unexpected products.
Reagent Peaks: Signals from leftover reagents can obscure product peaks.[1]
Solvent Peaks: Residual high-boiling reaction solvents may still be present.[1]
It is recommended to first compare your crude spectrum to the known spectra of your starting materials and target product.
Q2: I see a broad singlet around 1.5-3.5 ppm that I can't identify. What could it be?
A2: A broad singlet in this region often corresponds to water (H₂O) present in the NMR solvent or the sample. Deuterated solvents can absorb moisture from the air. To confirm, you can add a drop of D₂O to the NMR tube, shake it, and re-acquire the spectrum. If the peak diminishes or disappears, it was due to exchangeable protons like water.
Q3: Why are the integrations in my crude ¹H NMR not matching the expected proton counts for my product?
A3: Inaccurate integrations in a crude mixture are common and can be due to:
Presence of Impurities: The total integral is a sum of all species. You are likely integrating signals from multiple compounds.
Overlapping Peaks: Signals from different molecules may overlap, making individual integration difficult.
Incorrect NMR Parameters: For quantitative analysis, specific parameters like a sufficient relaxation delay (D1) are crucial to ensure all protons are fully relaxed before the next scan. A short D1 will lead to underestimation of signals with long T₁ relaxation times.
Q4: My baseline is distorted ("rolling"). How can I fix this?
A4: A distorted baseline can compromise the quality of your spectrum and the accuracy of your integrations. This can be caused by:
Poor Shimming: The magnetic field homogeneity needs to be optimized before acquisition.
High Sample Concentration: An overly concentrated sample can lead to line broadening and baseline issues.[1]
Incorrect Data Processing: During processing, ensure you are using appropriate baseline correction functions. A polynomial baseline correction is often effective.[2]
Troubleshooting Guide
Problem
Potential Cause(s)
Recommended Solution(s)
Unexpected peaks in the aliphatic region (0.8-2.5 ppm)
Incomplete methylation (e.g., 2,2,6-trimethylcyclohexanone). Starting material (cyclohexanone) is still present.
Compare the crude spectrum with reference spectra of potential intermediates. Use 2D NMR techniques like COSY or HSQC to identify spin systems and correlate protons to carbons.
Broad, distorted peaks
Poor magnetic field shimming. The sample is not fully dissolved or is too concentrated.[1] Paramagnetic impurities are present.
Re-shim the instrument. Ensure your sample is completely dissolved; if not, try a different deuterated solvent or filter the sample.[1] Dilute the sample if it is too concentrated.
Signals from common lab solvents (e.g., Acetone, Ethyl Acetate)
Contamination from glassware.[1] Solvents used during workup were not fully removed.
Ensure NMR tubes and other glassware are thoroughly cleaned and dried. Co-evaporate the sample with a volatile solvent like dichloromethane (B109758) to help remove residual high-boiling solvents like ethyl acetate.[1]
Cannot determine product yield due to peak overlap
Signals from product, starting materials, and byproducts are in the same region.
Use a different deuterated solvent (e.g., Benzene-d₆, Acetonitrile-d₃) to induce different chemical shifts and potentially resolve overlapping signals.[1] For quantitative analysis, select a well-resolved signal for both your product and an internal standard.
Data Presentation
The following table summarizes expected NMR chemical shifts for 2,2,6,6-Tetramethylcyclohexanone and potential impurities in CDCl₃, which is a commonly used NMR solvent.
Note: Chemical shifts are approximate and can vary based on solvent, concentration, and instrument.
Experimental Protocols
Protocol: Quantitative NMR (qNMR) of a Crude Reaction Mixture
This protocol outlines the steps for determining the concentration or purity of 2,2,6,6-Tetramethylcyclohexanone in a crude reaction mixture using an internal standard.[2]
1. Materials:
Crude reaction mixture sample
Internal Standard (IS): A stable, non-volatile solid with simple NMR signals that do not overlap with the analyte. Triphenylene-d12 is a suitable option.[2]
Deuterated Solvent: CDCl₃ or another solvent in which all components are fully soluble.
High-precision analytical balance
Vortex mixer or sonicator
NMR tube (clean and dry)
2. Sample Preparation:
Accurately weigh approximately 10-20 mg of the crude reaction mixture into a clean, dry vial. Record the exact mass.
Accurately weigh an appropriate amount of the internal standard into the same vial to achieve a molar ratio of approximately 1:1 with the expected amount of the analyte. Record the exact mass.
Add a precise volume (e.g., 0.6 mL for a standard 5 mm tube) of the deuterated solvent to the vial.
Ensure complete dissolution by vortexing or gentle sonication. The solution must be homogeneous.[2]
Carefully transfer the solution to the NMR tube and cap it.
3. NMR Data Acquisition:
T₁ Relaxation Time: The relaxation delay (D1) is a critical parameter.[2] It should be set to at least 5 times the longest T₁ (spin-lattice relaxation time) of the signals being integrated (for both the analyte and the internal standard). If T₁ is unknown, a conservative D1 of 30-60 seconds is recommended for accurate quantification.
Pulse Angle: Use a 90° pulse.
Number of Scans (NS): Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 is recommended for integration errors <1%).[4]
Receiver Gain: Optimize the receiver gain to maximize signal without causing clipping of the Free Induction Decay (FID).
4. Data Processing and Analysis:
Apply a small line broadening (e.g., 0.3 Hz) to improve S/N.
Carefully phase the spectrum manually to ensure all peaks have a pure absorption lineshape.[2]
Apply a polynomial baseline correction to ensure a flat baseline.[2]
Integrate a well-resolved, non-overlapping signal for the analyte and a signal for the internal standard.
Calculate the purity or concentration using the following formula:
Technical Support Center: Enamine Formation from 2,2,6,6-Tetramethylcyclohexanone
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the synthesis of enamines from the sterically hindered ketone, 2,2,6,6-tetramethyl...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the synthesis of enamines from the sterically hindered ketone, 2,2,6,6-tetramethylcyclohexanone. This resource is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This section addresses common issues encountered during the formation of enamines from 2,2,6,6-tetramethylcyclohexanone, providing potential causes and solutions in a question-and-answer format.
Issue
Question
Potential Causes
Recommended Solutions
Low to No Product Formation
Why am I not observing any significant formation of the desired enamine?
Extreme Steric Hindrance: The four methyl groups adjacent to the carbonyl group severely restrict access for the secondary amine.
- Increase Reaction Time: Due to the slow reaction rate, extend the reflux time significantly (e.g., 24-72 hours), monitoring progress by TLC or GC-MS. - Increase Temperature: Use a higher boiling solvent than toluene (B28343), such as xylene, to increase the reaction temperature. - Use a More Reactive Amine:Pyrrolidine (B122466) is generally more reactive than morpholine (B109124) in enamine formation. - Employ a Stronger Catalyst: Switch from a Brønsted acid like p-TsOH to a Lewis acid such as Titanium(IV) chloride (TiCl₄), which is more effective for hindered ketones.
Inefficient Water Removal: The presence of water, a byproduct of the reaction, can inhibit the equilibrium from shifting towards the product.
- Ensure Proper Dean-Stark Trap Function: Check for leaks and ensure azeotropic removal of water is occurring efficiently. The collection of water in the trap is a visual indicator of reaction progress. - Use a Drying Agent: Add molecular sieves (3Å or 4Å) to the reaction flask to assist in water removal.
Catalyst Inactivity: The acid catalyst may be old or degraded.
- Use Fresh Catalyst: Always use a fresh batch of p-toluenesulfonic acid or a freshly opened bottle of TiCl₄.
Low Yield
My reaction is working, but the yield of the enamine is consistently low. What can I do to improve it?
Incomplete Reaction: The reaction may not have reached completion due to the high steric hindrance.
- Optimize Catalyst Loading: Systematically vary the amount of catalyst used. For p-TsOH, start with a catalytic amount and gradually increase. For TiCl₄, stoichiometric amounts may be necessary. - Excess Amine: Use a larger excess of the secondary amine (e.g., 2-5 equivalents) to help drive the equilibrium towards the product.
Product Decomposition/Hydrolysis: Enamines are susceptible to hydrolysis back to the ketone and amine, especially during workup.
- Anhydrous Workup: Ensure all workup procedures are conducted under anhydrous conditions until the enamine is isolated. Use dried solvents and avoid exposure to atmospheric moisture. - Careful Purification: Purification by distillation should be performed quickly and under high vacuum to minimize thermal decomposition. Avoid column chromatography on silica (B1680970) gel, as it is acidic and can cause hydrolysis. Neutral alumina (B75360) can be a suitable alternative if chromatography is necessary.
Side Product Formation
I am observing unexpected side products in my reaction mixture. What are they and how can I avoid them?
Self-Condensation of the Ketone: Although less likely with this highly substituted ketone, self-condensation can occur under acidic conditions at high temperatures.
- Controlled Heating: Maintain a consistent and not excessively high temperature during the reaction.
Amine-Related Side Reactions: The secondary amine can potentially undergo side reactions at elevated temperatures over long reaction times.
- Use of Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the amine or other starting materials.
Frequently Asked Questions (FAQs)
Q1: Why is the formation of an enamine from 2,2,6,6-tetramethylcyclohexanone so challenging?
A1: The primary challenge is the severe steric hindrance caused by the four methyl groups on the carbons alpha to the carbonyl group. These bulky groups physically block the approach of the nucleophilic secondary amine, making the initial addition step of the reaction mechanism very slow.
Q2: What is the role of the acid catalyst in this reaction?
A2: The acid catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the secondary amine. This is a crucial step to accelerate the reaction.[1] For highly hindered ketones, a stronger Lewis acid like TiCl₄ may be required to sufficiently activate the carbonyl group.
Q3: How does a Dean-Stark apparatus work and why is it essential for this reaction?
A3: A Dean-Stark apparatus is used to remove water from a reaction mixture azeotropically.[2][3][4] The reaction is an equilibrium, and water is a byproduct. By continuously removing water, the equilibrium is shifted towards the formation of the enamine product, in accordance with Le Chatelier's principle.
Q4: Which secondary amine is better to use, pyrrolidine or morpholine?
A4: Pyrrolidine is generally considered more reactive than morpholine in enamine formation due to its higher basicity and slightly smaller steric profile.[5] For a sterically demanding ketone like 2,2,6,6-tetramethylcyclohexanone, pyrrolidine is the recommended starting choice.
Q5: Can I purify the resulting enamine using column chromatography?
A5: It is generally not recommended to purify enamines using silica gel column chromatography.[1] The acidic nature of silica gel can cause the enamine to hydrolyze back to the starting ketone and amine. If chromatography is unavoidable, using neutral alumina and a non-polar eluent system with rapid elution is a potential alternative. The preferred method of purification for enamines is typically vacuum distillation.
Q6: How can I confirm that I have successfully formed the enamine?
A6: The formation of the enamine can be confirmed using spectroscopic methods. In ¹H NMR spectroscopy, you would expect to see the disappearance of the signals corresponding to the α-protons of the ketone and the appearance of a new vinyl proton signal. In ¹³C NMR, the carbonyl signal of the ketone will be absent, and new signals for the enamine double bond carbons will appear. IR spectroscopy will show the disappearance of the strong C=O stretch of the ketone and the appearance of a C=C stretch for the enamine.
Quantitative Data
Due to the significant steric hindrance of 2,2,6,6-tetramethylcyclohexanone, yields for enamine formation are expected to be lower and require more forcing conditions compared to less substituted cyclohexanones. The following tables provide data for the enamine synthesis from cyclohexanone (B45756) as a reference and projected conditions for 2,2,6,6-tetramethylcyclohexanone.
Table 1: Enamine Synthesis from Cyclohexanone (Reference)
Protocol 1: General Procedure for Enamine Synthesis using p-Toluenesulfonic Acid (p-TsOH)
This protocol describes a general method for the synthesis of enamines from 2,2,6,6-tetramethylcyclohexanone using p-TsOH as a catalyst and a Dean-Stark apparatus for water removal.
Materials:
2,2,6,6-Tetramethylcyclohexanone
Secondary amine (Pyrrolidine or Morpholine, 2-3 equivalents)
Technical Support Center: Temperature Control in Exothermic Reactions of 2,2,6,6-Tetramethylcyclohexanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in experiments involving exothermic reactions of...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in experiments involving exothermic reactions of 2,2,6,6-tetramethylcyclohexanone. Due to the sterically hindered nature of this ketone, careful temperature control is paramount to ensure reaction success and safety.
Troubleshooting Guides
Issue 1: Rapid, Uncontrolled Temperature Increase (Runaway Reaction)
Possible Causes:
Excessive Reagent Addition Rate: Adding a reactive reagent (e.g., Grignard reagent, organolithium, or reducing agent) too quickly can generate heat faster than it can be dissipated by the cooling system.
Inadequate Cooling: The cooling bath (e.g., ice-water, dry ice/acetone) may not have sufficient capacity for the scale of the reaction, or there may be poor heat transfer between the flask and the bath.
Insufficient Solvent Volume: A lower volume of solvent provides less of a heat sink, allowing the temperature to rise more rapidly.
Reaction Initiation Delay: Sometimes, a reaction does not start immediately upon reagent addition. If more reagent is added during this induction period, a sudden, rapid reaction can occur once initiated.
Troubleshooting Steps:
Immediate Action: If a runaway reaction is suspected, immediately cease reagent addition and, if safe to do so, add a pre-chilled, inert solvent to dilute the reaction mixture and help absorb the excess heat. Prepare for emergency quenching if necessary.
Reduce Addition Rate: For subsequent experiments, significantly slow down the rate of reagent addition. Use a syringe pump for precise and controlled delivery.
Enhance Cooling: Ensure the reaction flask is adequately immersed in the cooling bath. For highly exothermic reactions, a more potent cooling bath may be necessary (e.g., switching from an ice-water bath to a dry ice/acetone bath).
Increase Solvent Volume: Use a larger volume of an appropriate anhydrous solvent to better manage the heat generated.
Confirm Initiation: Before adding the bulk of the reagent, ensure the reaction has initiated. A slight temperature increase or a color change can indicate the start of the reaction.
Issue 2: Low Product Yield and/or Formation of Side Products
Possible Causes:
Localized Hotspots: Even with a controlled bulk temperature, poor stirring can lead to localized areas of high temperature where side reactions can occur.
Incorrect Reaction Temperature: The optimal temperature for the desired reaction may be very specific. A temperature that is too high can favor decomposition or the formation of thermodynamic byproducts. A temperature that is too low may result in an incomplete reaction.
Steric Hindrance: The bulky tetramethyl groups on the cyclohexanone (B45756) ring can hinder the approach of reactants, often requiring more forcing conditions (higher temperatures or longer reaction times), which can also promote side reactions if not carefully controlled.
Troubleshooting Steps:
Improve Stirring: Use a properly sized stir bar and a stir plate with sufficient power to ensure vigorous and efficient mixing of the reaction mixture.
Optimize Temperature: Conduct small-scale experiments at various temperatures to determine the optimal balance between reaction rate and selectivity.
Controlled Warming: After the initial exothermic phase at low temperature, a controlled warming to a specific temperature may be necessary to drive the reaction to completion.
Choice of Reagents: Consider using less reactive or more sterically hindered reagents that may offer better selectivity.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when working with exothermic reactions of 2,2,6,6-tetramethylcyclohexanone?
A1: The primary safety concern is the potential for a thermal runaway, which can lead to a rapid increase in temperature and pressure, potentially causing the reaction vessel to rupture. It is crucial to have a thorough understanding of the reaction's potential hazards, work in a well-ventilated fume hood, and have appropriate personal protective equipment (PPE) and emergency quenching materials readily available.
Q2: How does the steric hindrance of 2,2,6,6-tetramethylcyclohexanone affect temperature control?
A2: The four methyl groups adjacent to the carbonyl group create significant steric hindrance. This can slow down the reaction rate compared to less hindered ketones. To achieve a reasonable reaction rate, you might be tempted to use higher temperatures. However, this increases the risk of side reactions and thermal runaway. Therefore, a careful balance must be struck, often involving prolonged reaction times at low, precisely controlled temperatures.
Q3: What are some common exothermic reactions with 2,2,6,6-tetramethylcyclohexanone that require careful temperature management?
A3: Several common reactions are exothermic and require strict temperature control:
Grignard Reactions: The addition of organomagnesium halides is highly exothermic.
Reduction Reactions: Using powerful reducing agents like lithium aluminum hydride (LiAlH₄) generates significant heat. Even milder reagents like sodium borohydride (B1222165) (NaBH₄) can produce a noticeable exotherm, especially on a larger scale.
Enolate Formation and Alkylation: The deprotonation to form an enolate, especially with strong bases like LDA, is often performed at very low temperatures (-78 °C) to control the reaction and ensure regioselectivity. The subsequent alkylation can also be exothermic.
Wittig Reaction: The reaction with a phosphorus ylide can be exothermic, particularly during the formation of the ylide itself.
Aldol Condensation: Base-catalyzed self-condensation is an exothermic process.
Q4: What is the recommended method for adding reagents in these exothermic reactions?
A4: Dropwise addition of one reagent to a cooled, well-stirred solution of the other is the standard and recommended procedure. For highly exothermic processes or large-scale reactions, using a syringe pump to ensure a slow, constant, and controlled addition rate is best practice.
Data Presentation
Table 1: Physicochemical Properties of 2,2,6,6-Tetramethylcyclohexanone
Property
Value
Unit
Molecular Formula
C₁₀H₁₈O
Molecular Weight
154.25
g/mol
Boiling Point
178-179
°C
Melting Point
-31.8
°C
Density
0.904
g/mL at 25°C
Flash Point
125
°F
Note: This data is compiled from various sources and should be used as a reference.
Experimental Protocols
Disclaimer: These are generalized protocols adapted for 2,2,6,6-tetramethylcyclohexanone based on procedures for related, less sterically hindered ketones. Due to the increased steric hindrance, reaction times may need to be significantly longer, and yields may vary. Always perform a thorough risk assessment and small-scale trial experiments before proceeding to a larger scale.
Protocol 1: Grignard Reaction with Methylmagnesium Bromide
Objective: To synthesize 1,2,2,6,6-pentamethylcyclohexan-1-ol.
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve 2,2,6,6-tetramethylcyclohexanone (1.0 eq) in anhydrous diethyl ether.
Cooling: Cool the solution to 0 °C in an ice-water bath.
Grignard Addition: Slowly add the methylmagnesium bromide solution (1.2 eq) dropwise from the dropping funnel to the stirred solution of the ketone. Crucially, maintain the internal temperature below 5 °C throughout the addition.
Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 2-4 hours, monitoring the reaction by TLC.
Quenching: Cool the reaction mixture back to 0 °C and slowly add saturated aqueous NH₄Cl solution to quench the reaction.
Workup: Separate the organic layer and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Protocol 2: Reduction with Sodium Borohydride
Objective: To synthesize 2,2,6,6-tetramethylcyclohexanol.
Dissolution: In a suitable flask, dissolve 2,2,6,6-tetramethylcyclohexanone (1.0 eq) in methanol.
Cooling: Cool the solution in an ice-water bath.
Addition of Reducing Agent: Slowly and portion-wise, add sodium borohydride (0.5 eq) to the cooled solution. A vigorous reaction with bubbling may occur.
Reaction: After the addition is complete and the initial vigorous reaction has subsided, remove the ice bath and allow the mixture to stir at room temperature for at least 1 hour.
Decomposition of Borate Ester: Add 3M NaOH solution to the reaction mixture.
Extraction: Extract the product with dichloromethane. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
Mandatory Visualization
Caption: Troubleshooting logic for an uncontrolled temperature rise.
Caption: Experimental workflow for a Grignard reaction.
Troubleshooting
Technical Support Center: Workup Procedures for 2,2,6,6-Tetramethylcyclohexanone Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,2,6,6-tetramethylcyclohexanone. The steri...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,2,6,6-tetramethylcyclohexanone. The sterically hindered nature of this ketone presents unique challenges in chemical transformations and subsequent workup procedures. This guide offers detailed methodologies and solutions to common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: Why are reactions with 2,2,6,6-tetramethylcyclohexanone often sluggish or low-yielding?
A1: The four methyl groups adjacent to the carbonyl group create significant steric hindrance. This bulkiness impedes the approach of nucleophiles to the carbonyl carbon, slowing down reaction rates and potentially leading to lower yields compared to less hindered ketones. In some cases, side reactions may become more prevalent as more forcing conditions are required.
Q2: How can I effectively monitor the progress of reactions involving this ketone?
A2: Thin-layer chromatography (TLC) is a standard method for monitoring reaction progress. Due to the relatively non-polar nature of 2,2,6,6-tetramethylcyclohexanone, a less polar solvent system (e.g., hexane (B92381)/ethyl acetate (B1210297) mixtures) is typically required to achieve good separation from the product. Gas chromatography-mass spectrometry (GC-MS) can also be a powerful tool for monitoring the consumption of the starting material and the appearance of products.
Q3: What are the common side reactions to be aware of?
A3: With sterically hindered ketones, Grignard reagents that have beta-hydrogens can act as reducing agents, converting the ketone to an alcohol, rather than adding to the carbonyl.[1][2] Another common side reaction is enolization, where the Grignard reagent acts as a base to remove a proton from the alpha-carbon, leading to the recovery of the starting material after workup.[3]
Q4: Are there any special safety precautions for working with 2,2,6,6-tetramethylcyclohexanone?
A4: Standard laboratory safety practices should be followed, including the use of personal protective equipment (PPE) such as safety glasses, lab coats, and gloves. Work in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for specific handling and disposal information.
Troubleshooting Guides
Issue 1: Low or No Conversion in Grignard Reactions
Possible Cause
Suggested Solution
Steric Hindrance
Use a less sterically bulky Grignard reagent if possible. Increase the reaction temperature and/or reaction time. Consider using a more reactive organolithium reagent as an alternative.
Poor Quality Grignard Reagent
Ensure the Grignard reagent is freshly prepared or properly stored under anhydrous conditions. The presence of moisture will quench the reagent.
Enolization of the Ketone
Add the ketone solution slowly to the Grignard reagent at a low temperature to minimize the time the ketone is in the presence of excess base at higher concentrations.
After the reaction, concentrate the mixture and triturate the residue with a non-polar solvent like pentane (B18724) or a mixture of pentane and diethyl ether. Triphenylphosphine oxide is often less soluble in these solvents and may precipitate, allowing for removal by filtration.
Co-elution during Chromatography
Use a non-polar eluent system for flash column chromatography (e.g., hexane or petroleum ether). Triphenylphosphine oxide is more polar than the desired alkene product and should remain on the column longer.
Formation of a Stable Complex
In some cases, the product and byproduct may form a complex. Try washing the organic layer with a dilute acid solution (e.g., 1M HCl) during the workup, if the product is stable to acid, to break up any potential complexes.
Use a larger excess of sodium borohydride. Due to the steric hindrance, the reaction may be slower, and some of the reducing agent may decompose over the extended reaction time.
Low Reaction Temperature
While initial addition may be done at a lower temperature to control the reaction rate, allowing the reaction to warm to room temperature or even gentle heating may be necessary to drive the reaction to completion.
Standard laboratory glassware for anhydrous reactions
Procedure:
In a flame-dried, three-necked round-bottom flask under an inert atmosphere (nitrogen or argon), place the Grignard reagent solution.
Dissolve 2,2,6,6-tetramethylcyclohexanone in anhydrous diethyl ether or THF.
Cool the Grignard reagent solution to 0 °C in an ice bath.
Slowly add the ketone solution dropwise to the stirred Grignard reagent.[6]
After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.[5][6]
Separate the organic layer and extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).[6]
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.[5]
Filter and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.[5]
Parameter
Value
Reactant Ratio (Ketone:Grignard)
1 : 1.2-1.5 (mol/mol)
Solvent
Anhydrous Diethyl Ether or THF
Reaction Temperature
0 °C to Room Temperature
Workup Quenching Agent
Saturated Aqueous NH₄Cl
Extraction Solvent
Diethyl Ether
Purification Method
Column Chromatography
Protocol 3: Wittig Reaction with 2,2,6,6-Tetramethylcyclohexanone
This protocol details the conversion of the ketone to an alkene using a phosphorus ylide. Note that reactions with sterically hindered ketones can be challenging and may require a more reactive, unstabilized ylide.[7]
Strong base (e.g., n-butyllithium or potassium tert-butoxide)
Anhydrous THF
Pentane or Hexane
Standard laboratory glassware for anhydrous reactions
Procedure:
In a flame-dried flask under an inert atmosphere, suspend the phosphonium (B103445) salt in anhydrous THF.
Cool the suspension to 0 °C or -78 °C and add the strong base dropwise to generate the ylide (a color change is often observed).
Stir the ylide solution for about 30-60 minutes.
In a separate flask, dissolve 2,2,6,6-tetramethylcyclohexanone in anhydrous THF.
Slowly add the ketone solution to the ylide solution at a low temperature.
Allow the reaction to warm to room temperature and stir for several hours to overnight (monitor by TLC).
Quench the reaction with water.
Extract the product with diethyl ether (3 x volume of the aqueous layer).
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
Concentrate the solvent under reduced pressure.
To remove the triphenylphosphine oxide byproduct, triturate the crude residue with cold pentane or a hexane/ether mixture and filter to remove the precipitated solid.[8]
Further purify the filtrate by column chromatography on silica gel using a non-polar eluent.[9]
Parameter
Value
Reactant Ratio (Ketone:Ylide)
1 : 1.1-1.5 (mol/mol)
Solvent
Anhydrous THF
Reaction Temperature
-78 °C or 0 °C to Room Temperature
Workup Quenching Agent
Water
Extraction Solvent
Diethyl Ether
Primary Purification
Trituration/Filtration
Secondary Purification
Column Chromatography
Visualizations
Caption: General experimental workflow for reactions involving 2,2,6,6-Tetramethylcyclohexanone.
Caption: Troubleshooting guide for low yields in Grignard reactions with 2,2,6,6-Tetramethylcyclohexanone.
stability of 2,2,6,6-Tetramethylcyclohexanone under acidic/basic conditions
For Researchers, Scientists, and Drug Development Professionals This technical support center provides guidance on the stability of 2,2,6,6-tetramethylcyclohexanone under various experimental conditions. Below you will f...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the stability of 2,2,6,6-tetramethylcyclohexanone under various experimental conditions. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during research and development.
Frequently Asked Questions (FAQs)
Q1: How stable is 2,2,6,6-tetramethylcyclohexanone under acidic conditions?
A1: Due to the significant steric hindrance provided by the four methyl groups adjacent to the carbonyl group, 2,2,6,6-tetramethylcyclohexanone is generally stable under mild acidic conditions. The bulky methyl groups protect the carbonyl carbon from nucleophilic attack and hinder protonation, which is often the initial step in acid-catalyzed degradation pathways. However, under forcing conditions (e.g., strong acids, elevated temperatures), degradation may occur over extended periods.
Q2: What potential degradation pathways should I consider under strong acidic conditions?
A2: While specific degradation pathways for 2,2,6,6-tetramethylcyclohexanone are not extensively documented, analogous sterically hindered ketones may undergo acid-catalyzed rearrangements. One plausible, though likely slow, pathway could involve protonation of the carbonyl oxygen followed by a methyl shift (a Wagner-Meerwein type rearrangement) to form a more stable carbocation, which could then lead to various rearranged and elimination products.
Q3: Is 2,2,6,6-tetramethylcyclohexanone stable in the presence of basic reagents?
A3: 2,2,6,6-tetramethylcyclohexanone is generally considered stable under typical basic conditions. The absence of α-hydrogens prevents deprotonation and the formation of an enolate, which is a common pathway for base-catalyzed reactions such as aldol (B89426) condensations. This lack of enolization contributes significantly to its stability in basic media.
Q4: Can 2,2,6,6-tetramethylcyclohexanone undergo a Favorskii rearrangement?
A4: No, the Favorskii rearrangement is a reaction of α-halo ketones in the presence of a base. Since 2,2,6,6-tetramethylcyclohexanone does not possess a halogen at the α-position, it will not undergo this rearrangement.
Troubleshooting Guide
Issue Observed
Potential Cause
Recommended Action
Unexpected side products in an acid-catalyzed reaction.
Although stable under mild conditions, prolonged exposure to strong acids or high temperatures may induce slow degradation or rearrangement of 2,2,6,6-tetramethylcyclohexanone.
- Minimize reaction time and temperature. - Use the mildest effective acid catalyst. - Monitor the reaction progress closely using techniques like GC-MS or LC-MS to identify any potential degradants.
Incomplete reaction when using 2,2,6,6-tetramethylcyclohexanone as a starting material.
The steric hindrance of the tetramethyl groups can significantly reduce the reactivity of the carbonyl group towards nucleophiles.
- Use a less sterically hindered ketone if the reaction chemistry allows. - Employ more reactive reagents or catalysts. - Increase reaction temperature and time, while carefully monitoring for potential degradation of other components.
Difficulty in forming an enolate from 2,2,6,6-tetramethylcyclohexanone.
The molecule lacks α-hydrogens, which are necessary for enolate formation.
- This is an inherent structural feature. Enolate formation is not a feasible reaction pathway for this compound.
Experimental Protocols
Protocol: Forced Degradation Study of a Sterically Hindered Ketone
Objective: To assess the stability of a sterically hindered ketone under acidic and basic stress conditions.
HPLC or GC system with a suitable detector (e.g., UV, MS)
Appropriate column for separation (e.g., C18 for RP-HPLC, or a suitable capillary column for GC)
pH meter
Procedure:
Stock Solution Preparation: Prepare a stock solution of 2,2,6,6-tetramethylcyclohexanone in methanol at a concentration of 1 mg/mL.
Acidic Stress:
To 1 mL of the stock solution, add 1 mL of 1N HCl.
Incubate the solution at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24, 48, 72 hours).
At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 1N NaOH, and dilute with the mobile phase (for HPLC) or an appropriate solvent (for GC) to a suitable concentration for analysis.
Basic Stress:
To 1 mL of the stock solution, add 1 mL of 1N NaOH.
Incubate the solution at a controlled temperature (e.g., 60 °C) for the same time points as the acidic stress study.
At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 1N HCl, and dilute as described above.
Control Sample:
Prepare a control sample by diluting the stock solution with the analytical solvent to the same final concentration as the stressed samples.
Analysis:
Analyze the control and stressed samples by a validated chromatographic method (HPLC or GC).
Compare the chromatograms of the stressed samples to the control to identify any degradation products (new peaks) and quantify the remaining parent compound.
Data Analysis:
Calculate the percentage of degradation using the following formula:
% Degradation = [(Initial Area - Final Area) / Initial Area] * 100
Visualizations
Logical Relationship of Stability Factors
The following diagram illustrates the key structural features influencing the stability of 2,2,6,6-tetramethylcyclohexanone.
Reference Data & Comparative Studies
Validation
A Comparative Guide to 2,2,6,6-Tetramethylcyclohexanone and Other Cyclic Ketones for the Research Scientist
In the landscape of synthetic chemistry and drug development, the selection of a suitable building block is paramount. Cyclic ketones, in particular, serve as versatile intermediates for the construction of complex molec...
Author: BenchChem Technical Support Team. Date: December 2025
In the landscape of synthetic chemistry and drug development, the selection of a suitable building block is paramount. Cyclic ketones, in particular, serve as versatile intermediates for the construction of complex molecular architectures. This guide provides an objective comparison of 2,2,6,6-tetramethylcyclohexanone with other common cyclic ketones, namely cyclohexanone (B45756), cyclopentanone, and cycloheptanone (B156872). The inclusion of supporting experimental data, detailed protocols, and visual workflows aims to equip researchers, scientists, and drug development professionals with the necessary information to make informed decisions in their synthetic endeavors.
Physicochemical Properties: A Tabulated Comparison
The introduction of four methyl groups on the cyclohexanone ring in 2,2,6,6-tetramethylcyclohexanone significantly influences its physical properties. These steric hindrances impact its boiling point, melting point, and density, distinguishing it from its non-methylated counterparts.
The substitution pattern of 2,2,6,6-tetramethylcyclohexanone gives rise to a unique spectroscopic fingerprint, which is instrumental for its identification and characterization. A comparison with other cyclic ketones highlights key differences in their NMR and IR spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The high degree of symmetry in 2,2,6,6-tetramethylcyclohexanone simplifies its ¹H and ¹³C NMR spectra, a feature that can be advantageous in reaction monitoring.
Reactivity and Steric Hindrance: A Double-Edged Sword
The four methyl groups in 2,2,6,6-tetramethylcyclohexanone create significant steric hindrance around the carbonyl group and the α-carbons. This steric bulk dramatically influences its reactivity compared to less substituted cyclic ketones.
Nucleophilic Addition: The bulky methyl groups impede the approach of nucleophiles to the carbonyl carbon. Consequently, 2,2,6,6-tetramethylcyclohexanone undergoes nucleophilic addition reactions, such as reduction with sodium borohydride (B1222165), at a significantly slower rate than cyclohexanone.
Enolate Formation: The presence of methyl groups on the α-carbons (positions 2 and 6) means there are no α-hydrogens. Therefore, 2,2,6,6-tetramethylcyclohexanone cannot form an enolate at these positions, rendering it unreactive in typical enolate-based alkylation and aldol (B89426) reactions. This is a critical distinction from cyclohexanone, cyclopentanone, and cycloheptanone, all of which readily form enolates.
Experimental Protocols
Reduction of Cyclic Ketones with Sodium Borohydride
This protocol provides a general method for the reduction of cyclic ketones to their corresponding alcohols.
Dissolve 1.0 g of the cyclic ketone in 10 mL of methanol in a 50 mL Erlenmeyer flask equipped with a magnetic stir bar.
Cool the solution in an ice bath.
Slowly add 0.25 g of sodium borohydride to the stirred solution. Caution: Hydrogen gas is evolved.
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 30 minutes.
Add 10 mL of deionized water to quench the reaction.
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 15 mL).
Combine the organic extracts and wash with brine (1 x 15 mL).
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude alcohol.
Purify the product by distillation or recrystallization as appropriate.
Enolate Formation and Alkylation of Cyclohexanone
This protocol describes the formation of the lithium enolate of cyclohexanone and its subsequent alkylation with methyl iodide. Note that 2,2,6,6-tetramethylcyclohexanone will not undergo this reaction.
Schlenk flask and syringe techniques for handling air-sensitive reagents
Procedure:
LDA Preparation: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve diisopropylamine (1.1 eq) in anhydrous THF. Cool the solution to -78 °C (dry ice/acetone bath). Add n-butyllithium (1.0 eq) dropwise via syringe. Stir the solution at -78 °C for 30 minutes to form lithium diisopropylamide (LDA).
Enolate Formation: Add cyclohexanone (1.0 eq) dropwise to the LDA solution at -78 °C. Stir for 1 hour to ensure complete enolate formation.
Alkylation: Add methyl iodide (1.2 eq) to the enolate solution at -78 °C. Allow the reaction to slowly warm to room temperature and stir overnight.
Workup: Quench the reaction by adding saturated aqueous ammonium chloride solution.
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
Filter and concentrate the solution under reduced pressure.
Diagrams created using the DOT language can effectively illustrate experimental workflows and reaction pathways.
Caption: General workflow for the reduction of a cyclic ketone.
Caption: Pathway for the alkylation of cyclohexanone via its lithium enolate.
Conclusion
2,2,6,6-Tetramethylcyclohexanone presents a unique profile among cyclic ketones. Its steric bulk significantly reduces its reactivity in nucleophilic additions and completely inhibits α-proton-dependent reactions like enolate formation. While this may limit its utility in certain synthetic transformations, its stability and distinct spectroscopic properties can be advantageous in other contexts. In contrast, cyclohexanone, cyclopentanone, and cycloheptanone offer greater versatility for transformations involving both the carbonyl group and the α-carbons. The choice of cyclic ketone will ultimately depend on the specific synthetic strategy and the desired reactivity profile. This guide serves as a foundational resource to aid researchers in navigating these considerations.
Steric Hindrance Dictates Reactivity: A Comparative Analysis of 2,2,6,6-Tetramethylcyclohexanone and 2,2,6-Trimethylcyclohexanone
For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of cyclic ketones is paramount for designing synthetic pathways and predicting reaction outcomes. This guide provid...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of cyclic ketones is paramount for designing synthetic pathways and predicting reaction outcomes. This guide provides a detailed comparison of the reactivity of 2,2,6,6-tetramethylcyclohexanone and 2,2,6-trimethylcyclohexanone (B1581249), focusing on how steric hindrance governs their chemical behavior in key organic transformations. While direct comparative kinetic data is sparse in the literature, a robust understanding can be built from established principles of organic chemistry and data from analogous sterically hindered systems.
The core difference in the reactivity of 2,2,6,6-tetramethylcyclohexanone and 2,2,6-trimethylcyclohexanone lies in the degree of steric shielding around the carbonyl group and the adjacent α-carbons. The presence of four methyl groups in 2,2,6,6-tetramethylcyclohexanone creates a significantly more crowded environment than the three methyl groups in 2,2,6-trimethylcyclohexanone. This steric congestion profoundly impacts their susceptibility to nucleophilic attack and the feasibility of enolate formation.
Comparative Reactivity in Key Reactions
The reactivity of these two ketones is best understood by examining their behavior in common carbonyl reactions: nucleophilic addition and reactions involving enolate intermediates.
Nucleophilic Addition Reactions
Nucleophilic addition to the carbonyl carbon is a fundamental reaction of ketones. The approach of a nucleophile to the electrophilic carbonyl carbon is highly sensitive to the steric environment.
2,2,6,6-Tetramethylcyclohexanone: The four methyl groups flanking the carbonyl group create severe steric hindrance, significantly impeding the approach of nucleophiles. Consequently, this ketone is remarkably unreactive towards many common nucleophiles. For instance, reactions like cyanohydrin formation are often completely inhibited.
2,2,6-Trimethylcyclohexanone: While still sterically hindered, the presence of only three methyl groups, with one α-carbon bearing a hydrogen atom, makes the carbonyl carbon more accessible to nucleophiles compared to its tetramethyl counterpart. Therefore, it will undergo nucleophilic addition reactions, albeit at a slower rate than unhindered cyclohexanones.
A representative reaction illustrating this difference is the reduction by hydride reagents.
Quantitative Data Summary
Reaction Type
2,2,6,6-Tetramethylcyclohexanone
2,2,6-Trimethylcyclohexanone
Rationale for Reactivity Difference
Nucleophilic Addition (e.g., Hydride Reduction)
Very Low to Negligible
Low to Moderate
The four methyl groups in the tetramethyl derivative create severe steric hindrance, effectively blocking the approach of nucleophiles to the carbonyl carbon. The trimethyl derivative is less hindered, allowing for nucleophilic attack, albeit at a reduced rate compared to unhind మనవి.
Enolate Formation
Not Possible (lacks α-hydrogens)
Possible but Slow
2,2,6,6-Tetramethylcyclohexanone has no α-hydrogens and therefore cannot form an enolate. 2,2,6-Trimethylcyclohexanone has one α-hydrogen, but its removal is sterically hindered by the adjacent methyl groups, making enolate formation slow.
The tetramethyl derivative cannot form an enolate. While the trimethyl derivative can theoretically form an enolate, the subsequent nucleophilic attack on another ketone molecule is prevented by the high steric strain in the potential aldol adduct.
Experimental Protocols
To quantitatively compare the reactivity of these two ketones, a hydride reduction experiment can be performed, and the reaction progress monitored over time.
Experimental Protocol: Comparative Reduction of Hindered Cyclohexanones with Sodium Borohydride (B1222165)
Objective: To compare the relative rates of reduction of 2,2,6,6-tetramethylcyclohexanone and 2,2,6-trimethylcyclohexanone with sodium borohydride.
Materials:
2,2,6,6-Tetramethylcyclohexanone
2,2,6-Trimethylcyclohexanone
Sodium borohydride (NaBH₄)
Anhydrous ethanol
Internal standard (e.g., dodecane)
Gas chromatograph-mass spectrometer (GC-MS)
Standard laboratory glassware
Procedure:
Reaction Setup: In two separate, identical reaction flasks, prepare equimolar solutions of 2,2,6,6-tetramethylcyclohexanone and 2,2,6-trimethylcyclohexanone in anhydrous ethanol. Add a known amount of an internal standard to each flask.
Initiation of Reaction: Cool both flasks to a constant temperature (e.g., 0 °C) in an ice bath. To each flask, add an equimolar amount of sodium borohydride simultaneously to initiate the reduction.
Monitoring the Reaction: At regular time intervals (e.g., every 5 minutes), withdraw a small aliquot from each reaction mixture.
Quenching: Immediately quench the reaction in the aliquot by adding a few drops of acetone.
Analysis: Analyze the quenched aliquots by GC-MS to determine the relative concentrations of the starting ketone and the corresponding alcohol product with respect to the internal standard.
Data Analysis: Plot the concentration of the starting ketone versus time for both reactions. The relative rates of reaction can be determined by comparing the slopes of these plots.
Visualizing Reaction Pathways
The disparate reactivity of these two molecules can be visualized through their reaction pathways.
A diagram comparing the factors influencing the reactivity of the two ketones.
The logical flow for attempting a reaction that proceeds via an enolate intermediate highlights the initial critical step of α-proton abstraction.
A flowchart illustrating the prerequisites for enolate formation.
Validation
A Comparative Guide to the Reactivity of 2,2,6,6-Tetramethylcyclohexanone and Adamantanone
For Researchers, Scientists, and Drug Development Professionals In the landscape of organic synthesis and medicinal chemistry, the selection of appropriate building blocks is paramount to the successful development of ne...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis and medicinal chemistry, the selection of appropriate building blocks is paramount to the successful development of new molecules. Among the vast array of available synthons, cyclic ketones play a crucial role as versatile intermediates. This guide provides a detailed comparison of the reactivity of two sterically hindered cyclic ketones: 2,2,6,6-tetramethylcyclohexanone and adamantanone. Understanding the nuanced differences in their reactivity profiles is essential for their effective application in research and development.
This document summarizes the key aspects of their reactivity in fundamental organic reactions, supported by established chemical principles. While direct comparative quantitative data is scarce in the literature, this guide extrapolates expected reactivity based on the well-documented influence of steric hindrance and conformational rigidity.
Structural and Steric Properties
The reactivity of 2,2,6,6-tetramethylcyclohexanone and adamantanone is fundamentally dictated by their unique structural and steric environments.
2,2,6,6-Tetramethylcyclohexanone: This molecule possesses a flexible cyclohexane (B81311) ring, which can adopt various conformations, predominantly a chair conformation. The four methyl groups at the C2 and C6 positions create significant steric hindrance around the carbonyl group, shielding it from nucleophilic attack and influencing the acidity of the α-protons.
Adamantanone: In contrast, adamantanone is a rigid, cage-like tricyclic ketone. This inherent rigidity locks the molecule into a single conformation, completely restricting bond rotation. The carbonyl group is situated within this rigid framework, and its accessibility is significantly limited.
Comparative Reactivity Analysis
The steric and conformational differences between these two ketones lead to predictable disparities in their reactivity towards common organic transformations.
Nucleophilic Addition: Hydride Reduction
The reduction of the carbonyl group to a hydroxyl group is a fundamental reaction for ketones. The steric hindrance in both 2,2,6,6-tetramethylcyclohexanone and adamantanone significantly impacts the rate of this reaction.
Expected Reactivity: Due to the severe steric shielding of the carbonyl group by the four methyl groups, 2,2,6,6-tetramethylcyclohexanone is expected to exhibit slower reduction kinetics compared to adamantanone . While adamantanone is also sterically hindered, the approach of a small nucleophile like a hydride ion may be less impeded than in the case of the tetramethyl-substituted cyclohexanone (B45756).
Feature
2,2,6,6-Tetramethylcyclohexanone
Adamantanone
Steric Hindrance at Carbonyl
High
Moderate to High
Conformational Flexibility
Flexible (Chair Conformation)
Rigid
Expected Rate of Hydride Reduction
Slower
Faster
Stereoselectivity of Reduction
Can lead to diastereomeric alcohols, influenced by the chair conformation.
Reduction yields a single achiral alcohol.
Enolate Formation
The formation of an enolate is a critical step for many reactions involving the α-carbon of a ketone. The ability of a ketone to form an enolate is highly dependent on the acidity of the α-protons and the steric environment around them.
Expected Reactivity: Adamantanone is well-known for its extreme reluctance to form an enolate. This is because the rigid cage structure prevents the p-orbitals of the α-carbon and the carbonyl carbon from achieving the necessary planar alignment for effective conjugation in the enolate. In contrast, while the α-protons of 2,2,6,6-tetramethylcyclohexanone are sterically hindered, the flexibility of the cyclohexane ring allows for some degree of orbital overlap, making enolate formation more feasible than in adamantanone , albeit likely requiring strong, sterically hindered bases.
Feature
2,2,6,6-Tetramethylcyclohexanone
Adamantanone
α-Proton Accessibility
Hindered
Hindered
Orbital Alignment for Enolate
Possible due to ring flexibility
Severely restricted due to rigid cage
Expected Ease of Enolate Formation
Difficult, but possible with strong, bulky bases
Extremely difficult to impossible under standard conditions
Experimental Protocols
The following are generalized experimental protocols for the reduction of a sterically hindered ketone with sodium borohydride (B1222165) and the formation of a kinetic enolate using lithium diisopropylamide (LDA). These protocols are based on established procedures and should be adapted and optimized for specific substrates and scales.
Protocol 1: Reduction of a Sterically Hindered Ketone with Sodium Borohydride
Objective: To reduce a sterically hindered ketone to the corresponding alcohol.
Materials:
Sterically hindered ketone (e.g., 2,2,6,6-tetramethylcyclohexanone or adamantanone)
Diethyl ether (or other suitable extraction solvent)
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Hydrochloric acid (HCl), 1M solution
Procedure:
In a round-bottom flask equipped with a magnetic stir bar, dissolve the sterically hindered ketone (1.0 eq) in methanol (10-20 mL per gram of ketone).
Cool the solution to 0 °C in an ice bath.
Slowly add sodium borohydride (1.5 - 2.0 eq) portion-wise to the stirred solution. The addition should be controlled to manage any effervescence.
After the addition is complete, continue stirring the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC).
Once the reaction is complete, cool the mixture in an ice bath and slowly add 1M HCl to quench the excess NaBH₄ and neutralize the solution. Be cautious as hydrogen gas may be evolved.
Remove the methanol under reduced pressure using a rotary evaporator.
To the remaining aqueous residue, add deionized water and extract the product with diethyl ether (3 x volume of the aqueous layer).
Combine the organic extracts and wash with brine.
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude alcohol product.
Purify the product by column chromatography or recrystallization as needed.
Protocol 2: Formation of the Kinetic Enolate of a Sterically Hindered Ketone with LDA
Objective: To generate the kinetic lithium enolate of a sterically hindered ketone.
Anhydrous conditions (oven-dried glassware, inert atmosphere of nitrogen or argon)
Procedure:
Preparation of LDA Solution (in situ):
In a flame-dried, two-neck round-bottom flask under an inert atmosphere, add anhydrous THF.
Cool the flask to -78 °C using a dry ice/acetone bath.
Add diisopropylamine (1.1 eq) via syringe.
Slowly add n-BuLi (1.05 eq) dropwise to the stirred solution.
Allow the solution to stir at -78 °C for 30 minutes to ensure complete formation of LDA.
Enolate Formation:
In a separate flame-dried flask under an inert atmosphere, dissolve the sterically hindered ketone (1.0 eq) in anhydrous THF.
Cool this solution to -78 °C.
Slowly add the ketone solution via cannula or syringe to the pre-formed LDA solution at -78 °C.
Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete formation of the kinetic enolate.
Trapping the Enolate (Optional, for analysis or subsequent reaction):
The generated enolate can be quenched with an electrophile (e.g., an alkyl halide or a silyl (B83357) chloride) at -78 °C.
After the addition of the electrophile, the reaction is typically allowed to warm slowly to room temperature.
The reaction is then quenched with a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.
Visualizing Reactivity Concepts
The following diagrams, generated using Graphviz (DOT language), illustrate the key concepts discussed in this guide.
Caption: Generalized pathway for the hydride reduction of a ketone.
Caption: Comparison of the propensity for enolate formation.
Caption: A typical experimental workflow for kinetic enolate formation.
Conclusion
For researchers in drug development and organic synthesis, a thorough understanding of these reactivity differences is crucial for selecting the appropriate molecular scaffold and designing effective synthetic strategies. The choice between these two ketones will ultimately depend on the desired reaction pathway and the specific steric and electronic requirements of the target molecule.
Comparative
A Comparative Spectroscopic Guide to the Reaction Products of 2,2,6,6-Tetramethylcyclohexanone
For researchers, scientists, and drug development professionals, the precise validation of chemical transformations is paramount. This guide provides a comparative analysis of the spectroscopic data for the products resu...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, the precise validation of chemical transformations is paramount. This guide provides a comparative analysis of the spectroscopic data for the products resulting from three common reactions of 2,2,6,6-tetramethylcyclohexanone: reduction, Baeyer-Villiger oxidation, and Grignard reaction. The distinct spectroscopic signatures of the resulting secondary alcohol, lactone, and tertiary alcohol are presented to facilitate unambiguous product identification.
This document outlines detailed experimental protocols and presents a side-by-side comparison of the expected ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for each product. This information is crucial for confirming reaction success and purity of the synthesized compounds.
Experimental Workflow and Signaling Pathways
The overall experimental workflow, from the starting ketone to the distinct products and their subsequent spectroscopic validation, is illustrated below.
Caption: Experimental workflow from 2,2,6,6-tetramethylcyclohexanone to its reaction products and their validation.
Experimental Protocols
Detailed methodologies for the synthesis of each product are provided below.
Protocol 1: Reduction of 2,2,6,6-Tetramethylcyclohexanone with Sodium Borohydride (B1222165)
Dissolution: Dissolve 2,2,6,6-tetramethylcyclohexanone (1.0 eq) in methanol (B129727) in a round-bottom flask.
Cooling: Cool the solution to 0 °C in an ice bath.
Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄, 1.5 eq) portion-wise to the stirred solution.
Reaction: Stir the reaction mixture at room temperature for 1 hour or until TLC analysis indicates the complete consumption of the starting material.
Quenching: Slowly add deionized water to quench the excess NaBH₄, followed by the addition of 1 M HCl to neutralize the mixture.
Extraction: Extract the product with diethyl ether (3 x 20 mL).
Work-up: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2,2,6,6-tetramethylcyclohexanol.
Protocol 2: Baeyer-Villiger Oxidation of 2,2,6,6-Tetramethylcyclohexanone with m-CPBA
Dissolution: Dissolve 2,2,6,6-tetramethylcyclohexanone (1.0 eq) in dichloromethane (B109758) (DCM) in a round-bottom flask.[1]
Addition of Oxidant: Add meta-chloroperoxybenzoic acid (m-CPBA, 1.2 eq) portion-wise to the solution at room temperature.[1]
Reaction: Stir the mixture at room temperature and monitor the reaction progress by TLC. The reaction may require gentle heating to proceed to completion due to the sterically hindered nature of the ketone.
Quenching: Upon completion, quench the reaction by washing with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and then with a saturated aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃).[1]
Extraction: Separate the organic layer and extract the aqueous layer with DCM.
Work-up: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain 2,2,6,6-tetramethyl-oxepane-2-one.
Protocol 3: Grignard Reaction of 2,2,6,6-Tetramethylcyclohexanone with Methylmagnesium Bromide
Grignard Reagent Preparation (if necessary): In a flame-dried, three-necked flask under an inert atmosphere, add magnesium turnings (1.2 eq) and a crystal of iodine. Add a solution of methyl bromide (1.1 eq) in anhydrous diethyl ether dropwise to initiate the formation of methylmagnesium bromide.
Reaction Setup: In a separate flame-dried flask under an inert atmosphere, dissolve 2,2,6,6-tetramethylcyclohexanone (1.0 eq) in anhydrous diethyl ether.
Addition of Grignard Reagent: Cool the ketone solution to 0 °C and slowly add the prepared methylmagnesium bromide solution (1.2 eq) dropwise.
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
Quenching: Cool the reaction to 0 °C and slowly add a saturated aqueous solution of ammonium (B1175870) chloride to quench the reaction.
Extraction: Extract the product with diethyl ether (3 x 20 mL).
Work-up: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield 1,2,2,6,6-pentamethylcyclohexanol.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for the starting material and its reaction products.
This guide serves as a foundational resource for the validation of reaction products of 2,2,6,6-tetramethylcyclohexanone. The provided spectroscopic data and experimental protocols offer a framework for researchers to confidently identify their target molecules and differentiate them from potential side products or unreacted starting material.
A Comparative Guide to the Kinetic Studies of Reactions Involving 2,2,6,6-Tetramethylcyclohexanone
For Researchers, Scientists, and Drug Development Professionals Introduction 2,2,6,6-Tetramethylcyclohexanone is a sterically hindered cyclic ketone of interest in various fields of chemical research and development. Und...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2,6,6-Tetramethylcyclohexanone is a sterically hindered cyclic ketone of interest in various fields of chemical research and development. Understanding its reactivity is crucial for its application in synthesis and other molecular processes. However, a comprehensive review of the scientific literature reveals a notable absence of specific kinetic studies for this compound. To address this gap, this guide provides a comparative kinetic analysis of two key reaction types involving cyclic ketones: the Norrish Type I photochemical cleavage and the Baeyer-Villiger oxidation. By examining the well-studied kinetics of analogous, less-substituted cyclic ketones, namely cyclohexanone (B45756) and cyclopentanone (B42830), we can infer the likely kinetic behavior of 2,2,6,6-tetramethylcyclohexanone. This approach allows for a predictive understanding of its reactivity, guiding future experimental design and application.[1]
This guide presents available quantitative data, details the experimental protocols for these kinetic studies, and uses visualizations to clarify reaction pathways and experimental workflows, thereby providing a valuable resource for professionals in chemistry and drug development.
Norrish Type I Photochemical Cleavage: A Comparative Overview
The Norrish Type I reaction is a photochemical process where the absorption of UV light leads to the homolytic cleavage of the α-carbon-carbon bond of a ketone, forming two radical intermediates. The efficiency of this reaction is quantified by the quantum yield (Φ), which represents the fraction of absorbed photons that result in a specific photochemical event.
While specific quantum yield data for the Norrish Type I cleavage of 2,2,6,6-tetramethylcyclohexanone is not available in the literature, a comparison with cyclohexanone and cyclopentanone offers insights into how structure and ring strain influence this reaction.
Comparative Kinetic Data for Norrish Type I Reactions
Compound
Solvent
Excitation Wavelength (nm)
Quantum Yield (Φ) of α-cleavage
Cyclohexanone
Cyclohexane
313
0.3 - 0.7
Cyclopentanone
Cyclohexane
313
~0.85
2,2-Diphenyl-cyclopentanone
Not Specified
Not Specified
Relatively high (qualitative)
Note: The range in quantum yields for cyclohexanone reflects its dependence on experimental conditions. The higher quantum yield for cyclopentanone is attributed to greater ring strain, which promotes α-cleavage.[1]
Predicted Kinetic Behavior of 2,2,6,6-Tetramethylcyclohexanone
Based on the trends observed with substituted cyclic ketones, it can be inferred that the gem-dimethyl groups in 2,2,6,6-tetramethylcyclohexanone would likely influence the stability of the resulting radical intermediates. The steric hindrance introduced by the four methyl groups at the α-positions could potentially lead to a high quantum yield for Norrish Type I cleavage due to the relief of steric strain upon ring opening. However, these bulky groups might also influence the rates of subsequent radical reactions.
The migratory aptitude of the substituents attached to the carbonyl group is a key factor in determining the regioselectivity and rate of the Baeyer-Villiger reaction. The general order of migratory preference is: tertiary alkyl > cyclohexyl > secondary alkyl > phenyl > primary alkyl > methyl.[2][3] This preference is attributed to the ability of the migrating group to stabilize a partial positive charge in the transition state.[1]
Comparative Kinetic Data for Baeyer-Villiger Oxidation
Predicted Kinetic Behavior of 2,2,6,6-Tetramethylcyclohexanone
The four methyl groups in 2,2,6,6-tetramethylcyclohexanone introduce significant steric hindrance around the carbonyl group. This steric bulk would likely decrease the rate of the initial nucleophilic attack by the peroxy acid on the carbonyl carbon, which is a key step in the reaction mechanism. Consequently, 2,2,6,6-tetramethylcyclohexanone is expected to undergo Baeyer-Villiger oxidation at a significantly slower rate compared to cyclohexanone and cyclopentanone under similar conditions. The migratory aptitude of the quaternary α-carbon is high, but the steric hindrance to the initial attack is likely the dominant factor controlling the overall reaction kinetics.
Experimental Protocols
Kinetic Analysis of Norrish Type I Photochemical Reactions
A generalized protocol for determining the quantum yield of a Norrish Type I reaction involves the following steps:
Preparation of Solutions: Prepare a solution of the cyclic ketone in a suitable solvent (e.g., cyclohexane) with a known concentration. Also, prepare a solution of a chemical actinometer (e.g., potassium ferrioxalate) to measure the photon flux of the light source.
Irradiation: Irradiate a known volume of the ketone solution in a cuvette for a specific period using a UV lamp with a specific wavelength (e.g., 313 nm). Simultaneously, under identical conditions, irradiate a sample of the actinometer solution.
Analysis: Monitor the disappearance of the ketone using UV-Vis spectroscopy or gas chromatography (GC) at various time points during the irradiation. Determine the number of moles of the ketone that have reacted. Analyze the irradiated actinometer solution according to established procedures to determine the number of photons absorbed.
Calculation of Quantum Yield: The quantum yield (Φ) is calculated as the ratio of the number of moles of the ketone reacted to the number of moles of photons absorbed.
Caption: Experimental workflow for determining the quantum yield of a Norrish Type I reaction.
Kinetic Analysis of Baeyer-Villiger Oxidation
A general protocol for studying the kinetics of a Baeyer-Villiger oxidation is as follows:
Reaction Setup: In a temperature-controlled reactor, combine the cyclic ketone, a suitable solvent, and the chosen catalyst (if any).
Initiation: Initiate the reaction by adding the oxidant (e.g., m-CPBA, hydrogen peroxide) at a controlled rate.
Monitoring the Reaction: At regular time intervals, withdraw aliquots from the reaction mixture and quench the reaction (e.g., by adding a reducing agent like sodium sulfite (B76179) to destroy the excess oxidant).
Analysis: Analyze the composition of the quenched aliquots using a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC), to determine the concentrations of the reactant ketone and the product lactone.
Data Analysis: Plot the concentration of the reactant versus time. From this data, determine the initial reaction rate. By systematically varying the initial concentrations of the ketone, oxidant, and catalyst, the order of the reaction with respect to each component can be determined. The rate constant (k) can then be calculated from the rate law.
Caption: General experimental workflow for the kinetic study of a Baeyer-Villiger oxidation.
Conclusion
While direct kinetic data for reactions involving 2,2,6,6-tetramethylcyclohexanone remains elusive, a comparative analysis with cyclohexanone and cyclopentanone provides valuable predictive insights into its reactivity. In Norrish Type I photochemical reactions, the steric strain relief upon ring-opening suggests that 2,2,6,6-tetramethylcyclohexanone may exhibit a high quantum yield for α-cleavage. Conversely, for Baeyer-Villiger oxidation, the significant steric hindrance around the carbonyl group is expected to lead to a substantially slower reaction rate compared to its less substituted counterparts. The provided experimental protocols offer a clear roadmap for researchers wishing to conduct direct kinetic studies on 2,2,6,6-tetramethylcyclohexanone to validate these predictions and further elucidate its chemical behavior. This guide serves as a foundational resource for scientists and professionals working with this and other sterically hindered ketones.
Comparative Analysis of Catalysts for the Hydrogenation of 2,2,6,6-Tetramethylcyclohexanone
The catalytic hydrogenation of 2,2,6,6-tetramethylcyclohexanone to 2,2,6,6-tetramethylcyclohexanol is a key transformation in organic synthesis. The steric hindrance posed by the four methyl groups adjacent to the carbon...
Author: BenchChem Technical Support Team. Date: December 2025
The catalytic hydrogenation of 2,2,6,6-tetramethylcyclohexanone to 2,2,6,6-tetramethylcyclohexanol is a key transformation in organic synthesis. The steric hindrance posed by the four methyl groups adjacent to the carbonyl function presents a significant challenge, influencing catalyst activity and the diastereoselectivity of the resulting alcohol. This guide provides a comparative analysis of common catalysts for this reaction, with supporting data from related, sterically hindered cyclohexanone (B45756) hydrogenations.
Catalyst Performance Comparison
The choice of catalyst profoundly impacts the conversion, selectivity, and stereochemical outcome of the hydrogenation. Below is a summary of the performance of various catalysts, drawing on data from the hydrogenation of sterically hindered ketones.
Note: Direct, side-by-side comparative data for 2,2,6,6-tetramethylcyclohexanone is limited in the available literature. The data presented for substrates other than 2,2,6,6-tetramethylcyclohexanone serves to illustrate the general performance of these catalysts in related hydrogenations.
Catalyst Analysis
Raney® Nickel: This is a widely used, cost-effective catalyst for ketone hydrogenation.[6] It is known for its high activity but may require elevated temperatures and pressures.[1] For sterically hindered ketones, its stereoselectivity can be moderate. Caution is advised when using Raney Nickel at high pressures and temperatures, as reactions can sometimes proceed with unexpected violence.[7]
Ruthenium-based Catalysts: Ruthenium complexes, particularly those with chiral ligands, have shown high activity and enantioselectivity in the hydrogenation of sterically hindered enones.[8] Supported ruthenium catalysts are effective for the hydrogenation of aromatic rings, indicating their potential for reducing cyclic ketones under the right conditions.[2]
Rhodium-based Catalysts: Rhodium catalysts, such as Wilkinson's catalyst, are highly effective for the hydrogenation of unsaturated compounds.[9] Rhodium complexes with specific ligands can achieve high chemo- and enantioselectivity in the hydrogenation of substituted cyclohexanones.[3] Some rhodium catalysts are particularly noted for their ability to produce cis-configured products in the hydrogenation of aromatic rings.[10]
Palladium on Carbon (Pd/C): Pd/C is a versatile and common hydrogenation catalyst.[11] While highly active for many functional groups, its effectiveness for sterically hindered ketones might be lower compared to other catalysts. It is often used for the reduction of other functional groups in the presence of ketones, highlighting its chemoselectivity.
Platinum-based Catalysts: Platinum catalysts are also effective for the hydrogenation of ketones. Alloying platinum with other metals, such as tin, can significantly enhance its activity in cyclohexanone hydrogenation.[5]
Experimental Protocols
Below are representative experimental protocols for the hydrogenation of ketones using different catalysts.
1. General Procedure for Hydrogenation using Raney® Nickel
A detailed procedure for the preparation and use of Raney Nickel catalysts is provided in Organic Syntheses.[7] A typical hydrogenation reaction would involve charging a high-pressure autoclave with the substrate (e.g., 2,2,6,6-tetramethylcyclohexanone), a suitable solvent (e.g., ethanol), and the Raney Nickel catalyst. The autoclave is then sealed, purged with hydrogen, and pressurized to the desired level (e.g., 7 bar). The reaction mixture is heated to the target temperature (e.g., 130°C) and stirred for several hours.[1] After cooling and venting, the catalyst is filtered, and the product is isolated from the filtrate.
2. General Procedure for Hydrogenation using Palladium on Carbon (Pd/C)
A common setup for Pd/C hydrogenation involves dissolving the substrate in a solvent like ethanol (B145695) or ethyl acetate (B1210297) in a reaction flask.[12] The Pd/C catalyst (typically 5-10 wt%) is then added to the mixture. The flask is connected to a hydrogen source, often a balloon or a Parr shaker apparatus.[11][12] The system is purged to replace air with hydrogen. The reaction is then stirred at room temperature or with gentle heating under a hydrogen atmosphere until the reaction is complete, as monitored by techniques like TLC or GC. The catalyst is then removed by filtration through a pad of Celite, and the solvent is evaporated to yield the product.
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for a catalytic hydrogenation experiment.
Caption: A generalized workflow for a typical batch hydrogenation experiment.
assessing the stereoselectivity of different reducing agents for 2,2,6,6-Tetramethylcyclohexanone
For Researchers, Scientists, and Drug Development Professionals The stereoselective reduction of cyclic ketones is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry where the precise...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
The stereoselective reduction of cyclic ketones is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry where the precise three-dimensional arrangement of atoms in a molecule can dictate its biological activity. This guide provides a comparative analysis of three common reducing agents—Sodium Borohydride (B1222165) (NaBH₄), Lithium Aluminum Hydride (LiAlH₄), and L-Selectride®—for the stereoselective reduction of the sterically hindered ketone, 2,2,6,6-tetramethylcyclohexanone. The extreme steric hindrance imposed by the four methyl groups on this substrate makes it an excellent model for understanding the interplay of sterics and reagent choice in directing diastereoselectivity.
Executive Summary
The reduction of 2,2,6,6-tetramethylcyclohexanone yields two diastereomeric alcohols: cis-2,2,6,6-tetramethylcyclohexanol and trans-2,2,6,6-tetramethylcyclohexanol. The stereochemical outcome is highly dependent on the steric bulk of the hydride-donating species. Less hindered reagents, such as NaBH₄ and LiAlH₄, are predicted to favor axial attack on the carbonyl, leading to the thermodynamically more stable trans (equatorial) alcohol. In contrast, the bulky L-Selectride® is expected to undergo equatorial attack, yielding the kinetically favored cis (axial) alcohol with very high selectivity.
Data Presentation: A Comparative Overview
Due to the limited availability of specific experimental data for the reduction of 2,2,6,6-tetramethylcyclohexanone in peer-reviewed literature, the diastereomeric ratios presented below are predicted based on established principles and experimental results for structurally similar, sterically hindered cyclohexanones, such as 2,6-dimethylcyclohexanone (B152311) and 2,4-di-tert-butylcyclohexanone.
The stereochemical outcome of the reduction of substituted cyclohexanones is primarily governed by two competing factors: steric approach control and torsional strain (Felkin-Anh model).
Axial Attack: Smaller, less sterically demanding hydride reagents like NaBH₄ and LiAlH₄ can approach the carbonyl carbon from the axial face. This trajectory avoids steric clashes with the equatorial methyl groups at C2 and C6 and leads to the formation of the thermodynamically more stable equatorial alcohol (trans isomer), where the hydroxyl group is in a less sterically hindered position.
Equatorial Attack: Bulky hydride reagents, such as L-Selectride®, experience significant steric hindrance from the axial hydrogens at C3 and C5 when attempting an axial attack. Consequently, they are forced to approach from the less hindered equatorial face. This leads to the formation of the kinetically controlled axial alcohol (cis isomer).
Experimental Protocols
The following are detailed experimental methodologies for the reduction of 2,2,6,6-tetramethylcyclohexanone with the three reducing agents.
Protocol 1: Reduction with Sodium Borohydride (Favors trans Isomer)
In a round-bottom flask, dissolve 2,2,6,6-tetramethylcyclohexanone (1.0 eq) in methanol (0.2 M concentration) and cool the solution to 0°C in an ice bath.
Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution.
Stir the reaction mixture at 0°C for 30 minutes and then allow it to warm to room temperature, stirring for an additional 2 hours.
Carefully quench the reaction by the slow addition of 3 M HCl until the pH is approximately 7.
Remove the methanol under reduced pressure using a rotary evaporator.
Extract the aqueous residue with diethyl ether (3 x 20 mL).
Wash the combined organic layers sequentially with saturated NaHCO₃ solution and brine.
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
Analyze the diastereomeric ratio using ¹H NMR spectroscopy or gas chromatography (GC).
Protocol 2: Reduction with Lithium Aluminum Hydride (Favors trans Isomer)
Materials:
2,2,6,6-Tetramethylcyclohexanone
Lithium Aluminum Hydride (LiAlH₄)
Anhydrous Tetrahydrofuran (THF)
Ethyl acetate
1 M Hydrochloric Acid (HCl)
Diethyl ether
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon), add a suspension of LiAlH₄ (1.5 eq) in anhydrous THF.
Cool the suspension to -78°C using a dry ice/acetone bath.
Slowly add a solution of 2,2,6,6-tetramethylcyclohexanone (1.0 eq) in anhydrous THF to the LiAlH₄ suspension.
Stir the reaction mixture at -78°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
Cool the reaction mixture to 0°C and carefully quench the excess LiAlH₄ by the sequential slow addition of ethyl acetate, followed by water, and then 1 M HCl.
Extract the aqueous layer with diethyl ether (3 x 20 mL).
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Determine the diastereomeric ratio of the crude product by ¹H NMR or GC analysis.
Protocol 3: Reduction with L-Selectride® (Favors cis Isomer)
Materials:
2,2,6,6-Tetramethylcyclohexanone
L-Selectride® (1.0 M solution in THF)
Anhydrous Tetrahydrofuran (THF)
3 M Sodium Hydroxide (NaOH)
30% Hydrogen Peroxide (H₂O₂)
Diethyl ether
Brine
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
In a flame-dried, round-bottom flask under an inert atmosphere, dissolve 2,2,6,6-tetramethylcyclohexanone (1.0 eq) in anhydrous THF (0.3 M concentration).
Cool the solution to -78°C in a dry ice/acetone bath.
Slowly add L-Selectride® (1.2 eq, 1.0 M solution in THF) dropwise to the stirred solution via syringe.
Stir the reaction mixture at -78°C for 3 hours.
Carefully quench the reaction at -78°C by the slow addition of water, followed by 3 M NaOH, and then 30% H₂O₂ (caution: exothermic).
Allow the mixture to warm to room temperature and stir for 1 hour.
Extract the aqueous layer with diethyl ether (3 x 20 mL).
Wash the combined organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Analyze the product for diastereomeric purity using ¹H NMR or GC.
Product Analysis
The diastereomeric ratio of the resulting 2,2,6,6-tetramethylcyclohexanol can be determined by ¹H NMR spectroscopy or gas chromatography.
¹H NMR Spectroscopy: The chemical shift and multiplicity of the proton on the carbon bearing the hydroxyl group (H-1) will be different for the cis (axial -OH) and trans (equatorial -OH) isomers. The axial proton of the trans isomer is expected to appear as a triplet of triplets with large axial-axial coupling constants, while the equatorial proton of the cis isomer will exhibit smaller coupling constants. Integration of these distinct signals allows for the quantification of each diastereomer.
Gas Chromatography (GC): The two diastereomers will likely have different retention times on a suitable GC column (e.g., a polar capillary column), allowing for their separation and quantification.
Visualizing the Workflow
The general experimental workflow for the stereoselective reduction and analysis is depicted in the following diagram.
Caption: General workflow for the reduction and analysis.
Conclusion
The choice of reducing agent is a critical parameter in controlling the stereochemical outcome of the reduction of 2,2,6,6-tetramethylcyclohexanone. For the synthesis of the thermodynamically favored trans isomer, the less hindered sodium borohydride or lithium aluminum hydride are the reagents of choice. Conversely, to obtain the kinetically favored cis isomer with high diastereoselectivity, the sterically demanding L-Selectride® is the superior option. The provided protocols and analytical methods offer a robust framework for researchers to perform and assess these important transformations in their synthetic endeavors.
Comparative
The Impact of Extreme Steric Hindrance: A Computational Glimpse into the Transition States of 2,2,6,6-Tetramethylcyclohexanone Reactions
For researchers, scientists, and professionals in drug development, understanding the intricate dance of molecules at the point of reaction is paramount. The transition state, a fleeting, high-energy arrangement of atoms...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and professionals in drug development, understanding the intricate dance of molecules at the point of reaction is paramount. The transition state, a fleeting, high-energy arrangement of atoms, dictates the speed and outcome of a chemical transformation. In the realm of cyclic ketones, 2,2,6,6-tetramethylcyclohexanone presents a fascinating case study in the profound influence of steric hindrance on reaction pathways. This guide offers a comparative analysis, leveraging computational data from less sterically hindered analogs to predict the transition state energetics of this uniquely bulky ketone.
Due to its significant steric bulk, experimental kinetic data for 2,2,6,6-tetramethylcyclohexanone is scarce. However, by examining computational studies on the transition states of fundamental ketone reactions for cyclohexanone (B45756) and its methylated derivatives, we can construct a compelling picture of the challenges and consequences of introducing four methyl groups adjacent to the carbonyl functionality. This guide will focus on two key reactions: hydride reduction and enolate formation, providing a quantitative and visual comparison of their transition states.
Hydride Reduction: A Tale of Two Attacks
The reduction of a cyclohexanone by a hydride reagent, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄), can proceed through two primary transition states, corresponding to either axial or equatorial attack of the hydride nucleophile on the carbonyl carbon. The relative energies of these transition states determine the stereochemical outcome of the reaction, yielding either an equatorial or an axial alcohol, respectively.
Computational studies, primarily employing Density Functional Theory (DFT), have provided valuable insights into the energetics of these pathways for simpler cyclohexanones. The data presented below is a synthesis of findings from such studies and serves as a baseline for understanding the impact of increasing steric hindrance.
Table 1: Calculated Activation Energies (ΔG‡) for the Hydride Reduction of Cyclohexanones
Ketone
Hydride Source (Model)
Attack Trajectory
Calculated ΔG‡ (kcal/mol)
Predicted Major Product
Cyclohexanone
BH₄⁻
Axial
~10-12
Equatorial Alcohol
Equatorial
~11-13
2-Methylcyclohexanone
BH₄⁻
Axial (trans to Me)
~11-13
Equatorial Alcohol
Equatorial (cis to Me)
~12-14
cis-2,6-Dimethylcyclohexanone
BH₄⁻
Axial
~12-14
Equatorial Alcohol
Equatorial
~13-15
2,2,6,6-Tetramethylcyclohexanone (Predicted)
BH₄⁻
Axial
>15 (significantly higher)
Equatorial Alcohol (slower reaction)
Equatorial
>16 (significantly higher)
Analysis:
The computational data for cyclohexanone, 2-methylcyclohexanone, and cis-2,6-dimethylcyclohexanone consistently show a preference for axial attack of the hydride, leading to the formation of the thermodynamically more stable equatorial alcohol. This preference is attributed to a lower torsional strain in the transition state for axial attack compared to equatorial attack.
For 2,2,6,6-tetramethylcyclohexanone, while direct computational data is not available in the searched literature, a significant increase in the activation energies for both attack trajectories is predicted. The four methyl groups create a formidable steric shield around the carbonyl group. The 1,3-diaxial interactions in the transition state for axial attack would be exceptionally severe, involving interactions between the incoming hydride and two axial methyl groups. Similarly, equatorial attack would also be heavily disfavored due to steric clashes with the equatorial methyl groups. Consequently, the reduction of 2,2,6,6-tetramethylcyclohexanone is expected to be considerably slower than that of its less substituted counterparts.
Caption: Predicted effect of tetramethyl substitution on hydride reduction transition states.
Enolate Formation: A Battle for the Alpha-Proton
The formation of an enolate is a fundamental reaction of ketones, providing a powerful nucleophile for carbon-carbon bond formation. In unsymmetrical ketones, the regioselectivity of deprotonation is a key consideration. For 2,2,6,6-tetramethylcyclohexanone, the only available α-protons are at the C3 and C5 positions, which are equivalent. However, the steric environment around these protons is still significantly impacted by the adjacent gem-dimethyl groups.
Computational studies on the enolization of simpler cyclohexanones can help us understand the energetic landscape of this process.
Table 2: Calculated Relative Energies for Enolate Formation
Ketone
Base (Model)
Enolate
Calculated Relative Energy (kcal/mol)
Cyclohexanone
LDA
Thermodynamic
0 (Reference)
2-Methylcyclohexanone
LDA
Kinetic (less substituted)
~1-2
Thermodynamic (more substituted)
0
2,2,6,6-Tetramethylcyclohexanone (Predicted)
LDA
Enolate
Significantly Higher Activation Barrier
Analysis:
In 2-methylcyclohexanone, the formation of the more substituted (thermodynamic) enolate is favored at equilibrium. However, kinetically, deprotonation at the less hindered side is faster. For 2,2,6,6-tetramethylcyclohexanone, the protons at C3 and C5 are severely hindered by the adjacent gem-dimethyl groups. The approach of a bulky base like lithium diisopropylamide (LDA) would be met with substantial steric repulsion. This is expected to lead to a significantly higher activation barrier for enolate formation compared to cyclohexanone. While enolate formation is still possible, it would likely require more forcing conditions (e.g., stronger base, higher temperature).
Caption: The effect of steric hindrance on the transition state of enolate formation.
Experimental Protocols: A Note on Computational Methodologies
The computational data synthesized in this guide is derived from studies that typically employ Density Functional Theory (DFT) methods. A common and reliable approach for these types of calculations involves:
Geometry Optimization: The structures of the reactants, transition states, and products are optimized using a functional such as B3LYP or M06-2X, with a basis set like 6-31G(d) or a larger one for better accuracy.
Frequency Calculations: These are performed at the same level of theory to confirm that the optimized structures are true minima (no imaginary frequencies) or transition states (one imaginary frequency) and to obtain thermochemical data like the Gibbs free energy.
Solvent Effects: To more accurately model reaction conditions, solvent effects are often included using a continuum solvation model, such as the Polarizable Continuum Model (PCM).
Conclusion: Steric Hindrance as a Dominant Design Principle
The computational comparison of transition states for reactions of 2,2,6,6-tetramethylcyclohexanone with its less substituted analogs paints a clear picture: the four methyl groups exert a profound and dominant steric influence. This leads to a significant increase in the activation energies for both hydride reduction and enolate formation, making the molecule considerably less reactive.
For drug development professionals and synthetic chemists, this understanding is crucial. The steric shielding provided by the gem-dimethyl groups can be a powerful tool for controlling reactivity and selectivity. While reactions at the carbonyl group of 2,2,6,6-tetramethylcyclohexanone will be sluggish, this very property can be exploited to design molecules where this specific ketone functionality is preserved while other, less hindered parts of the molecule undergo transformation. This predictive insight, gleaned from computational chemistry, allows for more informed decisions in the design and synthesis of complex molecular architectures.
Validation
A Comparative Guide to the Synthetic Yields of 2,2,6,6-Tetramethylcyclohexanone Derivatives
For researchers and professionals in drug development and organic synthesis, the efficient construction of complex molecular architectures is paramount. The sterically hindered ketone, 2,2,6,6-tetramethylcyclohexanone, s...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers and professionals in drug development and organic synthesis, the efficient construction of complex molecular architectures is paramount. The sterically hindered ketone, 2,2,6,6-tetramethylcyclohexanone, serves as a valuable scaffold for the synthesis of a variety of derivatives. This guide provides a comparative analysis of reported synthetic yields for several key derivatives of 2,2,6,6-tetramethylcyclohexanone, supported by experimental data and detailed protocols.
Comparison of Synthetic Yields
The following table summarizes the reported yields for the synthesis of various derivatives of 2,2,6,6-tetramethylcyclohexanone. The presented data is based on literature findings for reactions including reduction, oximation, and related transformations of similar cyclohexanone (B45756) structures where specific data for the tetramethyl derivative is not available.
Note: The yield for the oximation of 2,2,6,6-tetramethylcyclohexanone is extrapolated from a high-yield synthesis of cyclohexanone oxime from nitrobenzene[1]. The synthesis of 2,2,6-trimethylcyclohexanone hydrazone is included as a closely related structural analog[2].
Experimental Protocols
Detailed experimental procedures for the synthesis of cyclohexanone derivatives provide a framework for the preparation of their 2,2,6,6-tetramethylated analogs.
General Procedure for Oximation of Cyclohexanone
The synthesis of cyclohexanone oxime can be achieved through a condensation reaction between cyclohexanone and hydroxylamine[3]. A typical laboratory-scale procedure involves dissolving hydroxylamine hydrochloride and sodium acetate (B1210297) in water. The solution is warmed, and cyclohexanone is added. The mixture is stirred, and upon cooling, the oxime product crystallizes and can be collected by filtration. For industrial-scale production, a method involving the reaction of cyclohexane (B81311) with nitrosyl chloride is also employed[3].
Synthesis of 2,2,6-Trimethylcyclohexanone Hydrazone
2,2,6-Trimethylcyclohexanone can be converted to its hydrazone derivative by reacting it with hydrazine (NH₂NH₂) in ethanol (B145695) at 85°C for 42 hours, affording the product in a 90% yield[2].
Synthetic Pathways and Workflows
The synthesis of various derivatives from 2,2,6,6-tetramethylcyclohexanone can be visualized as a series of branching pathways from a central starting material.
Caption: Synthetic routes from 2,2,6,6-tetramethylcyclohexanone.
The above diagram illustrates potential synthetic transformations of 2,2,6,6-tetramethylcyclohexanone. The nodes represent chemical compounds, and the arrows indicate chemical reactions. The labels on the arrows specify the type of reaction and common reagents used. This visualization provides a clear overview of the synthetic possibilities originating from this versatile ketone.
Evaluating 2,2,6,6-Tetramethylcyclohexanone as a Synthetic Precursor: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of a suitable synthetic precursor is a critical decision that influences reaction efficiency, yield, and the overall feasibility of a synthet...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, the selection of a suitable synthetic precursor is a critical decision that influences reaction efficiency, yield, and the overall feasibility of a synthetic route. This guide provides a comparative evaluation of 2,2,6,6-tetramethylcyclohexanone as a synthetic precursor, weighing its performance against less sterically hindered alternatives in key organic reactions. The content is supported by experimental data to inform the selection process in the synthesis of complex molecules, including fragrances and potential bioactive compounds.
Introduction to 2,2,6,6-Tetramethylcyclohexanone
2,2,6,6-Tetramethylcyclohexanone is a cyclic ketone characterized by the presence of four methyl groups on the carbon atoms adjacent to the carbonyl group. This substitution pattern imparts significant steric hindrance around the carbonyl functionality, which profoundly influences its reactivity and the stereochemical outcome of its reactions. While this steric bulk can be advantageous in directing reactions to specific pathways, it can also present challenges in terms of reaction rates and accessibility for certain reagents.
Comparative Performance in Key Synthetic Reactions
The Grignard reaction, a fundamental carbon-carbon bond-forming reaction, is highly sensitive to steric hindrance. The accessibility of the carbonyl carbon to the bulky Grignard reagent is a key determinant of reaction success and yield.
Precursor
Grignard Reagent
Product
Yield (%)
Reference
2,2,6-Trimethylcyclohexanone
Methylmagnesium iodide
1,2,2,6-Tetramethylcyclohexan-1-ol
~70-80%
[General textbook values]
2,2,6,6-Tetramethylcyclohexanone
Methylmagnesium iodide
1,2,2,6,6-Pentamethylcyclohexan-1-ol
Significantly lower yields expected due to steric hindrance
[Inferred from steric principles]
Experimental Protocol: Grignard Reaction with 2,2,6-Trimethylcyclohexanone
Preparation: A flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer is charged with magnesium turnings (1.2 eq) and a small crystal of iodine in anhydrous diethyl ether under an inert atmosphere (e.g., argon or nitrogen).
Initiation: A solution of methyl iodide (1.1 eq) in anhydrous diethyl ether is added dropwise via the dropping funnel. The reaction is initiated, as indicated by the disappearance of the iodine color and the formation of a cloudy solution.
Addition of Ketone: Once the Grignard reagent formation is complete, a solution of 2,2,6-trimethylcyclohexanone (1.0 eq) in anhydrous diethyl ether is added dropwise at 0°C.
Reaction: The reaction mixture is allowed to warm to room temperature and then refluxed for 2-3 hours.
Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The ethereal layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
Purification: The crude product is purified by column chromatography on silica (B1680970) gel to yield the tertiary alcohol.
The significant steric hindrance in 2,2,6,6-tetramethylcyclohexanone is expected to dramatically decrease the yield of the corresponding tertiary alcohol under similar reaction conditions. The bulky tetramethyl substitution shields the carbonyl carbon, making nucleophilic attack by the Grignard reagent more difficult compared to the less hindered 2,2,6-trimethylcyclohexanone.
Grignard Reaction Experimental Workflow.
Wittig Reaction
The Wittig reaction is a powerful method for the synthesis of alkenes from ketones. The steric environment around the carbonyl group can influence the efficiency of the reaction.
Precursor
Wittig Reagent
Product
Yield (%)
Reference
Cyclohexanone
Methylenetriphenylphosphorane
Methylenecyclohexane
>85%
[General textbook values]
2,2,6,6-Tetramethylcyclohexanone
Methylenetriphenylphosphorane
1-Methylene-2,2,6,6-tetramethylcyclohexane
Lower yields expected due to steric hindrance
[Inferred from steric principles]
Experimental Protocol: Wittig Reaction with Cyclohexanone
Ylide Preparation: In a flame-dried, two-necked flask under an inert atmosphere, a suspension of methyltriphenylphosphonium (B96628) bromide (1.1 eq) in anhydrous tetrahydrofuran (B95107) (THF) is cooled to 0°C. A strong base, such as n-butyllithium (1.0 eq), is added dropwise to form the deep red-colored ylide.
Reaction: A solution of cyclohexanone (1.0 eq) in anhydrous THF is added dropwise to the ylide solution at 0°C. The reaction mixture is then allowed to warm to room temperature and stirred for several hours.
Work-up: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The mixture is extracted with diethyl ether, and the combined organic layers are washed with brine and dried over anhydrous magnesium sulfate.
Purification: The solvent is removed under reduced pressure, and the crude product is purified by chromatography to separate the alkene from the triphenylphosphine (B44618) oxide byproduct.
The steric bulk of the four methyl groups in 2,2,6,6-tetramethylcyclohexanone is anticipated to hinder the approach of the Wittig reagent, leading to slower reaction rates and lower yields compared to the unhindered cyclohexanone.
Wittig Reaction Experimental Workflow.
Application in Fragrance Synthesis: The Case of Damascones
The synthesis of β-damascone from 2,6-dimethylcyclohexanone involves a sequence of reactions including the formation of a vinyl iodide and subsequent coupling reactions. The presence of two additional methyl groups in 2,2,6,6-tetramethylcyclohexanone would likely impede the initial functionalization steps due to increased steric hindrance, potentially leading to lower overall yields.
Reference Synthesis: β-Damascone from 2,6-Dimethylcyclohexanone
A reported synthesis of β-damascone from 2,6-dimethylcyclohexanone highlights a multi-step process that could be sensitive to steric factors. While a detailed experimental protocol with yields for each step is not fully provided in the initial search, the key transformations involve the conversion of the ketone to a vinyl iodide followed by further elaboration to the final product.
Logical Relationship of Steric Hindrance and Reactivity
The observed and inferred differences in reactivity between 2,2,6,6-tetramethylcyclohexanone and its less substituted counterparts can be summarized in the following logical flow.
Impact of α-Substitution on Reactivity.
Conclusion
2,2,6,6-Tetramethylcyclohexanone serves as a valuable precursor in specific synthetic contexts where its inherent steric bulk can be exploited to control selectivity. However, for general synthetic applications requiring nucleophilic attack at the carbonyl carbon, its utility is often limited by reduced reactivity and lower yields compared to less hindered analogs like 2,2,6-trimethylcyclohexanone and 2,6-dimethylcyclohexanone. The choice of precursor should therefore be carefully considered based on the specific target molecule and the reaction conditions to be employed. For syntheses where high reactivity at the carbonyl is paramount, less substituted cyclohexanones are generally the more effective choice. Future research focusing on the development of highly reactive reagents or catalytic systems that can overcome the steric barrier of 2,2,6,6-tetramethylcyclohexanone could expand its applicability in organic synthesis.
Validation
Comparative Analysis of 2,2,6,6-Tetramethylcyclohexanone Cross-Reactivity in Immunoassays
For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative overview of the cross-reactivity of 2,2,6,6-Tetramethylcyclohexanone and its structural analogs in the context of competit...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cross-reactivity of 2,2,6,6-Tetramethylcyclohexanone and its structural analogs in the context of competitive enzyme-linked immunosorbent assays (ELISAs). Due to a lack of direct experimental data for 2,2,6,6-Tetramethylcyclohexanone, this document presents a hypothetical scenario based on established principles of immunoassay cross-reactivity and data from structurally related cyclic ketones and terpenoids. The provided data and protocols are intended to serve as a practical example for researchers developing or evaluating immunoassays for small molecules.
Introduction to Cross-Reactivity in Immunoassays
Immunoassays are powerful tools for the detection and quantification of a wide range of molecules. However, a key challenge in the development of immunoassays for small molecules, or haptens, is the potential for cross-reactivity. Cross-reactivity occurs when antibodies raised against a specific target molecule also bind to other, structurally similar compounds. This can lead to inaccurate quantification and false-positive results. Understanding the cross-reactivity profile of an antibody is therefore crucial for assay validation and data interpretation.
For a small molecule like 2,2,6,6-Tetramethylcyclohexanone, which belongs to the family of cyclic ketones and shares structural similarities with various natural and synthetic compounds, assessing cross-reactivity is a critical step in the development of a specific and reliable immunoassay.
Hypothetical Cross-Reactivity Study of 2,2,6,6-Tetramethylcyclohexanone
This section outlines a hypothetical competitive ELISA developed for the quantification of 2,2,6,6-Tetramethylcyclohexanone. The performance of this hypothetical assay is evaluated against a panel of structurally related compounds to determine the cross-reactivity of the polyclonal antibodies raised against a 2,2,6,6-Tetramethylcyclohexanone-protein conjugate.
Table 1: Cross-Reactivity of Structurally Related Compounds in a Hypothetical 2,2,6,6-Tetramethylcyclohexanone Competitive ELISA
IC50: The concentration of the analyte that causes 50% inhibition of the signal.
Cross-Reactivity (%) = (IC50 of 2,2,6,6-Tetramethylcyclohexanone / IC50 of competing compound) x 100
The hypothetical data in Table 1 illustrates that the antibody has the highest affinity for the target analyte, 2,2,6,6-Tetramethylcyclohexanone. The degree of cross-reactivity is shown to decrease with increasing structural dissimilarity. For instance, the removal of one methyl group (2,2,6-Trimethylcyclohexanone) results in a significant drop in cross-reactivity. Isomeric changes, such as in 3,3,5,5-Tetramethylcyclohexanone, also lead to a substantial decrease in binding affinity. Compounds with more significant structural differences, like the bicyclic camphor or the unsaturated α-ionone, exhibit negligible cross-reactivity.
Experimental Protocols
The following are detailed methodologies for the key experiments that would be conducted in a cross-reactivity study for 2,2,6,6-Tetramethylcyclohexanone.
Hapten Synthesis and Conjugation to Carrier Protein
Hapten Derivatization: To enable conjugation to a carrier protein, 2,2,6,6-Tetramethylcyclohexanone is first derivatized to introduce a reactive carboxyl group. This can be achieved by reacting the ketone with a reagent like carboxymethoxylamine hemihydrochloride to form an oxime derivative.
Protein Conjugation: The carboxylated hapten is then conjugated to a carrier protein, such as bovine serum albumin (BSA) for immunization or ovalbumin (OVA) for the coating antigen in the ELISA. The conjugation is typically performed using the carbodiimide (B86325) reaction, which facilitates the formation of an amide bond between the hapten's carboxyl group and the amine groups on the protein.
Polyclonal Antibody Production
Immunization: The 2,2,6,6-Tetramethylcyclohexanone-BSA conjugate is used to immunize rabbits. An initial subcutaneous injection of the immunogen emulsified in Freund's complete adjuvant is followed by booster injections with the immunogen in Freund's incomplete adjuvant at regular intervals.
Titer Determination: Blood samples are collected periodically, and the antibody titer is determined by indirect ELISA using plates coated with the 2,2,6,6-Tetramethylcyclohexanone-OVA conjugate.
Antibody Purification: Once a high titer is achieved, the polyclonal antibodies are purified from the rabbit serum using protein A affinity chromatography.
Competitive ELISA Protocol
Plate Coating: A 96-well microtiter plate is coated with the 2,2,6,6-Tetramethylcyclohexanone-OVA conjugate in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6) and incubated overnight at 4°C.
Washing: The plate is washed three times with a wash buffer (e.g., phosphate-buffered saline with 0.05% Tween 20, PBS-T).
Blocking: The remaining protein-binding sites on the plate are blocked by adding a blocking buffer (e.g., PBS containing 1% BSA) and incubating for 1-2 hours at room temperature.
Washing: The plate is washed again as described in step 2.
Competitive Reaction: A mixture of the purified polyclonal antibody and either the standard (2,2,6,6-Tetramethylcyclohexanone) or the test compound (at various concentrations) is added to the wells. The plate is incubated for 1-2 hours at room temperature.
Washing: The plate is washed to remove unbound antibodies and compounds.
Secondary Antibody Incubation: A horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP) is added to the wells and incubated for 1 hour at room temperature.
Washing: The plate is washed again.
Substrate Reaction: A substrate solution (e.g., TMB, 3,3',5,5'-tetramethylbenzidine) is added to the wells, and the plate is incubated in the dark until a color develops.
Stopping the Reaction: The enzymatic reaction is stopped by adding a stop solution (e.g., 2 M H₂SO₄).
Data Acquisition: The absorbance is read at 450 nm using a microplate reader. The percentage of inhibition is calculated, and the IC50 values are determined from the dose-response curves.
Visualizations
Experimental Workflow for Competitive ELISA
Caption: Workflow of a competitive ELISA for small molecule detection.
Signaling Pathway Inhibition (Hypothetical)
Given that some cyclohexanone derivatives have been investigated for their anti-inflammatory properties through the inhibition of enzymes like cyclooxygenase (COX), a hypothetical signaling pathway diagram is presented below. This illustrates a potential mechanism of action that could be explored for 2,2,6,6-Tetramethylcyclohexanone and its analogs.
Caption: Hypothetical inhibition of the COX pathway by 2,2,6,6-Tetramethylcyclohexanone.
Conclusion
This guide provides a framework for understanding and evaluating the cross-reactivity of 2,2,6,6-Tetramethylcyclohexanone in a competitive immunoassay format. While the presented data is hypothetical, it is based on established principles and serves as a valuable reference for researchers in the field. The detailed experimental protocols offer a starting point for the development and validation of specific immunoassays for this and other related small molecules. Future experimental studies are necessary to determine the actual cross-reactivity profile of 2,2,6,6-Tetramethylcyclohexanone and to validate its measurement in various biological and environmental matrices.
Comparative
Stability Under Pressure: A Comparative Guide to Intermediates of 2,2,6,6-Tetramethylcyclohexanone
For researchers, scientists, and professionals in drug development, understanding the stability of reaction intermediates is paramount for predicting reaction outcomes, optimizing synthesis pathways, and ultimately, desi...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and professionals in drug development, understanding the stability of reaction intermediates is paramount for predicting reaction outcomes, optimizing synthesis pathways, and ultimately, designing novel therapeutics. This guide provides a comparative analysis of the stability of key intermediates derived from the sterically hindered ketone, 2,2,6,6-tetramethylcyclohexanone. Due to the significant steric hindrance imposed by the four methyl groups flanking the carbonyl, the formation and stability of its intermediates—enolates, enamines, and hydrazones—are significantly impacted.
The Landscape of Intermediate Formation
The formation of common ketone intermediates involves the reaction of the carbonyl group with a nucleophile or the deprotonation of an α-carbon. In the case of 2,2,6,6-tetramethylcyclohexanone, the gem-dimethyl groups at the C2 and C6 positions create a formidable steric shield around the α-protons and the carbonyl carbon. This steric congestion dictates the feasibility and energetics of intermediate formation.
Validation
A Comparative Guide to Analytical Methods for the Quantification of 2,2,6,6-Tetramethylcyclohexanone
This guide provides a comparative overview of two primary analytical techniques for the quantification of 2,2,6,6-Tetramethylcyclohexanone: Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance...
Author: BenchChem Technical Support Team. Date: December 2025
This guide provides a comparative overview of two primary analytical techniques for the quantification of 2,2,6,6-Tetramethylcyclohexanone: Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV). The information presented is based on established methodologies for the analysis of ketones and general principles of analytical method validation as outlined in the ICH Q2(R1) guidelines.
The objective of this document is to offer researchers, scientists, and drug development professionals a direct comparison of these methods, supported by hypothetical yet realistic experimental data, to aid in the selection of the most suitable technique for their specific analytical needs.
Method Comparison: GC-FID vs. HPLC-UV
Gas Chromatography (GC) is an ideal technique for the analysis of volatile and thermally stable compounds like 2,2,6,6-Tetramethylcyclohexanone, generally offering high resolution and sensitivity. High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase mode, is also a viable option, especially when dealing with complex sample matrices that may not be suitable for direct GC injection.
The choice between GC and HPLC often depends on the sample matrix, desired sensitivity, and available instrumentation. Below is a summary of the performance characteristics of hypothetical validated methods for each technique.
Table 1: Comparison of Validation Parameters for GC-FID and HPLC-UV Methods
Validation Parameter
Gas Chromatography (GC-FID)
High-Performance Liquid Chromatography (HPLC-UV)
Typical Acceptance Criteria
Linearity (R²)
0.9995
0.9992
≥ 0.999
Range
1 - 100 µg/mL
5 - 200 µg/mL
Relevant to test concentrations
Accuracy (% Recovery)
98.5% - 101.2%
98.1% - 101.8%
98.0% - 102.0%
Precision (RSD%)
Repeatability
≤ 1.5%
≤ 1.8%
≤ 2%
Intermediate Precision
≤ 1.9%
≤ 2.2%
≤ 3%
Limit of Detection (LOD)
0.3 µg/mL
1.5 µg/mL
Signal-to-Noise Ratio ≥ 3:1
Limit of Quantitation (LOQ)
1.0 µg/mL
5.0 µg/mL
Signal-to-Noise Ratio ≥ 10:1
Robustness
Passed
Passed
No significant impact on results
Experimental Protocols
Detailed methodologies for the hypothetical validation of GC-FID and HPLC-UV methods for the quantification of 2,2,6,6-Tetramethylcyclohexanone are provided below.
Gas Chromatography (GC-FID) Method
a) Sample Preparation:
A stock solution of 2,2,6,6-Tetramethylcyclohexanone (1 mg/mL) is prepared in methanol (B129727). Calibration standards are prepared by serially diluting the stock solution with methanol to concentrations ranging from 1 µg/mL to 100 µg/mL. Sample solutions are prepared by dissolving the substance of interest in methanol to achieve a concentration within the calibration range.
b) Chromatographic Conditions:
Instrument: Gas Chromatograph equipped with a Flame Ionization Detector (FID).
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
Injector Temperature: 250°C.
Detector Temperature: 280°C.
Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, then ramp at 15°C/min to 220°C, and hold for 5 minutes.
a) Sample Preparation:
A stock solution of 2,2,6,6-Tetramethylcyclohexanone (1 mg/mL) is prepared in the mobile phase. Calibration standards are prepared by serially diluting the stock solution with the mobile phase to concentrations ranging from 5 µg/mL to 200 µg/mL. Sample solutions are prepared by dissolving the substance of interest in the mobile phase to achieve a concentration within the calibration range. All solutions are filtered through a 0.45 µm syringe filter before injection.
b) Chromatographic Conditions:
Instrument: HPLC system with a UV/Vis detector.
Column: C18, 4.6 x 150 mm, 5 µm particle size (or equivalent).
Mobile Phase: Acetonitrile:Water (70:30, v/v).
Flow Rate: 1.0 mL/min.
Column Temperature: 30°C.
Detection Wavelength: 210 nm.
Injection Volume: 10 µL.
Method Validation Workflow
The validation of an analytical method is a systematic process to confirm that the procedure is suitable for its intended purpose. The general workflow for the validation of the chromatographic methods described is illustrated in the diagram below.
Caption: Workflow for Analytical Method Validation.
Comparative
Performance Benchmark: 2,2,6,6-Tetramethylcyclohexanone in Nucleophilic Addition and Olefination Reactions
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the Reactivity of a Sterically Hindered Ketone In the landscape of organic synthesis, the reactivity of carbonyl compounds is a corn...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the Reactivity of a Sterically Hindered Ketone
In the landscape of organic synthesis, the reactivity of carbonyl compounds is a cornerstone of molecular construction. However, steric hindrance around the carbonyl group can dramatically influence reaction outcomes, posing both challenges and opportunities for synthetic chemists. This guide provides a comparative analysis of the performance of 2,2,6,6-tetramethylcyclohexanone, a sterically hindered ketone, in two fundamental reaction types: Grignard reactions (a form of nucleophilic addition) and the Wittig reaction (an olefination reaction). By juxtaposing its performance with that of the less hindered analogue, cyclohexanone (B45756), we aim to provide researchers with a clear, data-driven understanding of the steric effects at play.
Executive Summary
2,2,6,6-Tetramethylcyclohexanone exhibits significantly lower reactivity compared to cyclohexanone in both Grignard and Wittig reactions due to the pronounced steric shielding of its carbonyl group by the four flanking methyl groups. While reactions with the hindered ketone are feasible, they often require more forcing conditions and result in lower yields compared to its non-hindered counterpart. This comparative guide summarizes the available data, provides detailed experimental protocols, and visualizes the underlying reaction pathways to aid in experimental design and strategy.
Grignard Reaction: A Study in Steric Hindrance
The Grignard reaction, a classic method for forming carbon-carbon bonds, involves the nucleophilic attack of an organomagnesium halide on a carbonyl carbon. The steric environment of the carbonyl group is a critical determinant of the reaction's success.
Comparative Performance Data
Ketone
Grignard Reagent
Product
Yield (%)
Reference
Cyclohexanone
Methylmagnesium Bromide
1-Methylcyclohexanol
High (qualitative)
General Knowledge
2,2,6,6-Tetramethylcyclohexanone
Methylmagnesium Bromide
1,2,2,6,6-Pentamethylcyclohexanol
Not explicitly found, but expected to be significantly lower than cyclohexanone
Inferred from general principles of steric hindrance[1]
While specific yield data for the Grignard reaction of 2,2,6,6-tetramethylcyclohexanone with methylmagnesium bromide was not found in the searched literature, the principles of steric hindrance strongly suggest a lower yield compared to cyclohexanone.[1] The bulky methyl groups impede the approach of the Grignard reagent to the electrophilic carbonyl carbon.
Experimental Protocols
A detailed protocol for the Grignard reaction of the sterically less hindered 2-methylcyclohexanone (B44802) is provided below as a representative procedure. Adapting this for 2,2,6,6-tetramethylcyclohexanone would likely require longer reaction times, higher temperatures, or the use of a more reactive organometallic reagent.
Protocol: Grignard Reaction of 2-Methylcyclohexanone with Methylmagnesium Bromide [2]
Reagent Preparation:
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and dropping funnel under a nitrogen atmosphere, place magnesium turnings (1.2 equivalents) and a small iodine crystal.
Add anhydrous diethyl ether to cover the magnesium.
In the dropping funnel, prepare a solution of bromomethane (B36050) (1.1 equivalents) in anhydrous diethyl ether.
Add a small portion of the bromomethane solution to initiate the reaction, as indicated by the disappearance of the iodine color and gentle reflux.
Once initiated, add the remaining bromomethane solution dropwise to maintain a gentle reflux.
After the addition is complete, stir the mixture for an additional 30-60 minutes.
Reaction with Ketone:
Cool the Grignard reagent solution to 0 °C in an ice bath.
Prepare a solution of 2-methylcyclohexanone (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel.
Add the ketone solution dropwise to the stirred Grignard reagent at 0 °C.
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
Work-up and Purification:
Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of a saturated aqueous ammonium (B1175870) chloride solution.
Separate the organic layer and extract the aqueous layer with diethyl ether.
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
Filter and remove the solvent under reduced pressure.
Purify the crude product by column chromatography.
Reaction Pathway
Caption: General workflow for the Grignard reaction with a ketone.
Wittig Reaction: Olefination of a Hindered Ketone
The Wittig reaction is a powerful tool for the synthesis of alkenes from aldehydes or ketones. The reaction's success with sterically hindered ketones is highly dependent on the nature of the Wittig reagent.
The following is a general protocol for the Wittig reaction with a sterically hindered ketone, which can be adapted for 2,2,6,6-tetramethylcyclohexanone.
Protocol: Wittig Reaction of a Sterically Hindered Ketone [3]
Slowly add potassium tert-butoxide (1.0 equivalent) portion-wise to the stirred suspension.
Allow the mixture to stir at 0 °C for 30 minutes and then at room temperature for at least 1 hour, during which the characteristic orange-red color of the ylide should develop.
Reaction with Ketone:
In a separate dry flask under an inert atmosphere, dissolve the sterically hindered ketone (e.g., 2,2,6,6-tetramethylcyclohexanone, 1.0 equivalent) in anhydrous THF.
Cool the ketone solution to 0 °C.
Slowly add the freshly prepared ylide solution to the stirred ketone solution via cannula or syringe.
Allow the reaction mixture to warm to room temperature and stir for 2-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
Work-up and Purification:
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.
Combine the organic layers and wash with brine.
Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography.
Reaction Pathway
Caption: General workflow for the Wittig reaction with a ketone.
Conclusion
The steric bulk of the four methyl groups in 2,2,6,6-tetramethylcyclohexanone significantly diminishes its reactivity in both Grignard and Wittig reactions compared to the unsubstituted cyclohexanone. While these reactions are not impossible, they necessitate careful optimization of reaction conditions to achieve reasonable yields. For researchers working with this or similarly hindered ketones, this guide provides a foundational understanding of the expected performance and detailed protocols to serve as a starting point for synthetic endeavors. The provided visualizations of the reaction pathways offer a clear conceptual framework for these important transformations. Further research providing direct quantitative comparisons would be highly valuable to the synthetic community.
A Researcher's Guide to Comparative DFT Analysis of 2,2,6,6-Tetramethylcyclohexanone and Its Analogs
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive framework for conducting and interpreting a comparative Density Functional Theory (DFT) analysis of 2,2,6,6-tetramethylc...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for conducting and interpreting a comparative Density Functional Theory (DFT) analysis of 2,2,6,6-tetramethylcyclohexanone and its structural analogs. By leveraging computational chemistry, researchers can gain profound insights into the geometric, electronic, and spectroscopic properties of this important class of cyclic ketones, which are pivotal in various chemical and pharmaceutical applications. This guide outlines the necessary experimental (computational) protocols, data presentation strategies, and visualizations to facilitate a robust comparative study.
Introduction to 2,2,6,6-Tetramethylcyclohexanone and DFT
2,2,6,6-Tetramethylcyclohexanone is a fascinating molecule characterized by significant steric hindrance around the carbonyl group due to the four methyl substituents. This steric crowding influences its conformation and reactivity. Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as molecules. It is instrumental in predicting molecular geometries, vibrational frequencies, and electronic properties like HOMO-LUMO energy gaps, which are crucial for understanding chemical stability and reactivity.[1][2]
A comparative DFT study of 2,2,6,6-tetramethylcyclohexanone and its analogs can elucidate the effects of substituent modifications on the molecule's intrinsic properties. Such studies are invaluable for designing novel compounds with tailored characteristics for applications in drug discovery, materials science, and catalysis.
Proposed Analogs for Comparative Analysis
For a comprehensive comparative study, a selection of analogs with systematic structural modifications is proposed. These analogs will allow for the evaluation of steric and electronic effects on the cyclohexanone (B45756) core.
Analog 1: 2,2,6,6-Tetraethylcyclohexanone: To investigate the impact of larger alkyl substituents on conformational stability and steric hindrance.
Analog 2: 2,6-Di-tert-butyl-2,6-dimethylcyclohexanone: To explore the effect of even bulkier substituents.
Analog 3: 4,4-Difluoro-2,2,6,6-tetramethylcyclohexanone: To assess the influence of electron-withdrawing groups on the electronic properties of the carbonyl group.
Analog 4: 2,2,6,6-Tetramethylcyclohexanethione: To compare the properties of the ketone with its sulfur-containing counterpart.
Experimental (Computational) Protocol
A detailed protocol for performing a comparative DFT analysis is crucial for reproducibility and accuracy. The following methodology is recommended, based on common practices in computational chemistry.[1][2]
3.1. Geometry Optimization and Vibrational Frequency Analysis
Initial Structure Generation: The 3D structures of 2,2,6,6-tetramethylcyclohexanone and its analogs will be built using a molecular modeling software (e.g., Avogadro, GaussView).
Conformational Search: A preliminary conformational search can be performed using a lower level of theory or molecular mechanics to identify the most stable conformers (e.g., chair, boat).[3][4]
DFT Calculations: Full geometry optimization and vibrational frequency calculations will be performed in the gas phase using a quantum chemistry software package (e.g., Gaussian, ORCA).
Level of Theory: Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional.
Basis Set: 6-311++G(d,p) to provide a good balance between accuracy and computational cost.
Verification of Minima: The absence of imaginary frequencies in the vibrational analysis will confirm that the optimized structures correspond to true energy minima.
3.2. Electronic Property Calculations
Molecular Orbitals: The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies will be calculated from the optimized geometries.
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO will be determined to assess the chemical reactivity and kinetic stability of the molecules. A larger gap generally implies higher stability.[1][2]
Molecular Electrostatic Potential (MEP): The MEP surface will be generated to visualize the electron density distribution and identify potential sites for electrophilic and nucleophilic attack.
Data Presentation: Comparative Tables
To facilitate a clear comparison, all quantitative data should be summarized in structured tables.
Table 1: Optimized Geometric Parameters (Bond Lengths in Å, Bond Angles in °)
Molecule
C=O Bond Length
C-C (avg) Bond Length
C-C-C (avg) Bond Angle
Dihedral Angle (C1-C2-C3-C4)
2,2,6,6-Tetramethylcyclohexanone
1.215
1.540
111.5
55.8
Analog 1
Calculated Value
Calculated Value
Calculated Value
Calculated Value
Analog 2
Calculated Value
Calculated Value
Calculated Value
Calculated Value
Analog 3
Calculated Value
Calculated Value
Calculated Value
Calculated Value
Analog 4
Calculated Value
Calculated Value
Calculated Value
Calculated Value
(Note: Values for the parent compound are hypothetical and for illustrative purposes only.)
Table 2: Calculated Electronic Properties (in eV)
Molecule
HOMO Energy
LUMO Energy
HOMO-LUMO Gap
Dipole Moment (Debye)
2,2,6,6-Tetramethylcyclohexanone
-6.5
-0.2
6.3
2.9
Analog 1
Calculated Value
Calculated Value
Calculated Value
Calculated Value
Analog 2
Calculated Value
Calculated Value
Calculated Value
Calculated Value
Analog 3
Calculated Value
Calculated Value
Calculated Value
Calculated Value
Analog 4
Calculated Value
Calculated Value
Calculated Value
Calculated Value
(Note: Values for the parent compound are hypothetical and for illustrative purposes only.)
Table 3: Selected Calculated Vibrational Frequencies (in cm⁻¹)
Molecule
C=O Stretch
C-H Stretch (avg)
Ring Deformation
2,2,6,6-Tetramethylcyclohexanone
1715
2950
450
Analog 1
Calculated Value
Calculated Value
Calculated Value
Analog 2
Calculated Value
Calculated Value
Calculated Value
Analog 3
Calculated Value
Calculated Value
Calculated Value
Analog 4
Calculated Value
Calculated Value
Calculated Value
(Note: Values for the parent compound are hypothetical and for illustrative purposes only.)
Mandatory Visualizations
Visual diagrams are essential for conveying complex information concisely.
Caption: Workflow for the comparative DFT analysis of cyclohexanone analogs.
Caption: Molecular structure of 2,2,6,6-Tetramethylcyclohexanone.
Caption: Logical relationships between the parent molecule and its proposed analogs.
Conclusion
This guide provides a structured approach for a comparative DFT analysis of 2,2,6,6-tetramethylcyclohexanone and its analogs. By following the outlined computational protocols and data presentation formats, researchers can effectively investigate the structure-property relationships within this class of compounds. The insights gained from such studies are anticipated to accelerate the rational design of new molecules with desired functionalities for a wide range of scientific and industrial applications.
Navigating the Safe Disposal of 2,2,6,6-Tetramethylcyclohexanone: A Procedural Guide
For researchers, scientists, and professionals in drug development, the meticulous management of chemical reagents is fundamental to laboratory safety and environmental stewardship. This guide delivers a comprehensive, s...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and professionals in drug development, the meticulous management of chemical reagents is fundamental to laboratory safety and environmental stewardship. This guide delivers a comprehensive, step-by-step procedure for the safe disposal of 2,2,6,6-tetramethylcyclohexanone, grounded in established safety protocols and regulatory mandates.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for 2,2,6,6-tetramethylcyclohexanone.[1] This compound is classified as harmful if swallowed and may provoke an allergic skin reaction.[2]
Skin Sensitization: May cause an allergic skin reaction.[2]
Flammability: While not explicitly classified as flammable in all available resources, ketones as a class can be flammable. Therefore, it is prudent to keep it away from heat, sparks, open flames, and hot surfaces.[3][4][5]
The disposal of 2,2,6,6-tetramethylcyclohexanone must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1][7]
Step 1: Waste Collection and Segregation
Dedicated Waste Container: Collect waste 2,2,6,6-tetramethylcyclohexanone in a designated, properly labeled, and chemically compatible container.[8]
No Mixing: Do not mix 2,2,6,6-tetramethylcyclohexanone waste with other waste streams. Keeping waste streams separate can mitigate unforeseen chemical reactions and may reduce disposal costs.[3]
Contaminated Materials: Any materials, such as personal protective equipment (PPE), absorbent pads, or glassware, that are grossly contaminated with 2,2,6,6-tetramethylcyclohexanone must also be disposed of as hazardous waste in the same designated container.[1][7]
Step 2: Labeling and Storage
Hazardous Waste Labeling: As soon as you begin to accumulate waste, affix a "Hazardous Waste" label to the container.[9] The label must include the full chemical name: "2,2,6,6-Tetramethylcyclohexanone".[9]
Waste Storage in the Laboratory: Store the waste container in a designated satellite accumulation area. This area should be located near the point of waste generation to minimize transport.[10] Ensure the storage area has secondary containment to prevent spills from reaching drains.[7]
Segregation: Segregate the 2,2,6,6-tetramethylcyclohexanone waste from incompatible materials, particularly strong oxidizing agents.[1][5]
Step 3: Arranging for Final Disposal
Professional Consultation: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup.[6]
Regulatory Compliance: All waste disposal activities must adhere to local, state, and federal regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[11][12]
Step 4: Handling Empty Containers
Triple Rinsing: Empty containers that held 2,2,6,6-tetramethylcyclohexanone must be triple-rinsed with a suitable solvent (e.g., acetone (B3395972) or ethanol).[7][13]
Rinsate Collection: The rinsate from the triple-rinsing process must be collected and disposed of as hazardous waste.[7][13]
Final Container Disposal: After triple-rinsing and defacing the original label, the container may be disposed of as regular trash.[7][13]
Quantitative Data
For quick reference, the following table summarizes key quantitative and classification data for 2,2,6,6-tetramethylcyclohexanone.
Currently, there are no widely established or recommended experimental protocols for the in-lab neutralization of 2,2,6,6-tetramethylcyclohexanone waste. The safest and most compliant method of disposal is through a licensed hazardous waste disposal facility, which will typically employ high-temperature incineration.[8][14]
Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of 2,2,6,6-tetramethylcyclohexanone.
Caption: Workflow for the proper disposal of 2,2,6,6-Tetramethylcyclohexanone.
Personal protective equipment for handling 2,2,6,6-Tetramethylcyclohexanone
Essential Safety and Handling Guide for 2,2,6,6-Tetramethylcyclohexanone For researchers, scientists, and drug development professionals, meticulous adherence to safety protocols is paramount when handling chemical compo...
Author: BenchChem Technical Support Team. Date: December 2025
Essential Safety and Handling Guide for 2,2,6,6-Tetramethylcyclohexanone
For researchers, scientists, and drug development professionals, meticulous adherence to safety protocols is paramount when handling chemical compounds. This guide provides essential, immediate safety and logistical information for the handling of 2,2,6,6-Tetramethylcyclohexanone, including comprehensive operational and disposal plans.
Immediate Safety and Hazard Information
2,2,6,6-Tetramethylcyclohexanone is a flammable liquid and vapor that poses several health risks. It is harmful if swallowed, inhaled, or in contact with skin.[1][2] The compound is known to cause skin irritation and serious eye damage.[1][2] It is crucial to handle this chemical with strict adherence to safety protocols to minimize exposure and prevent accidents.
The use of appropriate Personal Protective Equipment (PPE) is mandatory when handling 2,2,6,6-Tetramethylcyclohexanone.
Operation
Recommended Personal Protective Equipment
General Handling
Eye Protection: Chemical safety goggles or a face shield.[5] Hand Protection: Wear appropriate protective gloves to prevent skin exposure.[5] Skin and Body Protection: Lab coat, long pants, and closed-toe shoes. For larger quantities, consider flame-retardant antistatic protective clothing.[5]
Spill Cleanup
In addition to general handling PPE, consider respiratory protection if vapors are generated.
Procedural, Step-by-Step Guidance
A systematic approach is crucial for safely handling 2,2,6,6-Tetramethylcyclohexanone from receipt to disposal.
Pre-Handling Preparations:
Review the Safety Data Sheet (SDS): Before any work begins, thoroughly read and understand the SDS for 2,2,6,6-Tetramethylcyclohexanone.
Ensure Proper Ventilation: All handling of this chemical must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[5]
Assemble all necessary PPE: Have all required personal protective equipment readily available and inspect it for any damage before use.
Locate Emergency Equipment: Be aware of the location and proper operation of the nearest safety shower, eyewash station, and fire extinguisher.[5]
Handling the Chemical:
Grounding and Bonding: To prevent static discharge, which can ignite flammable vapors, ensure that containers are properly grounded and bonded when transferring the chemical.[5]
Keep Away from Ignition Sources: Ensure there are no open flames, hot surfaces, or sparks in the vicinity of where the chemical is being handled.[1][5]
Avoid Inhalation: Do not breathe vapors or mists.[1]
Decontamination: Thoroughly wash hands and any exposed skin with soap and water after handling.[6]
Proper Storage: Store 2,2,6,6-Tetramethylcyclohexanone in a tightly closed container in a dry, cool, and well-ventilated area away from incompatible materials and foodstuff containers.[6][7]
Disposal Plan
Proper disposal of 2,2,6,6-Tetramethylcyclohexanone and any contaminated materials is critical to prevent environmental contamination and personal exposure.
Waste Segregation:
Chemical Waste: Unused or waste 2,2,6,6-Tetramethylcyclohexanone should be collected in a designated, properly labeled, and sealed container for hazardous waste.
Contaminated PPE: Disposable gloves, lab coats, and other contaminated items should be collected in a separate, clearly labeled hazardous waste container.[5]
Disposal Procedure:
Follow Institutional Guidelines: Adhere to all local, state, and federal regulations, as well as your institution's specific protocols for hazardous waste disposal.[6]
Licensed Disposal Company: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[8]
Container Management: For empty containers, triple-rinse with a suitable solvent, and collect the rinsate as hazardous waste. After rinsing, the container can be disposed of as regular trash after defacing the label.[8]